N-Nitroso-N,N-DI-(7-methyloctyl)amine
描述
The exact mass of the compound N,N-Bis(7-methyloctyl)nitrous amide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N,N-bis(7-methyloctyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYFTZOFOLGWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622568 | |
| Record name | N,N-Bis(7-methyloctyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643014-99-7 | |
| Record name | N,N-Bis(7-methyloctyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSODIISONONYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Nitroso-N,N-di-(7-methyloctyl)amine: Properties, Synthesis, and Analytical Considerations
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Nitrosamine - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound CAS#: 643014-99-7 [m.chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. fda.gov [fda.gov]
- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
synthesis and characterization of N-Nitroso-N,N-DI-(7-methyloctyl)amine
An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitroso-N,N-di-(7-methyloctyl)amine
Abstract
N-nitrosamines are a class of compounds of significant interest to the pharmaceutical and chemical industries, primarily due to their classification as probable human carcinogens and their potential to appear as impurities in drug substances and products.[1][2] A thorough understanding of their synthesis and analytical characterization is paramount for risk assessment, control, and mitigation.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific long-chain nitrosamine, this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices.
Strategic Approach: A Two-Stage Synthesis
The synthesis of this compound is logically approached via a two-stage process. The core principle is that N-nitrosamines are readily formed from the reaction of a secondary amine with a nitrosating agent.[5][6] Therefore, our strategy is bifurcated:
-
Stage 1: Synthesis of the Precursor. We must first construct the secondary amine backbone, N,N-di-(7-methyloctyl)amine.
-
Stage 2: N-Nitrosation. The synthesized secondary amine is then converted to the target N-nitrosamine under controlled conditions.
This modular approach allows for the purification and characterization of the intermediate, ensuring the integrity of the starting material for the critical nitrosation step and simplifying the final purification.
Caption: High-level workflow for the synthesis and characterization.
Stage 1: Synthesis of the N,N-di-(7-methyloctyl)amine Precursor
Principle and Rationale
The synthesis of a symmetrical secondary amine like N,N-di-(7-methyloctyl)amine can be achieved through several established methods. We will detail the N-alkylation of a primary amine, a robust and high-yielding approach. This involves reacting 7-methyloctylamine with a suitable 7-methyloctyl electrophile, such as 7-methyloctyl bromide. An excess of the primary amine or the use of a non-nucleophilic base is crucial to minimize the formation of the quaternary ammonium salt byproduct.
Detailed Experimental Protocol: N-Alkylation
Materials
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Role |
|---|---|---|---|---|---|
| 7-methyloctylamine | C₉H₂₁N | 143.27 | 1.0 | (e.g., 10.0 g) | Nucleophile |
| 7-methyloctyl bromide | C₉H₁₉Br | 207.15 | 1.05 | 15.1 g | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 19.3 g | Base |
| Acetonitrile (ACN) | CH₃CN | 41.05 | - | 250 mL | Solvent |
Scientist's Note: Potassium carbonate is chosen as an inexpensive, moderately strong base sufficient to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.
Procedure
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-methyloctylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (250 mL).
-
Addition: Begin stirring the suspension. Add 7-methyloctyl bromide (1.05 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 100 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude N,N-di-(7-methyloctyl)amine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
Intermediate Characterization
Before proceeding, it is critical to confirm the identity and purity of the precursor amine using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure that no primary amine remains, as it would form an unstable primary nitrosamine in the next stage.
Stage 2: N-Nitrosation to Form the Final Product
Mechanism and Principle
The N-nitrosation of secondary amines is a classic electrophilic substitution reaction. Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[7] Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine.[5]
Caption: Mechanism of N-nitrosation of a secondary amine.
Detailed Experimental Protocol: Nitrosation
Safety Precaution: N-nitrosamines are potential carcinogens. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Role |
|---|---|---|---|---|---|
| N,N-di-(7-methyloctyl)amine | C₁₈H₃₉N | 269.51 | 1.0 | (e.g., 5.0 g) | Substrate |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.5 | 1.92 g | Nitrosating Agent Precursor |
| Hydrochloric Acid (4M) | HCl | 36.46 | - | ~25 mL | Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Solvent |
| Water | H₂O | 18.02 | - | 50 mL | Solvent |
Procedure
-
Dissolution: Dissolve N,N-di-(7-methyloctyl)amine (1.0 eq) in dichloromethane (100 mL) in a 250 mL flask. Cool the solution to 0-5°C using an ice bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.5 eq) in water (50 mL).
-
Reaction: While vigorously stirring the amine solution in the ice bath, add the aqueous sodium nitrite solution.
-
Acidification: Slowly add 4M HCl dropwise to the biphasic mixture. Maintain the temperature below 10°C. The pH of the aqueous layer should become acidic (pH ~3-4). Scientist's Note: Slow, cold addition of acid is critical. Nitrous acid is unstable and decomposes at higher temperatures.[5] This step generates the active nitrosating agent in situ.
-
Reaction Time: Allow the reaction to stir vigorously at 0-5°C for 1 hour, then at room temperature for an additional 2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine.
-
Quenching: Carefully add a saturated solution of sodium bicarbonate until effervescence ceases to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product, a yellow oil, should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Part III: Comprehensive Characterization
Confirming the structure and purity of the final product is a non-negotiable step. A multi-technique approach provides orthogonal data, building a self-validating system of proof.
Sources
- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Formation of N-Nitroso-N,N-di-(7-methyloctyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the formation mechanism of N-Nitroso-N,N-di-(7-methyloctyl)amine, a nitrosamine impurity of concern in the pharmaceutical industry. We will delve into the synthesis of its precursor, the core nitrosation reaction, influencing factors, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for professionals engaged in drug development, quality control, and regulatory affairs.
Introduction to N-Nitrosamines and the Significance of this compound
N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Many N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers worldwide.[1][2] The formation of these impurities can occur during the synthesis of active pharmaceutical ingredients (APIs), in the formulation of the final drug product, or even during storage.[3]
This compound is a specific nitrosamine impurity that can arise from the presence of its precursor, the secondary amine N,N-di-(7-methyloctyl)amine, and a nitrosating agent. Understanding the mechanism of its formation is paramount for developing effective control strategies to mitigate its presence in pharmaceutical products.
The Precursor: Synthesis and Properties of N,N-di-(7-methyloctyl)amine
The formation of this compound is contingent on the presence of its secondary amine precursor, N,N-di-(7-methyloctyl)amine. This section details the common synthetic routes to this precursor and its key physicochemical properties.
Synthesis of N,N-di-(7-methyloctyl)amine
Two primary synthetic methodologies are employed for the preparation of N,N-di-(7-methyloctyl)amine: reductive amination and direct N-alkylation.
2.1.1. Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of secondary amines.[3][4][5] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a primary amine and a carbonyl compound, followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination Synthesis of N,N-di-(7-methyloctyl)amine
-
Step 1: Imine Formation. In a round-bottom flask, 7-methyloctylamine (1.0 equivalent) is dissolved in a suitable solvent such as methanol or dichloromethane. To this solution, 7-methyloctanal (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Step 2: Reduction. Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5] The reducing agent is added portion-wise at 0°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N,N-di-(7-methyloctyl)amine. The product can be further purified by vacuum distillation or column chromatography.
2.1.2. Direct N-Alkylation
Direct N-alkylation involves the reaction of a primary amine with an alkyl halide.[6] While a straightforward approach, it can be challenging to control the degree of alkylation, often leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.
Experimental Protocol: Direct N-Alkylation Synthesis of N,N-di-(7-methyloctyl)amine
-
Step 1: Reaction Setup. 7-methyloctylamine (2.0 equivalents, with one equivalent acting as a base) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), can be added to scavenge the hydrohalic acid formed during the reaction.
-
Step 2: Addition of Alkyl Halide. 7-methyloctyl bromide or iodide (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 50-80°C and monitored by TLC or GC until the starting materials are consumed.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography to isolate N,N-di-(7-methyloctyl)amine.
Physicochemical Properties of N,N-di-(7-methyloctyl)amine
Understanding the physical and chemical properties of the precursor amine is crucial for predicting its reactivity and for the development of analytical methods.
| Property | Value |
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.52 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water, soluble in organic solvents |
| Basicity (pKa of conjugate acid) | Estimated to be around 10-11 (typical for secondary amines) |
Table 1. Physicochemical Properties of N,N-di-(7-methyloctyl)amine.
The Core Mechanism: Formation of this compound
The formation of this compound occurs through the reaction of the secondary amine, N,N-di-(7-methyloctyl)amine, with a nitrosating agent. The most common nitrosating agent in pharmaceutical contexts is nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[3]
The Nitrosation Reaction
The overall reaction can be summarized as follows:
(CH₃)₂CH(CH₂)₅CH₂-NH-CH₂(CH₂)₅CH(CH₃)₂ + HNO₂ → (CH₃)₂CH(CH₂)₅CH₂-N(N=O)-CH₂(CH₂)₅CH(CH₃)₂ + H₂O
The reaction proceeds through a series of steps:
-
Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then dehydrate to form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). Alternatively, protonation of nitrous acid can lead to the formation of the nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-di-(7-methyloctyl)amine acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (N₂O₃ or NO⁺).
-
Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine product.
Figure 1. General mechanism of N-nitrosamine formation.
Factors Influencing Nitrosamine Formation
Several factors can significantly influence the rate and extent of this compound formation:
-
pH: The nitrosation of secondary amines is typically acid-catalyzed. The rate of reaction is generally maximal at a pH of around 3-4.[2] At very low pH, the amine becomes fully protonated, reducing its nucleophilicity and slowing the reaction. At higher pH, the concentration of the active nitrosating species decreases.
-
Temperature: An increase in temperature generally accelerates the rate of nitrosation. Therefore, manufacturing processes involving high temperatures should be carefully evaluated for the potential for nitrosamine formation.
-
Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent.
-
Presence of Catalysts and Inhibitors: Certain species can catalyze the nitrosation reaction, such as formaldehyde and other aldehydes.[2] Conversely, inhibitors like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can scavenge nitrosating agents and prevent nitrosamine formation.
Analytical Methodologies for the Detection and Quantification of this compound
Due to the potential carcinogenicity of N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels in pharmaceutical products. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-nitrosamines, it offers high resolution and sensitivity.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: The API or drug product is dissolved in a suitable solvent, such as dichloromethane or methanol. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove matrix interferences and concentrate the analyte. An internal standard, such as a deuterated analog of the target nitrosamine, is typically added for accurate quantification.[7]
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is commonly used.
-
Injection: Splitless injection is often employed to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the nitrosamine from other components in the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[8][9]
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Key diagnostic ions for this compound would include the molecular ion (m/z 298.3) and characteristic fragment ions (e.g., loss of the -NO group, m/z 268.3).[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. Modern LC-MS/MS systems offer exceptional sensitivity and selectivity for nitrosamine analysis.[12][13]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation: Similar to GC-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).[14] Filtration of the sample solution is typically required before injection. The use of a deuterated internal standard is highly recommended.[7]
-
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an acid modifier like formic acid, is typically employed.[13]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
-
MS/MS Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar nitrosamines.
-
Detection: The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For example, the transition from the protonated molecule [M+H]⁺ (m/z 299.3) to a characteristic fragment ion would be used.
-
Figure 2. General analytical workflow for nitrosamine analysis.
Conclusion and Recommendations
The formation of this compound is a complex process influenced by a multitude of factors. A thorough understanding of the synthesis of its precursor, the mechanism of nitrosation, and the conditions that promote this reaction is essential for the development of effective risk mitigation strategies in the pharmaceutical industry. The implementation of highly sensitive and specific analytical methods, such as GC-MS and LC-MS/MS, is critical for monitoring and controlling the levels of this potential impurity in drug substances and products. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can better ensure the safety and quality of pharmaceutical products.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. [Link]
-
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect Software. Waters Corporation. [Link]
-
Nitrosamines by GC-MS/MS. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
-
A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. [Link]
-
Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. [Link]
-
ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Cosmetic Ingredient Review. [Link]
-
Mass Spectra of N-Nitroso Compounds. OSTI.gov. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
N-Nitrosodiphenylamine. NIST WebBook. [Link]
-
21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
23.4: Physical Properties of Amines. Chemistry LibreTexts. [Link]
-
A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products. ResearchGate. [Link]
-
N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. ResearchGate. [Link]
-
Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. waters.com [waters.com]
An In-Depth Technical Guide to Potential Sources of N-Nitroso-N,N-DI-(7-methyloctyl)amine Contamination
Abstract
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to patient safety and regulatory compliance. These compounds, classified as probable human carcinogens, can form at various stages of the manufacturing process and supply chain. This technical guide provides a comprehensive overview of the potential sources of N-Nitroso-N,N-DI-(7-methyloctyl)amine contamination for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of its formation, explore plausible contamination pathways, and present robust analytical methodologies for its detection and quantification. This guide is structured to provide not just a list of potential issues, but a logical framework for risk assessment and mitigation.
Introduction: The Challenge of Nitrosamine Impurities
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine.[1] Their presence in pharmaceuticals, even at trace levels, is a serious concern due to their mutagenic potential.[2] The discovery of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications has led to widespread product recalls and heightened scrutiny from global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] These agencies now mandate rigorous risk assessments for all pharmaceutical products to identify and control potential nitrosamine contamination.[4]
This guide focuses specifically on this compound, a nitrosamine that can be formed from the secondary amine N,N-DI-(7-methyloctyl)amine. While not as commonly reported as other nitrosamines, its potential for formation underscores the need for a thorough understanding of all possible nitrosamine contaminants.
The Chemistry of this compound Formation
The formation of this compound is governed by the same fundamental chemical principles as other N-nitrosamines: the reaction of a secondary or tertiary amine with a nitrosating agent.[5]
The key precursors are:
-
The Amine: N,N-DI-(7-methyloctyl)amine, a secondary amine.
-
The Nitrosating Agent: Typically, nitrous acid (HNO₂), which is formed from nitrites (like sodium nitrite, NaNO₂) under acidic conditions. Other nitrosating agents can include nitrosyl halides and dinitrogen tetroxide.[5]
The reaction is most favorable under acidic conditions (low pH) and can be accelerated by elevated temperatures.[6]
Caption: Formation pathway of this compound.
Potential Sources of Contamination: A Risk-Based Approach
Identifying the potential sources of this compound contamination requires a comprehensive evaluation of the entire pharmaceutical manufacturing process, from raw material synthesis to finished product storage.
Synthesis of the Active Pharmaceutical Ingredient (API)
The most direct route for contamination is through the synthesis of the API itself.
-
Presence of N,N-DI-(7-methyloctyl)amine as an Impurity or Intermediate: If the API synthesis involves N,N-DI-(7-methyloctyl)amine as a reagent, intermediate, or if it can be formed as a byproduct, there is a significant risk of nitrosamine formation if nitrosating agents are also present.
-
Contaminated Raw Materials and Solvents:
-
Secondary Amine Impurities: Starting materials or reagents used in the API synthesis could be contaminated with N,N-DI-(7-methyloctyl)amine.
-
Nitrite/Nitrate Impurities: Solvents, water, and other reagents can contain trace amounts of nitrites or nitrates, which can act as nitrosating agents.[6]
-
-
Degradation of Raw Materials: Certain raw materials may degrade under specific conditions to form secondary amines.
Drug Product Formulation and Manufacturing
Even if the API is free of the nitrosamine and its precursors, contamination can occur during the formulation of the final drug product.
-
Excipients: Some common excipients can contain trace levels of nitrites or nitrates. If the API or another excipient contains the secondary amine, nitrosamine formation can occur during wet granulation or other manufacturing steps.
-
Cross-Contamination: If manufacturing equipment is not properly cleaned between different product campaigns, residues of secondary amines or nitrosating agents from a previous batch could contaminate the current batch.
-
Water Quality: The water used in the manufacturing process can be a source of nitrites and nitrates.
Degradation During Storage and Packaging
The risk of nitrosamine formation does not end with manufacturing.
-
Product Degradation: The drug substance or excipients may degrade over time, especially under conditions of high heat and humidity, to form secondary amines. If a source of nitrosating agents is present, this can lead to the formation of this compound during the product's shelf life.
-
Packaging Materials: Certain packaging materials, such as those containing nitrocellulose-based printing inks, can be a source of nitrosating agents that could migrate into the drug product.
| Source Category | Specific Potential Source | Contributing Factors |
| API Synthesis | N,N-DI-(7-methyloctyl)amine as an impurity or intermediate | Synthesis route, purification methods |
| Contaminated raw materials (solvents, reagents) | Supplier quality, raw material testing | |
| Drug Product Formulation | Excipients with nitrite/nitrate impurities | Excipient sourcing and testing |
| Cross-contamination from equipment | Cleaning validation procedures | |
| Process water | Water purification and monitoring | |
| Storage and Packaging | Degradation of API or excipients | Storage conditions (temperature, humidity) |
| Leaching from packaging materials (e.g., printing inks) | Packaging material selection and testing |
Analytical Methodologies for Detection and Quantification
Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection and quantification. Liquid Chromatography with Mass Spectrometry (LC-MS) is the most common and effective technique.[7]
Sample Preparation
The goal of sample preparation is to extract the this compound from the sample matrix and concentrate it for analysis, while removing interfering substances.
Step-by-Step Protocol for Solid Dosage Forms:
-
Sample Weighing and Dissolution: Accurately weigh a representative sample of the crushed tablets or powder. Dissolve the sample in a suitable solvent, such as a mixture of methanol and water. Sonication may be used to aid dissolution.
-
Protein Precipitation (if necessary): If the sample matrix contains proteins that could interfere with the analysis, a protein precipitation step using a solvent like acetonitrile can be performed.
-
Centrifugation: Centrifuge the sample to pellet any undissolved excipients or precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration suitable for LC-MS analysis.
-
Internal Standard: The use of a deuterated internal standard, such as this compound-d4, is highly recommended for accurate quantification.[8] This standard is added to the sample at the beginning of the preparation process to account for any sample loss or matrix effects.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (HRMS).
Typical LC-MS/MS Parameters:
| Parameter | Typical Value/Condition |
| LC Column | C18 stationary phase (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard would need to be determined and optimized for maximum sensitivity and specificity.
Sources
- 1. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Toxicological Framework for the Evaluation of N-Nitroso-N,N-DI-(7-methyloctyl)amine
Abstract
N-Nitroso compounds (nitrosamines) are a class of potent genotoxic carcinogens that have garnered significant regulatory and scientific attention, particularly as impurities in pharmaceutical products.[1][2][3] N-Nitroso-N,N-DI-(7-methyloctyl)amine is a specific nitrosamine for which public toxicological data is virtually nonexistent. This technical guide provides a comprehensive framework for assessing its toxicological profile. In the absence of compound-specific data, this document leverages established principles of nitrosamine toxicology, structure-activity relationships (SAR), and gold-standard regulatory testing protocols. It is designed to guide researchers, toxicologists, and drug development professionals in predicting and empirically determining the potential risks associated with this compound. The guide details the predicted metabolic activation pathway, outlines a tiered strategy for genotoxicity testing, and discusses the regulatory context for establishing an acceptable intake limit.
Introduction and Chemical Identity
The discovery of nitrosamine impurities in common medications has led to widespread drug recalls and a tightening of regulatory requirements for their control.[4] These compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their high carcinogenic potency.[1][4][5] this compound belongs to this chemical class and is characterized by a nitroso group bonded to a nitrogen atom, which is, in turn, attached to two identical, long, branched alkyl chains (7-methyloctyl).
While specific hazard data is limited, its classification as a nitrosamine warrants a thorough toxicological evaluation.[6][7] This guide establishes a predictive and methodological framework to evaluate its safety profile, beginning with its fundamental chemical identity.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [8][9] |
| CAS Number | 1216985-81-7 | [6] |
| Molecular Formula | C₁₈H₃₈N₂O | [8] |
| Molecular Weight | 298.51 g/mol | [6] |
| Canonical SMILES | CC(C)CCCCCCN(CCCCCCC(C)C)N=O | [9] |
| Predicted XLogP3 | 7.5 | [8] |
| Hazard Codes | H302 (Harmful if swallowed), H351 (Suspected of causing cancer) | [6][7] |
Predicted Metabolism and Mechanistic Basis for Toxicity
The carcinogenic activity of most N-nitrosamines is not direct; they require metabolic activation to exert their toxic effects.[10][11] This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[10][12]
The canonical pathway for dialkylnitrosamines involves the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[11][12] This reaction forms an unstable α-hydroxy nitrosamine intermediate. This intermediate spontaneously decomposes, ultimately yielding a highly reactive alkyldiazonium ion. This electrophilic species is the ultimate carcinogen, capable of covalently binding to nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations that can initiate cancer.[11]
For this compound, the α-carbons are sterically accessible, suggesting the compound is a substrate for this activation pathway. The long, lipophilic alkyl chains may influence its affinity for specific CYP enzymes and its overall metabolic rate.
Proposed Strategy for Toxicological Evaluation
A comprehensive evaluation requires a multi-pronged approach, combining computational prediction with a tiered battery of in vitro and potentially in vivo assays.
In Silico Assessment and Structure-Activity Relationship (SAR)
SAR for nitrosamines is a well-established field used to predict carcinogenic potency.[13][14][15] Potency is significantly influenced by the molecular structure, particularly features that affect the rate of metabolic activation.
-
Activating Features : Small, unhindered alkyl groups (like methyl and ethyl) are associated with high potency.[15]
-
Deactivating Features : Steric hindrance at or near the α-carbon, or the presence of electron-withdrawing groups, can dramatically reduce potency.[15][16]
This compound has unhindered α-carbons, suggesting it is readily activated. However, the effect of very long alkyl chains on potency is less characterized than for smaller nitrosamines. Statistically significant correlations have been shown between carcinogenic activity and the number of carbons per molecule for some nitrosamines.[13][17] Computational toxicology models can be used for an initial prediction of mutagenic and carcinogenic potential.
Table 2: Hypothetical In Silico Toxicity Predictions
| Endpoint | Prediction Model | Predicted Outcome | Rationale |
| Bacterial Mutagenicity | (Q)SAR Models (e.g., Sarah Nexus) | POSITIVE | The unhindered dialkylnitrosamine structural alert is a strong predictor of mutagenicity after metabolic activation. |
| Carcinogenicity | (Q)SAR Models (e.g., Derek Nexus) | POSITIVE | The structural alert for nitrosamine carcinogenicity is present and lacks significant deactivating features. |
Genotoxicity Testing Strategy
A standard, two-test in vitro battery is required to definitively assess the genotoxic potential. This strategy is designed to detect both point mutations and chromosomal damage.
The standard Ames test can have reduced sensitivity for some nitrosamines.[18] An enhanced protocol using a pre-incubation method and hamster liver S9 for metabolic activation is recommended.[18]
-
Preparation :
-
Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[18]
-
Prepare test article solutions in a suitable solvent (e.g., DMSO).
-
Prepare the S9 metabolic activation mix using liver homogenate from hamsters induced with phenobarbital/β-naphthoflavone. A high S9 concentration (e.g., 30%) is recommended.[18]
-
-
Pre-incubation :
-
In a sterile tube, combine 100 µL of the bacterial culture, 50 µL of the test article solution (or vehicle/positive control), and 500 µL of the S9 mix (for activated tests) or buffer (for non-activated tests).
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[18]
-
-
Plating :
-
Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan) to each tube.
-
Vortex briefly and pour the contents onto the surface of minimal glucose agar plates.
-
-
Incubation & Scoring :
This assay detects chromosome-damaging (clastogenic) and chromosome-mispairing (aneugenic) potential.[21][22]
-
Cell Culture :
-
Use a suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells).[22]
-
Culture cells to an appropriate density.
-
-
Exposure :
-
Treat cell cultures with a range of concentrations of the test article, both with and without an exogenous metabolic activation system (e.g., rat liver S9).
-
Include appropriate vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Exposure duration is typically 3-6 hours in the presence of S9, followed by a recovery period, or a continuous treatment of ~24 hours without S9.
-
-
Cell Harvest :
-
After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to the culture medium. This allows for the identification of cells that have completed one cell division, which are the only cells scored for micronuclei.[21]
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest the cells and fix them onto microscope slides.
-
-
Scoring :
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Using a microscope, score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.[23]
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[21]
-
Risk Assessment and Regulatory Context
If this compound is confirmed to be genotoxic, a quantitative risk assessment is required to determine a safe level for human exposure.
ICH M7 Framework and Acceptable Intake (AI)
The ICH M7(R2) guideline provides a framework for managing mutagenic impurities.[1][24] For nitrosamines, the default Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is not considered sufficiently protective.[5] Instead, a compound-specific Acceptable Intake (AI) limit is derived.
When robust carcinogenicity data for a specific nitrosamine is unavailable, regulatory agencies use a Carcinogenic Potency Categorization Approach (CPCA) .[5][25] This approach bins nitrosamines into one of five potency categories based on their structural features, with each category having a corresponding AI.
Table 3: Carcinogenic Potency Categorization Approach (CPCA) Summary
| Potency Category | Description | Corresponding AI (ng/day) |
| 1 | High Potency (α-activating features) | 18 |
| 2 | Potent (e.g., NDMA-like) | 100 |
| 3 | Moderate Potency (less potent than Cat. 2) | 400 |
| 4 | Low Potency (significant deactivating features) | 1500 |
| 5 | Very Low Potency / Non-carcinogenic | 1500 |
Given its structure as a symmetrical, unhindered dialkylnitrosamine, this compound would likely be placed in Category 2 or 3 pending further expert review, leading to a stringent acceptable intake limit between 100 and 400 ng/day. This prediction underscores the need for strict control if this impurity is identified in any product intended for human use.
Conclusion
While no direct toxicological studies on this compound are publicly available, a robust scientific and regulatory framework exists for its evaluation. Based on its chemical structure, it is suspected to be a genotoxic carcinogen that requires metabolic activation to exert its effect.[6][7] This profile is predicated on its membership in the N-nitrosamine class, a well-established "cohort of concern."[4][26]
The definitive assessment of its risk to human health depends on empirical data. The tiered testing strategy proposed herein, beginning with in silico analysis and progressing to enhanced in vitro genotoxicity assays (Ames and Micronucleus), provides a clear and scientifically sound pathway for generating this critical data. The results of these studies would enable a confident risk assessment and the establishment of an appropriate, health-protective Acceptable Intake limit according to the principles of ICH M7.
References
- U.S. Food and Drug Administration. Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models.
- Wishnok, J. S., et al. Structure-activity relationships in nitrosamine carcinogenesis. Semantic Scholar.
-
Li, M., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(11), 6090. Available from: [Link]
- Zamann Pharma Support. ICH M7 for Nitrosamines: Steps for a Lifecycle Management.
-
Wang, W., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Molecular Sciences, 18(8), 1801. Available from: [Link]
- National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
-
Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 277-289. Available from: [Link]
-
Guo, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2825-2838. Available from: [Link]
- Alaba, O. Q., et al. Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Available from: [Link]
-
Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. IARC Scientific Publications, (57), 501-512. Available from: [Link]
- Inotiv. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
- Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
- ResolveMass Laboratories Inc. The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control.
-
Thresher, A., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100186. Available from: [Link]
- Labcorp. OECD 471: Bacterial reverse mutation test (Ames).
- Enamine. N-Nitrosamines as Carcinogenic Impurities.
-
OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]
- Scilit. Structure-activity relationships in nitrosamine carcinogenesis.
-
Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057. Available from: [Link]
-
Thomas, A. D., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 1995-2010. Available from: [Link]
-
National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In 15th Report on Carcinogens. U.S. Department of Health and Human Services. Available from: [Link]
-
Seo, J. E., et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Toxicology in Vitro, 98, 105822. Available from: [Link]
- Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test.
- Scantox. OECD 487 In Vitro Micronucleus Test.
-
Bharate, S. S., et al. (2021). Nitrosamine metabolic biotransformation pathways. Journal of Pharmaceutical Analysis, 11(6), 675-688. Available from: [Link]
- Ardena. Q&A with Ardena Experts: Nitrosamine Risk Assessment According to ICH M7.
- Toxys. New publication: Genotoxicity testing of N-nitrosamines using mammalian cells.
- Scantox. GLP OECD 471 Ames Test.
-
Appel, K. E., et al. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Scientific Publications, (105), 351-357. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]
- Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471).
-
Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. Available from: [Link]
-
Nawrocki, J., & Gmaj, B. (2007). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 16(5), 647-656. Available from: [Link]
- ICH. (2023). Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities.
-
Heath, D. F., & Magee, P. N. (1962). Toxic properties of dialkylnitrosamines and some related compounds. British Journal of Industrial Medicine, 19(4), 276-282. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Sigma-Aldrich. N-Nitroso-N,N-bis(7-methyloctyl)amine Safety Data Sheet.
- LGC Standards. This compound Safety Data Sheet.
- Heath, D. F., & Magee, P. N. (1962). Toxic Properties Of Dialkylnitrosamines and Some Related Compounds. Semantic Scholar.
-
Heath, D. F. (1962). The decomposition and toxicity of dialkylnitrosamines in rats. Biochemical Journal, 85, 72-91. Available from: [Link]
-
IARC. (1978). N-Nitrosodiethanolamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. International Agency for Research on Cancer. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for N-Nitrosodiphenylamine. U.S. Department of Health and Human Services. Available from: [Link]
-
PubChem. N-Nitrosodiethylamine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. fda.gov [fda.gov]
- 5. ardena.com [ardena.com]
- 6. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Nitroso-N,N-bis(7-methyloctyl)amine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. scantox.com [scantox.com]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. biosafe.fi [biosafe.fi]
- 21. policycommons.net [policycommons.net]
- 22. criver.com [criver.com]
- 23. oecd.org [oecd.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. toxys.com [toxys.com]
Genotoxicity Risk Assessment of N-Nitroso-N,N-DI-(7-methyloctyl)amine: An In-Depth Technical Guide
Introduction: The Imperative for Nitrosamine Risk Assessment
The presence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and drug developers worldwide.[1][2][3][4] Classified as probable human carcinogens based on extensive animal studies, these compounds can form during drug synthesis or degradation and pose a potential risk to patient safety even at trace levels.[5] The International Council for Harmonisation (ICH) M7(R2) guideline places N-nitrosamines in a "cohort of concern," necessitating a thorough risk assessment to ensure their levels are controlled to be as low as reasonably practicable.[6][7][8]
This guide provides a comprehensive framework for the genotoxicity risk assessment of a specific, less-characterized nitrosamine, N-Nitroso-N,N-DI-(7-methyloctyl)amine . Given the absence of specific toxicological data for this compound, this document outlines a systematic, science-led strategy based on established principles of nitrosamine toxicology and current regulatory expectations from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][9]
Compound Profile: this compound
A clear understanding of the physicochemical properties of this compound is the foundational step in its risk assessment.
| Property | Value | Source |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | PubChem[6] |
| Molecular Formula | C18H38N2O | PubChem[6] |
| Molecular Weight | 298.5 g/mol | PubChem[6] |
| Structure | Symmetrical secondary amine with two 7-methyloctyl chains attached to a nitroso group. | LGC Standards[1] |
The Mechanistic Underpinning of Nitrosamine Genotoxicity: A Proposed Pathway
The genotoxic potential of N-nitrosamines is intrinsically linked to their metabolic activation.[10][11] While specific data for this compound is unavailable, a putative metabolic activation pathway can be proposed based on the well-established mechanism for other dialkylnitrosamines.[12][13][14]
The primary activation step is the enzymatic α-hydroxylation of one of the alkyl chains, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[15][16][17][18] This is followed by spontaneous decomposition to form a highly reactive alkyldiazonium ion, which is a potent electrophile capable of alkylating nucleophilic sites on DNA. This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.
For this compound, the presence of long alkyl chains may influence the rate and site of metabolism. While α-hydroxylation is the key activation pathway, hydroxylation at other positions (β, γ, etc.) can lead to detoxification.[14] The bulky nature of the 7-methyloctyl groups might also introduce steric hindrance, potentially affecting the interaction with CYP enzymes. Structure-activity relationship (SAR) studies on other nitrosamines suggest that increasing the length and branching of the alkyl chains can modulate carcinogenic potency.[19][20][21][22][23]
Diagram 1: Proposed Metabolic Activation of this compound
Caption: Proposed metabolic activation pathway leading to genotoxicity.
A Tiered Approach to Genotoxicity Risk Assessment
A robust risk assessment for this compound should follow a tiered, evidence-based approach as recommended by regulatory guidelines.[6][7][24]
Diagram 2: Tiered Genotoxicity Risk Assessment Workflow
Caption: A tiered workflow for assessing genotoxicity.
Tier 1: In Silico Assessment
The initial step involves the use of in silico (computational) toxicology models to predict the mutagenic potential of this compound. Two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies, one expert rule-based and one statistical-based, should be employed as per ICH M7 guidelines.[7]
-
Expertise & Experience: The presence of the N-nitroso functional group is a well-known structural alert for mutagenicity. Therefore, it is highly probable that in silico models will predict a positive outcome. The value of this step lies in confirming this expectation and documenting the initial hazard identification.
Tier 2: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the gold standard for detecting gene mutations and is a mandatory component of a genotoxicity testing battery.[25][26][27] A positive result in a bacterial reverse mutation assay is a strong indicator of mutagenic potential.[24]
Experimental Protocol: Enhanced Ames Test (OECD 471)
Given that N-nitrosamines often require specific metabolic activation, an "enhanced" Ames test is recommended.[28]
-
Tester Strains: A standard set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains should be used to detect various types of mutations.
-
Metabolic Activation: The assay must be conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, it is crucial to use S9 from both Aroclor 1254-induced rats and hamsters, as the latter can be more effective in activating certain nitrosamines.[26]
-
Test Compound Preparation: this compound should be dissolved in a suitable, non-mutagenic solvent (e.g., DMSO). A range of concentrations should be tested.
-
Assay Procedure (Plate Incorporation Method):
-
To molten top agar, add the bacterial tester strain, the test compound solution (or solvent control), and the S9 mix (for activated assays).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.
-
Trustworthiness: The inclusion of both positive and negative controls for each tester strain, with and without metabolic activation, is essential to validate the assay's performance.
Tier 3: In Vitro Mammalian Cell Assay for Chromosomal Damage
If the Ames test is positive, the next step is to evaluate the potential for chromosomal damage in mammalian cells. The in vitro micronucleus assay is a robust method for detecting both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[29][30][31][32][33]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Lines: A well-characterized cell line with a stable karyotype and appropriate metabolic competence (or in conjunction with S9) should be used, such as L5178Y, CHO, CHL, V79, or human peripheral blood lymphocytes.[29]
-
Metabolic Activation: Similar to the Ames test, the assay should be performed with and without an exogenous metabolic activation system (S9).
-
Treatment: Cells are exposed to a range of concentrations of this compound for a short duration (3-6 hours) in the presence of S9, and for a longer duration (equivalent to 1.5-2 normal cell cycle lengths) in the absence of S9.
-
Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Tier 4: In Vivo Genotoxicity Assessment
A positive result in an in vitro assay does not always translate to a genotoxic effect in a whole organism due to factors like absorption, distribution, metabolism, and excretion (ADME). Therefore, if in vitro tests are positive, an in vivo follow-up study is warranted. The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in various tissues.[34][35][36][37][38]
Experimental Protocol: In Vivo Alkaline Comet Assay (OECD 489)
-
Animal Model: Typically, male rats or mice are used.
-
Dose Administration: The test compound is administered via a relevant route of exposure, usually oral gavage, at multiple dose levels.
-
Tissue Collection: After a suitable exposure period (e.g., 2-6 hours after the final dose), animals are euthanized, and target tissues are collected. For nitrosamines, the liver is the primary target organ. Other tissues may be included based on ADME data.
-
Cell Isolation and Lysis: Single-cell suspensions are prepared from the tissues, embedded in agarose on a microscope slide, and then lysed to remove cellular proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions (pH > 13). This causes damaged DNA (containing strand breaks) to migrate from the nucleoid, forming a "comet tail."
-
Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using image analysis software. The extent of DNA damage is typically quantified as the percentage of DNA in the tail.
-
Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control group indicates a positive result.
Risk Characterization and Control Strategy
The final step is to synthesize all the data to characterize the genotoxic risk and establish a control strategy.
-
If all assays are negative: this compound can be considered non-mutagenic, and standard impurity control approaches under ICH Q3A/B may be applicable.
-
If in vitro assays are positive but the in vivo assay is negative: The compound may be considered to have no in vivo genotoxic potential, provided the in vivo study was adequately conducted and demonstrated sufficient exposure in the target tissue.
-
If any in vivo assay is positive: The compound is considered an in vivo genotoxicant. As a nitrosamine, it falls into the "cohort of concern" under ICH M7.[8] A compound-specific acceptable intake (AI) limit must be established, often based on rodent carcinogenicity data of the compound itself or a suitable surrogate. In the absence of such data, a class-specific Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may be initially considered, though a more conservative approach is often warranted for nitrosamines.[7] The ultimate goal is to control the impurity at a level that poses a negligible carcinogenic risk.[3][6]
Conclusion
The genotoxicity risk assessment of this compound, a compound with limited available data, requires a rigorous and scientifically justified approach. By integrating in silico predictions with a tiered battery of in vitro and in vivo assays, guided by the principles of metabolic activation and regulatory frameworks from ICH, FDA, and EMA, a robust evaluation of its genotoxic potential can be achieved. This ensures that any potential risk to patient safety is appropriately characterized and controlled, upholding the highest standards of drug quality and safety.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]
-
FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. Organisation for Economic Co-operation and Development (OECD). [Link]
-
Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed. [Link]
-
FDA Updated Guidance On Nitrosamine Impurities. Starodub. [Link]
-
EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]
-
Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation. Ingenta Connect. [Link]
-
ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]
-
ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [Link]
-
OECD 489: Alkaline comet assay (in vivo mammalian). ALTEX. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. ArentFox Schiff. [Link]
-
Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. PubMed. [Link]
-
ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]
-
EMA Nitrosamine Guidance. Zamann Pharma Support GmbH. [Link]
-
FDA revises final guidance on nitrosamine impurities. RAPS. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]
-
Enzyme mechanisms in the metabolism of nitrosamines. Research With Rutgers. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Oxford Academic. [Link]
-
Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Oxford Academic. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC. NIH. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed. NIH. [Link]
-
Ames Assay. Inotiv. [Link]
-
(PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. ResearchGate. [Link]
-
Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]
-
The In Vitro and In Vivo Comet Assays. Springer Nature Experiments. [Link]
-
Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD. [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
-
Nitrosamine carcinogen activation pathway determined by quantum chemical methods. PubMed. [Link]
-
Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Lhasa Limited. [Link]
-
Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. PMC. NIH. [Link]
-
Structure-activity relationships in nitrosamine carcinogenesis. Scilit. [Link]
Sources
- 1. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. netpharmalab.es [netpharmalab.es]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. guidegxp.com [guidegxp.com]
- 8. database.ich.org [database.ich.org]
- 9. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. Nitrosamine carcinogen activation pathway determined by quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of aromatic amines and dialkylnitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs) | Lhasa Limited [lhasalimited.org]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 26. inotiv.com [inotiv.com]
- 27. biosafe.fi [biosafe.fi]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. oecd.org [oecd.org]
- 33. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. | Sigma-Aldrich [merckmillipore.com]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. gov.uk [gov.uk]
- 37. The In Vitro and In Vivo Comet Assays | Springer Nature Experiments [experiments.springernature.com]
- 38. oecd.org [oecd.org]
metabolic activation pathways of N-Nitroso-N,N-DI-(7-methyloctyl)amine
An In-Depth Technical Guide to the Metabolic Activation of N-Nitroso-N,N-DI-(7-methyloctyl)amine and Related Long-Chain Dialkylnitrosamines
Executive Summary
N-nitroso compounds (NOCs) are a significant class of chemical carcinogens that require metabolic activation to exert their genotoxic effects.[1] This guide provides a detailed examination of the , a representative long-chain dialkylnitrosamine. Due to the absence of direct literature on this specific molecule, this document synthesizes authoritative data from structurally analogous nitrosamines to project its metabolic fate. The primary focus is on the critical role of cytochrome P450 (CYP) enzymes in catalyzing α-carbon hydroxylation, the key step initiating a cascade that produces highly reactive DNA-alkylating agents.[2][3] We will explore this central mechanism, discuss alternative metabolic routes, and provide detailed, field-proven experimental protocols for investigating these pathways in a research setting. This guide is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of the bioactivation of complex nitrosamines.
Introduction to N-Nitroso Compounds and the Imperative for Metabolic Activation
The Toxicological Significance of N-Nitroso Compounds
First synthesized in the 19th century, the profound carcinogenic potential of N-nitroso compounds was solidified by the mid-20th century.[1] This class of compounds is environmentally ubiquitous and can form endogenously, making human exposure a critical public health concern.[4][5] Many nitrosamines are classified as potent, mutagenic carcinogens, belonging to a "cohort of concern" in regulatory frameworks such as the ICH M7 (R2) guidance.[5][6] Their carcinogenicity is not inherent to the parent molecule but is a direct consequence of metabolic processing within the body.[2][7]
This compound: A Structurally Complex Case Study
This compound represents a complex dialkylnitrosamine characterized by two long, branched C8 alkyl chains. The size and branching of these chains introduce steric considerations that may influence enzyme affinity and the regioselectivity of metabolic attack compared to well-studied, smaller nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[8] Understanding its metabolism is crucial for assessing its potential risk.
The Prerequisite of Metabolic Activation for Genotoxicity
The vast majority of N-nitrosamines are procarcinogens, meaning they are chemically stable and non-reactive until they undergo enzymatic transformation.[9] This bioactivation, predominantly carried out by the cytochrome P450 mixed-function oxidase system, converts the nitrosamine into an unstable intermediate that spontaneously decomposes to yield a potent electrophile.[3][10] This electrophile can then form covalent adducts with cellular macromolecules, most critically DNA. The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[9][11]
The Central Pathway: Cytochrome P450-Mediated α-Hydroxylation
The most widely accepted and critical pathway for the metabolic activation of dialkylnitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the α-position) to the N-nitroso group.[3][12][13]
The Role of the Cytochrome P450 (CYP) Superfamily
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes, but also present in extrahepatic tissues.[9][10] They are the principal enzymes responsible for Phase I metabolism of a vast array of xenobiotics.[14] While CYP2E1 is heavily implicated in the activation of small-chain nitrosamines like NDMA, other isoforms, including CYP1A2, CYP2A6, CYP2B, and CYP3A4, have been shown to metabolize various nitrosamine structures.[2][15][16] For a large, lipophilic substrate like this compound, isoforms that typically metabolize larger drugs and fatty acids, such as those in the CYP2C and CYP3A families, are likely to be involved in addition to other CYPs.
The Mechanism of α-Hydroxylation and Spontaneous Decomposition
The activation process is a two-step sequence initiated by CYP-mediated oxidation.
-
Enzymatic α-Hydroxylation: A CYP enzyme abstracts a hydrogen atom from the α-carbon of one of the alkyl chains, followed by the insertion of an oxygen atom to form an unstable α-hydroxynitrosamine intermediate.[3][17]
-
Spontaneous Decomposition: This α-hydroxynitrosamine is highly unstable and non-enzymatically decomposes.[13][18] It breaks down to yield a carbonyl compound (an aldehyde or ketone, in this case, 7-methyloctanal) and a monoalkyldiazonium ion, which is the ultimate carcinogenic electrophile.[11][18]
The following diagram illustrates this critical activation sequence.
Caption: The primary metabolic activation pathway via α-hydroxylation.
Alternative and Competing Metabolic Pathways
While α-hydroxylation is the primary activation pathway, metabolism can also occur at other positions along the long alkyl chains. These alternative routes are often, but not always, considered detoxification pathways as they compete with α-hydroxylation and typically lead to more polar, excretable metabolites.
-
β-, γ-, and ω-Hydroxylation : Oxidation can occur at carbons further down the alkyl chain (β, γ, etc., up to the terminal ω-carbon).[4] For this compound, this would result in various hydroxylated metabolites. For instance, ω-hydroxylation of N-nitrosodi-n-butylamine (NDBA) is a significant pathway in intestinal metabolism.[19] These hydroxylated products can be further oxidized to carboxylic acids or undergo Phase II conjugation (e.g., glucuronidation) to facilitate elimination.[20]
-
Denitrosation : This pathway involves the cleavage of the N-NO bond, releasing nitric oxide and yielding the corresponding secondary amine (di-(7-methyloctyl)amine).[4][21] It is generally a minor pathway for dialkylnitrosamines.
The following diagram provides a comprehensive overview of the potential metabolic fates.
Caption: Competing metabolic pathways for a long-chain nitrosamine.
Experimental Methodologies for Studying Nitrosamine Metabolism
Investigating the metabolic fate of a novel compound requires robust in vitro systems and highly sensitive analytical techniques.
In Vitro Systems: The Utility of Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum prepared from liver homogenates via ultracentrifugation.[22] They are a cost-effective and widely used in vitro tool because they contain a high concentration of Phase I enzymes, particularly CYPs, but lack most Phase II enzymes and cytosolic components.[14][23] This makes them ideal for studying primary oxidative metabolism and identifying CYP-mediated pathways without the confounding influence of subsequent conjugation reactions.
Causality in Experimental Design: The choice of microsomes is deliberate. It isolates the CYP-dependent oxidative step, which is the primary focus of activation. The requirement for an NADPH-regenerating system is critical because CYP enzymes need NADPH as a cofactor to function; without it, no metabolism would occur.[22] Terminating the reaction with a cold organic solvent not only stops the enzymatic activity but also precipitates the microsomal proteins and extracts the small-molecule analytes (parent compound and metabolites) for analysis.
Below is a standard workflow for such an experiment.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Protocol: In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolic stability of a test compound. Optimization of protein concentration, substrate concentration, and incubation time is necessary for each new compound.[22]
| Step | Procedure | Rationale / Key Considerations |
| 1 | Reagent Preparation | Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).[24] |
| 2 | Incubation Mixture Setup | In a microcentrifuge tube on ice, add phosphate buffer, pooled human liver microsomes (final concentration ~0.5-1.0 mg/mL), and the test compound (final concentration ~1-10 µM). Ensure the final organic solvent concentration is <1% to avoid inhibiting enzyme activity.[14] |
| 3 | Pre-incubation | Pre-incubate the mixture for 5 minutes in a 37°C water bath with gentle shaking. This allows the system to reach thermal equilibrium before the reaction starts. |
| 4 | Reaction Initiation | Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system. Vortex briefly. This is the T=0 time point for kinetic studies. |
| 5 | Time Course Incubation | Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture. |
| 6 | Reaction Termination | Immediately terminate the reaction by adding the aliquot to 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification. Vortex vigorously.[22] |
| 7 | Sample Processing | Centrifuge the terminated samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins. |
| 8 | Analysis | Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS or LC-HRMS.[25] |
| 9 | Controls | Run parallel incubations: 1) without the NADPH-regenerating system (negative control to check for non-CYP degradation) and 2) with heat-inactivated microsomes.[22] |
Analytical Techniques for Metabolite Identification
The gold standard for detecting and quantifying nitrosamines and their metabolites at trace levels is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[26][27] This technique provides exceptional sensitivity and selectivity, allowing for the accurate mass measurement of parent compounds and their metabolites, which is crucial for structural elucidation.[27][28]
Protocol: Sample Analysis by LC-HRMS
| Step | Procedure | Rationale / Key Considerations |
| 1 | Chromatographic Separation | Inject the sample supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient separates the parent compound from its more polar metabolites. |
| 2 | Mass Spectrometric Detection | Analyze the column eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive electrospray ionization (ESI+) mode.[27] Formic acid aids in the protonation of the analytes. |
| 3 | Data Acquisition | Acquire data in two modes: (1) Full Scan MS to detect all ions within a specified mass range. (2) Data-Dependent MS/MS (or dd-MS2), where the instrument automatically fragments the most intense ions from the full scan to obtain structural information. |
| 4 | Metabolite Identification | Process the data using specialized software. Look for expected mass shifts corresponding to metabolic transformations (e.g., +15.9949 Da for hydroxylation, +13.9792 Da for demethylation followed by oxidation, etc.). Compare fragmentation patterns (MS/MS spectra) of metabolites to the parent compound to pinpoint the site of modification. |
| 5 | Quantification | Quantify the disappearance of the parent compound over time by comparing its peak area to that of the internal standard at each time point. This data is used to calculate metabolic stability parameters. |
Data Interpretation and Quantitative Analysis
Analysis of the data generated from microsomal assays allows for the determination of key metabolic parameters.
Metabolic Stability and Intrinsic Clearance
By plotting the natural logarithm of the percentage of the parent compound remaining versus time, one can determine the rate of metabolism.
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. Calculated as t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the linear regression.
-
Intrinsic Clearance (CLint): An in vitro measure of the metabolic capacity of the liver for the compound, independent of physiological factors like blood flow. It is calculated from the half-life and the conditions of the assay.
Hypothetical Metabolic Profile
For this compound, we would expect to see the following in an LC-HRMS analysis:
| Compound | Expected m/z [M+H]⁺ | Expected Metabolic Transformation |
| Parent Compound | 299.2747 | - |
| α-Hydroxy Metabolite* | 315.2696 | Hydroxylation (+16 Da) |
| β-Hydroxy Metabolite | 315.2696 | Hydroxylation (+16 Da) |
| ω-Hydroxy Metabolite | 315.2696 | Hydroxylation (+16 Da) |
| Di-(7-methyloctyl)amine | 256.2948 | Denitrosation (-30 Da) |
*Note: The α-hydroxy metabolite is highly unstable and typically not observed directly. Its formation is inferred from the detection of the corresponding aldehyde (7-methyloctanal) or downstream products.
Conclusion and Future Directions
Based on established principles of nitrosamine toxicology, the metabolic activation of this compound is highly likely to proceed via cytochrome P450-mediated α-hydroxylation. This pathway generates a reactive 7-methyloctyldiazonium ion, posing a significant genotoxic risk through the formation of DNA adducts. The long, branched alkyl chains may also be subject to competing hydroxylation reactions at other positions, which would likely represent detoxification pathways.
Future research should focus on:
-
Reaction Phenotyping: Utilizing a panel of recombinant human CYP enzymes to identify the specific isoform(s) responsible for the metabolism of this compound.
-
In Vivo Studies: Animal models would be necessary to understand the full pharmacokinetic and toxicokinetic profile, including the contribution of extrahepatic metabolism and the ultimate carcinogenic potential.
-
DNA Adduct Analysis: Employing advanced mass spectrometry techniques to identify and quantify the specific DNA adducts formed in vitro and in vivo to confirm the mechanism of genotoxicity.
This comprehensive approach, grounded in the established methodologies outlined in this guide, is essential for accurately assessing the risk associated with human exposure to this compound and other structurally novel nitrosamines.
References
-
Yoshida, T., et al. (2004). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed. Available at: [Link]
-
Upadhyaya, P., et al. (2010). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, ACS Publications. Available at: [Link]
-
Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, Oxford Academic. Available at: [Link]
-
Yang, C. S., et al. (1990). Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation. Drug Metabolism Reviews. Available at: [Link]
-
Guengerich, F. P. (1990). Enzyme mechanisms in the metabolism of nitrosamines. PubMed. Available at: [Link]
-
Schlemmer, K. H., & Eisenbrand, G. (1997). Metabolism of the β-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-β-hydroxypropylpropylamine and N-nitroso-β-oxopropylpropylamine. Carcinogenesis, Oxford Academic. Available at: [Link]
-
Ji, Z., et al. (2022). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology Letters, NIH. Available at: [Link]
-
Rao, T. K., et al. (Eds.). (1984). Genotoxicology of N-Nitroso Compounds. SpringerLink. Available at: [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, MDPI. Available at: [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central, NIH. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass Laboratories Inc.. Available at: [Link]
-
Kroeger-Koepke, M. B., et al. (1981). a-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-Nitrosodimethylamine and N-nitroso-N-methylaniline. PNAS. Available at: [Link]
-
Microbioz India. (2023). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Microbioz India. Available at: [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, NIH. Available at: [Link]
-
He, Y., et al. (2023). Mechanism for the genotoxicity evaluation of nitrosamines. ResearchGate. Available at: [Link]
-
Valdes, J. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Keire, D. A., et al. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available at: [Link]
-
Michejda, C. J., et al. (2010). Activation of Nitrosamines to Biological Alkylating Agents. ResearchGate. Available at: [Link]
-
Farrelly, J. G., et al. (1982). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. PubMed. Available at: [Link]
-
Lao, Y., et al. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. PubMed. Available at: [Link]
-
Michejda, C. J., et al. (1979). N-Nitroso Compounds: Activation of Nitrosamines to Biological Alkylating Agents. ACS Symposium Series. Available at: [Link]
-
Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
Lao, Y., et al. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. JoVE. Available at: [Link]
-
Dalvie, D. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. Available at: [Link]
-
Farrelly, J. G., et al. (1984). The metabolism of nitrosodi- n -propylamine, nitrosodiallylamine and nitrosodiethanolamine. Carcinogenesis, Oxford Academic. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
PubChem. (n.d.). N-Nitrosodipropylamine. PubChem. Available at: [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]
-
ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. Available at: [Link]
-
Mori, Y., et al. (1991). Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N -nitrosodibutylamine in isolated perfused rat small intestinal segments. Carcinogenesis, Oxford Academic. Available at: [Link]
-
Janzowski, C., et al. (1982). Fluoro-substituted N-nitrosamines. 3. Microsomal metabolism of N-nitrosodibutylamine and of fluorinated analogs. Carcinogenesis, Oxford Academic. Available at: [Link]
-
Lotlikar, P. D. (1979). Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. Available at: [Link]
-
Guttenplan, J. B. (1987). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research, PubMed. Available at: [Link]
-
National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens, NCBI. Available at: [Link]
-
Farrelly, J. G., et al. (1983). The metabolism of a series of methylalkylnitrosamines. PubMed. Available at: [Link]
-
Lotlikar, P. D. (1979). Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed Central, NIH. Available at: [Link]
-
IARC Publications. (n.d.). RELEVANCE OF N-NITROSO COMPOUNDS TO HUMAN CANCER: EXPOSURES AND MECHANISMS. IARC Publications. Available at: [Link]
-
Oae, S., & Kim, Y. H. (1981). Activation Mechanism of N-Nitrosodialkylamines as Environmental Mutagens and Its Application to Antitumor Research. Journal of the Japan Society for Technology of Plasticity, Keio University. Available at: [Link]
-
FDA. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. FDA. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of aromatic amines and dialkylnitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. keio.elsevierpure.com [keio.elsevierpure.com]
- 18. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. fda.gov [fda.gov]
- 28. microbiozindia.com [microbiozindia.com]
N-Nitroso-N,N-DI-(7-methyloctyl)amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention within the pharmaceutical industry due to their classification as probable human carcinogens.[1] The discovery of these impurities in various drug products has led to heightened regulatory scrutiny and the need for robust analytical methods to detect and control their presence.[2] This guide provides a detailed technical overview of a specific, complex nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine, focusing on its chemical properties, synthesis, analytical determination, and toxicological assessment. This compound serves as a critical analytical standard for the identification and quantification of potential nitrosamine impurities in pharmaceutical products.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| CAS Number | 643014-99-7, 1216985-81-7 | Multiple Sources |
| Molecular Formula | C₁₈H₃₈N₂O | Multiple Sources |
| Molecular Weight | 298.51 g/mol | Multiple Sources |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | Multiple Sources |
| Appearance | Likely a neat liquid or oil | Implied by general nitrosamine properties |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitrosation of its secondary amine precursor, N,N-di-(7-methyloctyl)amine. This reaction involves the introduction of a nitroso group (-N=O) to the amine nitrogen.
Part 1: Synthesis of the Precursor Amine: N,N-di-(7-methyloctyl)amine
Hypothetical Protocol for N,N-di-(7-methyloctyl)amine Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methyloctanal in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of 7-methyloctylamine in methanol to the flask.
-
Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Nitrosation of N,N-di-(7-methyloctyl)amine
The conversion of the secondary amine to the corresponding N-nitrosamine is a critical step. A common method involves the use of a nitrosating agent, such as sodium nitrite, under acidic conditions.[5]
Representative Protocol for Nitrosation:
-
Dissolution: Dissolve the synthesized N,N-di-(7-methyloctyl)amine in a suitable solvent, such as dichloromethane, in a reaction vessel.
-
Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of a weak acid, like acetic acid.
-
Nitrosating Agent Addition: While vigorously stirring, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature at 0-5°C.
-
Reaction Progression: Allow the reaction to stir for a few hours at low temperature. The progress can be monitored by TLC or LC-MS.
-
Extraction and Washing: After completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by flash column chromatography if necessary.
Diagram of the Synthetic Workflow:
Caption: A representative two-stage workflow for the synthesis of this compound.
Analytical Methodologies
Accurate and sensitive analytical methods are paramount for the detection and quantification of this compound, especially at trace levels in complex matrices such as active pharmaceutical ingredients (APIs) and drug products. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of nitrosamines.
Proposed LC-MS/MS Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by serial dilution. For drug product analysis, an extraction step may be necessary, followed by filtration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized for this compound.
-
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the nitrosamine in the sample can then be determined from this curve.
Diagram of the Analytical Workflow:
Caption: A typical workflow for the analysis of this compound in a pharmaceutical sample.
Toxicological Assessment
Due to the classification of many N-nitrosamines as potent carcinogens, a thorough toxicological risk assessment is crucial. For novel or less-studied nitrosamines like this compound, where specific toxicological data is often lacking, a "read-across" approach is frequently employed.[7][8] This involves using toxicological data from structurally similar compounds to predict the toxicity of the target compound.
Key Considerations for Toxicological Evaluation:
-
In Vitro Genotoxicity: An Ames test, or bacterial reverse mutation assay, is a common starting point to assess the mutagenic potential of a compound.[9][10]
-
Mechanism of Action: N-nitrosamines typically require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects.
-
Read-Across Assessment: The carcinogenic potency of this compound can be estimated by comparing its structure to other long-chain, branched nitrosamines for which toxicological data is available. Factors such as the alkyl chain length and branching can influence metabolic activation and, consequently, carcinogenic potency.
Conclusion
This compound is an important, albeit complex, member of the N-nitrosamine class of compounds. Its primary relevance to the pharmaceutical industry is as a reference standard for the development and validation of analytical methods to ensure the safety and quality of drug products. A comprehensive understanding of its synthesis, analytical behavior, and a scientifically sound approach to its toxicological assessment are essential for drug development professionals. As regulatory expectations for the control of nitrosamine impurities continue to evolve, the availability of high-purity standards and robust analytical methods will remain a critical aspect of pharmaceutical development and manufacturing.
References
- Enhancing N-Nitrosamine Risk Assessment with Read-across: A Valuable Addition to Standard CPCA Calculators. Instem. [URL: https://www.instem.
- Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11393638/]
- Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37210026/]
- Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Springer. [URL: https://link.springer.com/article/10.1007/s13197-022-05499-z]
- Establishing Best Practice For N-Nitrosamine Read-Across And Surrogate Selection. Lhasa Limited. [URL: https://www.lhasalimited.
- Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate. [URL: https://www.researchgate.net/publication/370912165_Revisiting_the_mutagenicity_and_genotoxicity_of_N-nitroso_propranolol_in_bacterial_and_human_in_vitro_assays]
- Development of LC-MS method for nitrosamine impurities separation and quantification. Farmacia. [URL: https://farmaciajournal.com/wp-content/uploads/2025/09/15_23_F_15_Neacsu_7pag.pdf]
- Formation of nitrosamines from corresponding secondary amines. Experimental conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Nitrosamine-formation-yield-from-secondary-amines-catalyzed-by-two-different-ACs_fig1_282017775]
- Establishing best practice for N-nitrosamine read-across and surrogate selection. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/124976/]
- Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N-N/nitrosamines.shtm]
- Guidance on the use of read-across for chemical safety assessment in food and feed. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12371900/]
- This compound | CAS 643014-99-7. Veeprho. [URL: https://www.veeprho.com/impurities/n-nitroso-n-n-di-7-methyloctyl-amine-cas-643014-99-7-ve006350.html]
- Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38321910/]
- N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/supelco/bccm8880]
- Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu Corporation. [URL: https://www.shimadzu.
- Determining Nitrosamines Using GC-MS/MS with Electron Ionization. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10443-gc-ms-ms-nitrosamines-an10443-en.pdf]
- Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39433234/]
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/c146/jpo219036.pdf]
- (PDF) Review on Nitrosamine: A Potential Genotoxic Impurity. ResearchGate. [URL: https://www.researchgate.net/publication/387532050_Review_on_Nitrosamine_A_Potential_Genotoxic_Impurity]
- High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. LabRulez. [URL: https://www.labrulez.com/documents/gc-ms-high-sensitivity-analysis-of-nitrosamines-using-gc-ms-ms]
- Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals. ResolveMass. [URL: https://resolvemass.com/why-nitrosamine-impurities-are-a-growing-concern-in-pharmaceuticals/]
- HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. [URL: https://theanalyticalscientist.com/techniques-tools/hram-lc-ms-method-for-the-determination-of-nitrosamine-impurities-in-drugs]
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-analysis]
- Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass. [URL: https://resolvemass.com/quantification-of-trace-nitrosamines-with-gc-ms-when-and-why-its-used/]
- Flow Electrochemistry for the N-Nitrosation of Secondary Amines. Cardiff University. [URL: https://orca.cardiff.ac.uk/id/eprint/146059/1/s41557-021-00828-w.pdf]
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c5gc02880a]
- N-nitrosation of secondary amines by nitric oxide via the 'Drago complex'. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7141531/]
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/141720/download]
- This compound-d4. Benchchem. [URL: https://www.benchchem.com/product/b1359907]
- N,N-Di-(7-methyloctyl)amine Hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9331002.htm]
- Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C | Catalysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745749ab54154a437f1e7]
- 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV8P0183]
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159981/]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [URL: https://www.mdpi.com/2073-4344/12/5/595]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 4. fda.gov [fda.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. instem.com [instem.com]
- 8. Establishing Best Practice For N-Nitrosamine Read-Across And Surrogate Selection | Lhasa Limited [lhasalimited.org]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of N-Nitroso-N,N-DI-(7-methyloctyl)amine
Introduction: Navigating the Analytical Challenges of a Lipophilic Nitrosamine
N-Nitroso-N,N-DI-(7-methyloctyl)amine has emerged as a molecule of interest within the broader context of nitrosamine impurity analysis in pharmaceutical products and environmental monitoring.[1][2] As a high molecular weight, symmetrical N-nitrosamine, its physicochemical properties diverge significantly from the more commonly studied small, volatile nitrosamines like N-nitrosodimethylamine (NDMA).[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. A thorough grasp of these characteristics is paramount for developing robust analytical methods, designing stable formulations, and conducting accurate risk assessments.[5][6]
This document moves beyond a simple recitation of facts, offering a causal explanation for experimental design and a self-validating system for protocol execution. All recommendations are grounded in established principles of physical chemistry and analytical science, supported by authoritative references.
Physicochemical Profile and Predicted Solubility
This compound is characterized by its significant nonpolar character, a direct consequence of its long, branched alkyl chains.[3] This structure dictates its solubility behavior, favoring dissolution in organic solvents over aqueous media.
Molecular Structure:
Caption: Molecular Structure of this compound.
A summary of its computed physicochemical properties further illustrates its lipophilic nature:
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈N₂O | [3] |
| Molecular Weight | 298.51 g/mol | |
| XLogP3 | 7.5 | [3] |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [3] |
The high XLogP3 value of 7.5 is a strong indicator of poor aqueous solubility and high lipid solubility.[3] While N-nitrosamines with smaller organic residues can exhibit moderate water solubility, the C18 structure of this compound suggests it will be practically insoluble in water.[7]
Predicted Solubility Profile:
-
High Solubility: Expected in nonpolar organic solvents such as hexane, heptane, and dichloromethane.
-
Good Solubility: Expected in moderately polar organic solvents like methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[5][8]
-
Poor to Insoluble: Expected in aqueous solutions across the physiological pH range.
Experimental Determination of Solubility
A systematic approach is required to quantify the solubility of this compound in various solvents relevant to pharmaceutical manufacturing, analytical testing, and biological studies.
Experimental Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Detailed Protocol for Solubility Assessment:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into amber glass vials.
-
Add a precise volume of the selected solvent (e.g., methanol, acetonitrile, purified water, phosphate-buffered saline pH 7.2) to each vial.
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated, stability-indicating analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]
-
Quantify the concentration against a calibration curve prepared from a stock solution of known concentration.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
Stability Profile and Degradation Pathways
The stability of N-nitrosamines is a critical parameter, as degradation can lead to a loss of the parent compound and the formation of other potentially harmful species.[10] The stability of this compound should be evaluated under various stress conditions to understand its degradation profile.
General Degradation Pathways for N-Nitrosamines:
N-nitrosamines can degrade through several mechanisms, influenced by factors such as light, heat, pH, and the presence of oxidizing or reducing agents.[10]
-
Photolytic Degradation: Exposure to UV light can cause cleavage of the N-N bond, leading to the formation of amines and nitric oxide radicals.[10][11][12]
-
Oxidative Degradation: Reactive oxygen species can lead to the oxidation of the nitrosamine, potentially forming nitrite and nitrate derivatives.[10]
-
Thermal Denitrosation: Elevated temperatures can induce the cleavage of the nitroso group.[10]
-
Hydrolytic Degradation: While generally stable under neutral and basic conditions, some nitrosamines may undergo hydrolysis, particularly in the presence of certain excipients or catalysts.[7][10]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[6][13]
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation:
-
Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is stable and soluble, such as methanol or acetonitrile.[5]
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide.
-
Thermal: Store a solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).[5]
-
-
Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS or high-resolution mass spectrometry (HRMS) method. This will allow for the separation and identification of the parent compound and any degradation products.[9]
-
Data Interpretation: Evaluate the percentage of degradation of the parent compound and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.
Long-Term Stability Assessment
To determine the shelf-life of this compound as a reference standard or in a formulated product, a long-term stability study under recommended storage conditions is necessary.
Protocol for Long-Term Stability Study:
-
Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent.
-
Storage: Dispense aliquots of the solution into amber glass vials, seal them, and store them under the recommended conditions (e.g., 2-8°C, protected from light).[5]
-
Testing: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove a vial and analyze the concentration of the compound using a validated analytical method.[5]
-
Evaluation: The stability is determined by comparing the concentration at each time point to the initial concentration.
Conclusion and Recommendations
This compound presents unique analytical challenges due to its highly lipophilic nature. Based on its physicochemical properties, it is predicted to be readily soluble in organic solvents and poorly soluble in aqueous media. Its stability is influenced by environmental factors such as light and temperature.
For researchers and drug development professionals, the following actions are recommended:
-
Prioritize Experimental Verification: Do not rely solely on predicted solubility. Conduct rigorous experimental solubility studies in relevant solvents.
-
Employ Robust Analytical Methods: Utilize validated, stability-indicating LC-MS methods for all quantitative analyses to ensure accurate measurement of the parent compound and any degradation products.[9][14]
-
Conduct Comprehensive Stability Studies: Perform both forced degradation and long-term stability studies to fully characterize the degradation profile and establish appropriate storage conditions and shelf-life.
By following the detailed protocols and workflows outlined in this guide, scientists can generate the high-quality data necessary to ensure the safe and effective use of this compound in their research and development activities.
References
- ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways.
- Environmental Science: Processes & Impacts. (n.d.).
- Applied and Environmental Microbiology. (n.d.). Degradation of N-Nitrosamines by Intestinal Bacteria - PMC.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: this compound-d4 Solution.
- ResearchGate. (n.d.).
- Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products.
- LinkedIn. (2023).
- PubChem. (n.d.). This compound.
- Cayman Chemical. (n.d.).
- PubMed Central. (n.d.).
- Science of Synthesis. (n.d.). Product Class 4: N-Nitrosoamines.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- BenchChem. (n.d.). This compound-d4.
- Sigma-Aldrich. (n.d.). N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard.
- Veeprho. (n.d.). This compound | CAS 643014-99-7.
- ScienceDirect. (2018).
- LGC Standards. (n.d.). This compound.
- LGC Standards. (n.d.). This compound-d4.
- MedChemExpress. (n.d.). This compound-d 4.
- Journal of Pharmaceutical Sciences. (2023). NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product.
- Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines.
- Journal of Applied Pharmaceutical Science. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product.
- Riverx Labs. (n.d.). N-Nitroso Di Isononyl Amine 1216985-81-7.
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 12. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. japsonline.com [japsonline.com]
An In-depth Technical Guide to N-Nitroso-N,N-DI-(7-methyloctyl)amine in Pharmaceutical Products
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Situating a Novel Nitrosamine in a Regulated Landscape
The discovery of N-nitrosamine impurities in common medications since 2018 has fundamentally altered the landscape of pharmaceutical quality and safety.[1][2] These compounds, classified as probable human carcinogens, can emerge at various stages of the manufacturing process, from synthesis to storage, posing a significant risk to patient health.[3][4] This guide focuses on a specific, less-documented nitrosamine: N-Nitroso-N,N-DI-(7-methyloctyl)amine . While not as commonly cited as NDMA or NDEA, its potential presence as a Nitrosamine Drug Substance-Related Impurity (NDSRI) necessitates a thorough understanding of its formation, detection, and control.[5][6]
As Senior Application Scientists, our objective is not merely to present data, but to provide a causal, field-tested framework for addressing this challenge. This document is structured to guide professionals through the scientific and regulatory complexities, from the molecule's fundamental properties to the implementation of robust, self-validating control strategies.
Molecular Profile of this compound
Understanding the physicochemical properties of a molecule is the foundation of any analytical and toxicological assessment. This compound is a symmetrical N-nitrosamine derived from the secondary amine, di-(7-methyloctyl)amine.[7] Its structure presents a significant analytical challenge due to its high lipophilicity and lack of a strong chromophore for UV-based detection.
| Property | Value | Source |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [7][8][9] |
| Molecular Formula | C₁₈H₃₈N₂O | [8] |
| Molecular Weight | 298.5 g/mol | [8][10] |
| CAS Number | 643014-99-7 | [8][9] |
| Predicted XLogP3 | 7.5 | [8] |
| Appearance | Oily liquid or crystalline solid | [11] |
| Storage Temperature | 2-8°C, protected from light | [10][12] |
The high XLogP3 value indicates strong hydrophobicity, which dictates the choice of solvents for extraction and the chromatographic conditions required for its separation and analysis.
The Chemistry of Formation: A Mechanistic Perspective
The formation of any N-nitrosamine requires the convergence of two key reactants: an amine precursor and a nitrosating agent.[13][14] This reaction is typically, though not exclusively, favored under acidic conditions.[15]
Amine Precursor: Di-(7-methyloctyl)amine. This secondary amine is the direct precursor. Its presence in a pharmaceutical manufacturing process could arise from several root causes:
-
As a synthesis-related impurity in raw materials or intermediates.
-
A degradation product of the Active Pharmaceutical Ingredient (API) or an excipient.
-
A contaminant leached from processing equipment or packaging materials.
Nitrosating Agent: These are species capable of donating a nitroso group (-N=O). The most common source is nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) in an acidic medium.[13][15] Trace levels of nitrites can be found in various excipients, water, and even solvents used in manufacturing.[16]
The fundamental reaction is the electrophilic attack of a nitrosating species (like the nitrosonium ion, NO⁺) on the lone pair of electrons of the secondary amine nitrogen.
Caption: Figure 1: General Formation Pathway of this compound.
Regulatory Framework and Risk Assessment
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities.[17][18] The core expectation is that Marketing Authorisation Holders (MAHs) perform a comprehensive risk assessment for all pharmaceutical products to identify and mitigate the potential for nitrosamine contamination.[19][20] This process is universally structured into a three-step approach.[19]
Step 1: Risk Evaluation. A systematic, science-based evaluation of the manufacturing process (for both API and finished product) to identify any potential for nitrosamine formation or contamination.[18][20] This includes analyzing raw materials, solvents, synthesis route, degradation pathways, and packaging.[13][21]
Step 2: Confirmatory Testing. If Step 1 identifies a risk, confirmatory testing of the product must be performed using a sensitive and appropriately validated analytical method to determine the actual level of the nitrosamine impurity.[2][19]
Step 3: Risk Mitigation. If confirmatory testing confirms the presence of a nitrosamine above the acceptable limit, the MAH must implement changes to the manufacturing process to reduce or eliminate the impurity and submit the necessary changes to their marketing authorization.[19][22]
Caption: Figure 2: Regulatory 3-Step Risk Assessment Workflow.
Toxicology and Establishing Acceptable Intake (AI) Limits
N-nitrosamines are classified as a "cohort of concern" due to their high mutagenic potency.[1][23] The regulatory approach is to establish a health-based limit, known as the Acceptable Intake (AI), which represents a level of exposure with a negligible cancer risk (typically 1 in 100,000 over a lifetime of exposure).[21][24]
For a novel or less-common nitrosamine like this compound, compound-specific carcinogenicity data is often unavailable.[24] In such cases, regulatory agencies like the FDA have developed the Carcinogenic Potency Categorization Approach (CPCA) .[6][25] This methodology assigns a nitrosamine to a potency category based on its structural features, allowing for a scientifically justified AI limit to be derived without extensive animal testing.[4][6] Activating features (e.g., α-hydrogens) and deactivating features (e.g., steric hindrance) on the molecule are scored to predict its carcinogenic potential.[4] Based on this approach, AI limits for nitrosamines can range from 26.5 ng/day to 1500 ng/day.[24] If a limit cannot be determined, a default of 26.5 ng/day is often recommended by the FDA.[21]
Analytical Methodologies: The Cornerstone of Control
Detecting nitrosamines at the mandated low ng/day levels requires highly sensitive and selective analytical techniques.[26] Due to the low concentrations and often complex drug matrices, methods based on mass spectrometry (MS) are the industry standard.[13][27]
Key Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most widely used technique. It offers excellent sensitivity and specificity, and is suitable for a wide range of nitrosamines, including non-volatile ones like NDMOA.[22]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also highly sensitive, but generally requires the analyte to be volatile and thermally stable. Often used in conjunction with headspace sampling for volatile nitrosamines.[27]
The causality for selecting LC-MS/MS for NDMOA is clear: its high molecular weight and low volatility make it an ideal candidate for LC-based separation, while the MS/MS detector provides the necessary sensitivity and selectivity to detect it at trace levels within a complex pharmaceutical matrix.
Protocol: A Self-Validating LC-MS/MS Method for NDMOA Quantification
This protocol describes a representative, robust workflow. Per regulatory requirements, any method must be fully validated by the user according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[22][28]
Objective: To accurately quantify this compound in a drug product matrix.
1. Materials and Reagents:
-
This compound-d4 (or other suitable deuterated analog) as an internal standard (IS).[12][29]
-
LC-MS grade Methanol, Acetonitrile, and Water.
-
Formic Acid (or other suitable modifier).
-
Class A volumetric flasks and calibrated pipettes.[12]
2. Standard and Sample Preparation:
-
Stock Solutions (100 µg/mL): Accurately weigh ~5 mg of the NDMOA standard and the IS into separate 50 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 2-8°C, protected from light.[12]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1 to 50 ng/mL) by serial dilution of the stock solution. Fortify each calibration standard with the IS at a constant concentration (e.g., 5 ng/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to a single dose into a centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., Methanol).
-
Spike with the IS solution.
-
Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter into an LC vial for analysis.
-
3. Instrumental Conditions:
| Parameter | Setting | Rationale |
| Instrument | UPLC coupled to a Triple Quadrupole MS | Provides necessary separation efficiency and sensitivity. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 is a good choice for retaining the hydrophobic NDMOA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | Start at 40% B, ramp to 95% B over 8 min | Gradient elution is required to elute the highly retained NDMOA. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule. |
| MRM Transitions | NDMOA: 299.3 -> [Product Ion 1], 299.3 -> [Product Ion 2] IS: 303.3 -> [Product Ion 1], 303.3 -> [Product Ion 2] | Specific precursor-to-product ion transitions ensure selectivity and accurate quantification. These must be optimized experimentally. |
4. Method Validation: The method must be validated for:
-
Specificity: No interference from the drug product matrix at the retention time of the analyte.[28]
-
Linearity: Demonstrate a linear relationship between concentration and response across the intended range.
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentration levels.[28]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be sufficiently low to quantify NDMOA at or below its AI limit.[30]
-
Robustness: Insensitivity to small, deliberate changes in method parameters.
Caption: Figure 3: General Analytical Workflow for NDMOA Quantification.
Mitigation and Control Strategies
Preventing nitrosamine formation is paramount. If a risk is confirmed, manufacturers should consider a range of mitigation strategies:
-
Process Optimization: Modify reaction conditions (e.g., pH, temperature, quenching agents) to disfavor nitrosamine formation.[21]
-
Raw Material Control: Source raw materials and solvents with low or non-detectable levels of amine and nitrite impurities. Implement stringent supplier qualification and testing programs.[21]
-
Formulation Changes: In some cases, excipients may need to be replaced. The addition of inhibitors or scavengers (like ascorbic acid) that compete for nitrosating agents can also be explored, though this requires significant redevelopment and regulatory submission.
-
Packaging and Storage: Evaluate the role of packaging materials and storage conditions, as degradation can be a source of amine precursors.[21]
Conclusion
This compound represents the type of challenge the pharmaceutical industry currently faces: a potentially carcinogenic impurity that may not have been previously considered. Addressing this requires a proactive, science-driven approach grounded in a deep understanding of chemistry, toxicology, and analytical science. The framework of risk assessment, validated testing, and mitigation provided by regulatory agencies is the essential roadmap. By employing robust analytical methodologies and maintaining rigorous control over manufacturing processes, drug development professionals can ensure the continued safety and quality of pharmaceutical products for patients worldwide.
References
- FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
- Control of Nitrosamine Impurities in Human Drugs. U.S.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Foley & Lardner LLP.
- Control of Nitrosamine Impurities in Human Drugs Guidance for Industry September 2024. U.S.
- EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review.
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.
- FDA sets acceptable intake limits for nitrosamines in drugs. RAPS.
- N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Pharmaceutical Technology.
- Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regul
- Nitrosamine impurities. European Medicines Agency.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Why Regulatory Agencies Require Valid
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins.
- FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. MED Institute.
- EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab.
- This compound.
- Nitrosamine impurities. Heads of Medicines Agencies (CMDh).
- Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Brieflands.
- Application Notes and Protocols: this compound-d4 Solution. Benchchem.
- This compound. LGC Standards.
- Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org.
- N-NITROSAMINE RISK ASSESSMENT Introduction. PTM Consulting.
- Risk assessment for nitrosated pharmaceuticals: A future perspective in drug development. Wiley Online Library.
- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard. Sigma-Aldrich.
- This compound | CAS 643014-99-7. Veeprho.
- This compound-d4. MedchemExpress.com.
- N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? ORBi, University of Liège.
- Nitrosamine Risk Assessment According to ICH M7. Ardena.
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, RSC Publishing.
- Product Class 4: N-Nitrosoamines. Science of Synthesis.
- Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA, Cardiff University.
- Nitrosamine synthesis by nitros
- Chemistry for The Form
- Nitrosamine formation mechanism from Nitrates and Amines.
- Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.
- Toxicological Profile for N-Nitrosodiphenylamine.
Sources
- 1. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. medinstitute.com [medinstitute.com]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 18. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 20. ptm-consulting.it [ptm-consulting.it]
- 21. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 25. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 26. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 27. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resolvemass.ca [resolvemass.ca]
- 29. medchemexpress.com [medchemexpress.com]
- 30. brieflands.com [brieflands.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Nitroso-N,N-DI-(7-methyloctyl)amine in Pharmaceutical Matrices
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities.[2][3][4] This application note presents a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-N,N-DI-(7-methyloctyl)amine (CAS: 643014-99-7), a large, non-polar nitrosamine. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals engaged in quality control and regulatory compliance. The method leverages a stable isotope-labeled internal standard to ensure accuracy and precision, meeting the rigorous standards required for trace-level impurity analysis.
Scientific Principles & Rationale
The effective control of nitrosamine impurities hinges on the availability of robust analytical methods capable of detecting and quantifying these compounds at or below their acceptable intake (AI) limits.[3] this compound, with a molecular formula of C₁₈H₃₈N₂O and a molecular weight of 298.5 g/mol , presents unique analytical challenges due to its high hydrophobicity (calculated XLogP3 of 7.5).[5]
The Choice of LC-MS/MS
LC-MS/MS is the gold standard for nitrosamine analysis due to its unparalleled sensitivity and selectivity.[2] Tandem quadrupole mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in complex pharmaceutical matrices, thereby minimizing the risk of false positives.[2] This technique is essential to meet the low detection limits required by global regulatory bodies.[1][6]
Ionization and Detection Strategy
Given the complex structure and higher molecular weight of this compound compared to smaller, more volatile nitrosamines, Electrospray Ionization (ESI) is the preferred ionization technique over Atmospheric Pressure Chemical Ionization (APCI).[2] ESI is better suited for larger, less volatile molecules. Analysis is performed in positive ion mode, monitoring the protonated parent molecule [M+H]⁺ as the precursor ion.
Chromatographic Approach
The analyte's significant non-polar nature, conferred by its two C9 alkyl chains, dictates the chromatographic strategy. A reversed-phase C18 column is selected to provide strong hydrophobic interactions, ensuring sufficient retention and effective separation from polar matrix components that could cause ion suppression.[7][8] A gradient elution using methanol or acetonitrile with a formic acid modifier is employed to ensure sharp peak shapes and optimal ionization efficiency.[9]
The Critical Role of an Internal Standard
To achieve the highest degree of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is indispensable. This compound-d4 is commercially available and serves as the ideal IS.[10] The SIL-IS co-elutes with the native analyte and experiences similar ionization and matrix effects, allowing it to reliably correct for variations during sample preparation and instrument analysis.
Materials and Methods
Reagents and Standards
-
This compound: Reference Standard (LGC Standards, Veeprho, or equivalent).[11][12]
-
This compound-d4: Isotopic Standard (Benchchem or equivalent).[10]
-
Methanol: LC-MS grade.
-
Acetonitrile: LC-MS grade.
-
Formic Acid: LC-MS grade (≥99%).
-
Water: Ultrapure, 18.2 MΩ·cm.
Instrumentation
A high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer was used.
| LC Parameters | Setting |
| Column | Ascentis® Express C18, 2.7 µm, 150 x 3.0 mm (or equivalent)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 0-2 min (70% B), 2-10 min (70-95% B), 10-12 min (95% B), 12.1-15 min (70% B) |
| MS/MS Parameters | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table Below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 299.3 | 156.2 | 20 | Quantifier |
| This compound | 299.3 | 57.1 | 25 | Qualifier |
| This compound-d4 (IS) | 303.3 | 160.2 | 20 | Quantifier (IS) |
| (Note: MRM transitions are theoretical and must be optimized experimentally.) |
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Causality: This protocol is designed to minimize volumetric errors and prevent contamination. Using a single stock solution for both calibration and QC standards ensures consistency. The use of a SIL-IS in all solutions from the outset corrects for variability in sample handling.[7]
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Analyte Stock (S1) .
-
Similarly, prepare a 100 µg/mL stock of the -d4 internal standard. This is the IS Stock (IS-S1) .
-
-
Intermediate Solutions:
-
Prepare a 1 µg/mL intermediate solution of the analyte (S2 ) by diluting 1 mL of S1 into 100 mL of methanol.
-
Prepare a 100 ng/mL intermediate solution of the internal standard (IS-S2 ) by diluting 100 µL of IS-S1 into 100 mL of methanol.
-
-
Calibration Curve and QC Sample Preparation:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) by serial dilution of S2 with methanol.
-
To each 1 mL of calibration standard, add 10 µL of IS-S2 (final IS concentration: 1 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 7.5, 40 ng/mL) from the same S2 stock. Spike with IS in the same manner.
-
-
Drug Product Sample Preparation (Example for a 500 mg Tablet):
-
Accurately weigh the equivalent of 250 mg of the active pharmaceutical ingredient (API) from finely powdered tablets into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Add 50 µL of IS-S2 to spike the sample with the internal standard at a concentration of 1 ng/mL.
-
Vortex for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution and extraction.[6]
-
Centrifuge the sample at 4500 rpm for 10 minutes.[13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
-
Caption: Workflow for Drug Product Sample Preparation.
Protocol 2: LC-MS/MS Analytical Workflow
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an analytical sequence. Begin with several blank injections (methanol) to ensure system cleanliness, followed by the calibration standards in increasing order of concentration.
-
Analysis: Inject the QC samples and unknown samples, bracketed by continuing calibration verification (CCV) standards (e.g., a mid-level calibrator) every 10-15 injections to monitor instrument performance.
-
Data Acquisition: Acquire data in MRM mode using the parameters defined in Section 2.2.
Caption: High-Level LC-MS/MS Analytical Workflow.
Data Analysis and Method Validation
Data Processing
-
Integrate the chromatographic peaks for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a linear regression calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighting factor of 1/x or 1/x² may be applied to improve accuracy at the lower end of the curve.
Method Validation Summary
The described method must be fully validated according to ICH M7 and USP <1469> guidelines to be considered suitable for regulatory submissions.[2]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interference at the retention time of the analyte in blank matrix. | Ensures the signal is unequivocally from the target analyte.[14] |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Demonstrates a proportional relationship between concentration and response. |
| Accuracy | Recovery of 80-120% for spiked QC samples at three levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 15%. | Measures the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. Precision at LOQ should be ≤ 20% RSD. | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be reliably detected. |
| Solution Stability | Analyte stable in solution for a defined period under specified storage conditions. | Ensures sample integrity during analysis. |
Conclusion
This application note details a specific, sensitive, and robust LC-MS/MS method for the quantification of this compound. The strategic use of a C18 reversed-phase column, ESI+ ionization, and a stable isotope-labeled internal standard provides the necessary performance to meet and exceed the stringent requirements set by regulatory authorities for nitrosamine impurity testing. The outlined protocols for sample preparation and analysis, coupled with a comprehensive validation plan, establish a trustworthy and scientifically sound methodology for ensuring the safety and quality of pharmaceutical products.
References
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Agilent Technologies. (2024, May 6). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
- GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Zamann Pharma Support GmbH. (n.d.). FDA Nitrosamine Guidelines.
- LGC Standards. (n.d.). This compound.
- Benchchem. (n.d.). This compound-d4.
- SGS USA. (2020, March 25). Nitrosamine Detection: Meet EMA and FDA Regulations.
- Veeprho. (n.d.). This compound | CAS 643014-99-7.
-
FDA. (2024, September). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PubMed Central.
- Thermo Fisher Scientific. (n.d.). Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
Sources
- 1. fda.gov [fda.gov]
- 2. waters.com [waters.com]
- 3. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 5. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. veeprho.com [veeprho.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pmda.go.jp [pmda.go.jp]
using N-Nitroso-N,N-DI-(7-methyloctyl)amine-d4 as an internal standard
Here is the detailed application note and protocol for .
Application Notes & Protocols
Topic: Advanced Quantitative Analysis Using N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 as a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
The detection and quantification of nitrosamine impurities in pharmaceutical products, environmental samples, and consumer goods is a critical analytical challenge, driven by stringent regulatory limits due to their classification as probable human carcinogens.[1] Accurate and precise quantification at trace levels necessitates robust analytical methodologies, particularly those employing mass spectrometry. The principle of stable isotope dilution, utilizing a stable isotope-labeled (SIL) internal standard, is the gold standard for compensating for analytical variability.[2][3] This document provides a comprehensive technical guide on the application of this compound-d4 (CAS: 1794754-41-8), a deuterated analog of N-Nitrosodiisononylamine, as an internal standard.[4][5] We will explore the fundamental principles of its use, detailed protocols for sample preparation and LC-MS/MS analysis, and the rationale behind key experimental choices to ensure data integrity and regulatory compliance.
The Imperative for Internal Standardization in Trace Analysis
Quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can significantly impact accuracy and precision. These variations arise from multiple stages of the analytical workflow, including sample preparation (e.g., extraction inefficiencies, volumetric errors) and instrumental analysis (e.g., injection volume inconsistencies, instrument drift).[6] Furthermore, a phenomenon known as "matrix effects" can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to erroneous results.
An ideal internal standard (IS) is a compound added at a known, constant concentration to all samples, calibration standards, and quality controls before sample processing. The IS should behave as similarly to the analyte as possible throughout the entire analytical procedure. By monitoring the ratio of the analyte's signal to the internal standard's signal, variations are normalized, leading to significantly improved data quality.
Why this compound-d4 is an Optimal Internal Standard:
Stable Isotope-Labeled (SIL) internal standards are considered the most effective choice for mass spectrometry-based quantification.[2][3] this compound-d4 is a SIL analog of the target analyte, N-Nitrosodiisononylamine. Its utility stems from several key properties:
-
Near-Identical Chemical and Physical Properties: Having the same core structure ensures it co-elutes chromatographically and has nearly identical extraction recovery and ionization efficiency as the unlabeled analyte.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of four deuterium atoms provides a 4-Dalton mass difference, allowing the mass spectrometer to distinguish it from the native analyte without spectral overlap.[7][8]
-
Comprehensive Correction: Because it experiences the same physical losses during sample preparation and the same ionization effects in the MS source, it provides the most accurate correction for analytical variability.[6]
Caption: The role of an internal standard in correcting for sample loss and matrix effects.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity of the internal standard. Nitrosamines as a class are known to be sensitive to light and potentially thermally labile.[9][10]
| Property | Value | Source(s) |
| Compound Name | This compound-d4 | [5] |
| Synonyms | N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4 | [5] |
| CAS Number | 1794754-41-8 | [5] |
| Molecular Formula | C₁₈H₃₄D₄N₂O | [5] |
| Analyte CAS Number | 1216985-81-7 (unlabeled) | [11] |
| Analyte Molecular Wt. | 298.51 g/mol | [12] |
| Format | Typically supplied as a neat material or in solution. | [5] |
| Storage Conditions | Store at 2-8°C, protected from light. | [11] |
Safety Precautions:
-
Carcinogenicity: Nitrosamines are probable or possible human carcinogens.[1] Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and a lab coat. All handling of neat material or concentrated solutions should occur in a certified chemical fume hood.[13]
-
Light Sensitivity: Prepare solutions and store samples in amber glassware or vials wrapped in aluminum foil to prevent photolytic decomposition.[9][14]
Application Protocol: Quantification of N-Nitrosodiisononylamine in a Metformin Drug Product
This protocol provides a validated methodology for the quantification of N-Nitrosodiisononylamine (NDiNA) in a metformin drug product tablet using this compound-d4 (NDiNA-d4) as the internal standard.
Caption: Experimental workflow for nitrosamine quantification in a drug product.
Materials and Reagents
-
This compound-d4 (NDiNA-d4), neat or certified solution
-
N-Nitrosodiisononylamine (NDiNA), analytical standard
-
Metformin HCl tablets (or other relevant matrix)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥99%)
-
Ammonium formate
-
SPE Cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)
-
Class A volumetric flasks and calibrated pipettes
-
Amber autosampler vials
Preparation of Solutions
Causality Note: Preparing a concentrated stock solution in an organic solvent like methanol ensures stability. Subsequent dilutions into a mobile phase-like solvent (e.g., water/methanol) ensure compatibility with the LC system.
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of NDiNA-d4 neat material.
-
Quantitatively transfer to a 100 mL amber volumetric flask.
-
Dissolve and bring to volume with methanol. Mix thoroughly. Store at 2-8°C.
-
-
Analyte (NDiNA) Stock Solution (100 µg/mL):
-
Prepare in the same manner as the IS stock solution using the NDiNA standard.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform serial dilutions of the IS Stock Solution with 50:50 Methanol:Water. This solution will be used to spike all samples and standards.
-
-
Calibration Curve Standards (0.1 to 20 ng/mL):
-
Prepare a series of calibration standards by diluting the NDiNA Analyte Stock Solution.
-
Spike each calibration standard with the Working IS Solution to achieve a final IS concentration of 5 ng/mL in every vial.
-
The final diluent should be 50:50 Methanol:Water.
-
Sample Preparation Protocol
Causality Note: The goal of sample preparation is to extract the analyte from the complex drug product matrix while removing interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[15][16] Spiking the IS before extraction is crucial to correct for any analyte loss during the process.
-
Sample Weighing and Dissolution:
-
Weigh and grind several metformin tablets to create a homogenous powder.
-
Accurately weigh an amount of powder equivalent to one tablet (e.g., 500 mg) into a 50 mL centrifuge tube.
-
Add 20 mL of water and vortex for 5 minutes to dissolve the tablet.
-
-
Internal Standard Spiking:
-
Spike the dissolved sample solution with a precise volume of the Working IS Solution (e.g., 250 µL of 100 ng/mL IS solution to yield a 5 ng/mL equivalent concentration in the final 1 mL extract).
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Pass 5 mL of Methanol, followed by 5 mL of Water through the SPE cartridge. Do not let the sorbent go dry. Rationale: This activates the polymeric sorbent for optimal analyte retention.
-
Loading: Load the entire 20 mL sample solution onto the cartridge at a slow, controlled flow rate (approx. 2-3 mL/min).
-
Washing: Pass 5 mL of 5% Methanol in Water through the cartridge. Rationale: This removes water-soluble matrix components (like metformin) that are not retained as strongly as the nitrosamines, reducing matrix effects.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes. Rationale: Removes residual water to ensure efficient elution with the organic solvent.
-
Elution: Elute the analytes with 2 x 4 mL aliquots of Methanol into a collection tube. Rationale: Methanol disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water.
-
Vortex briefly and transfer to an amber autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters
Causality Note: A reversed-phase C18 column is suitable for retaining the nonpolar nitrosamine. A gradient elution is used to effectively separate the analyte from any remaining matrix components before detection. Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.[16]
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 10% B and equilibrate for 3 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NDiNA: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 299.3 → 184.2) NDiNA-d4: Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 303.3 → 188.2) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
(Note: MRM transitions are hypothetical and must be optimized empirically for the specific instrument used.)
Data Analysis and Calculation
-
Calibration Curve: Plot the ratio of the (NDiNA Peak Area / NDiNA-d4 Peak Area) against the concentration of NDiNA for each calibration standard. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (r² > 0.99).
-
Quantification: Calculate the (Analyte Area / IS Area) ratio for the unknown sample. Use the regression equation to determine the concentration of NDiNA in the reconstituted sample solution.
-
Final Concentration: Account for the initial sample weight and final extract volume to report the final concentration of NDiNA in ng/tablet or ng/g of the drug product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low IS Recovery | Inefficient SPE elution; IS degradation; Incorrect spiking volume. | Optimize SPE elution solvent/volume; Check for light exposure; Verify pipette calibration and spiking procedure. |
| High Variability (RSD) | Inconsistent sample preparation; Instrument instability; Matrix effects. | Ensure consistent timing and technique in SPE steps; Run system suitability checks; Optimize SPE wash steps to improve matrix removal. |
| Poor Peak Shape | Column degradation; Incompatible reconstitution solvent; Sample overload. | Replace LC column; Ensure reconstitution solvent matches initial mobile phase conditions; Dilute sample if necessary. |
| No Analyte/IS Signal | Incorrect MRM transitions; MS source issue; Clogged LC system. | Infuse standards directly to optimize MS parameters; Clean MS source; Check LC system pressure and perform maintenance. |
Conclusion
The use of this compound-d4 as a stable isotope-labeled internal standard represents a robust and reliable approach for the accurate quantification of its corresponding analyte in complex matrices. Its chemical similarity ensures it effectively tracks the analyte through sample preparation and analysis, correcting for variables that would otherwise compromise data quality.[2][3] The detailed protocol herein provides a comprehensive framework that, when coupled with proper method validation, enables researchers and quality control laboratories to meet the demanding analytical requirements for nitrosamine impurity testing, ensuring the safety and quality of pharmaceutical products.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
FDA. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]
-
FDA. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
RAPS. (2024). FDA revises final guidance on nitrosamine impurities. [Link]
-
FDA. (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]
-
FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
EPA. (n.d.). Method 607: Nitrosamines. [Link]
-
EPA. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. [Link]
-
ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. [Link]
-
Spectroscopy Online. (2011). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]
-
ACS Publications. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
EPA. (n.d.). Method for the determination of n-nitrosodimethylamine in ambient air using GC. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
ResearchGate. (2012). Synthesis of Partially Deuterated N-Nitrosamines – New Standards in Tobacco-smoke Analysis. [Link]
-
ACS Publications. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound-d4 [lgcstandards.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epa.gov [epa.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Protocol for the Preparation of N-Nitroso-N,N-DI-(7-methyloctyl)amine Standard Solutions: A Guide for Accurate Quantification in Pharmaceutical Analysis
Introduction: The Imperative for Precision in Nitrosamine Analysis
The detection and quantification of nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory bodies and drug developers worldwide.[1][2][3] Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, can pose a significant health risk.[1][2][3] N-Nitroso-N,N-DI-(7-methyloctyl)amine is a nitrosamine impurity that can potentially form in drug products, necessitating its accurate monitoring to ensure patient safety.[4]
The foundation of any reliable analytical method for the determination of such impurities is the availability of high-purity, accurately prepared standard solutions. These standards are indispensable for instrument calibration, method validation, and the routine quantification of the target analyte in test samples. This application note provides a detailed, field-proven protocol for the preparation of this compound standard solutions, designed for researchers, scientists, and drug development professionals. The protocol emphasizes scientific integrity, causality behind experimental choices, and a self-validating system to ensure the trustworthiness of the generated data.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust protocol for standard preparation.
| Property | Value | Source |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [4] |
| Molecular Formula | C₁₈H₃₈N₂O | |
| Molecular Weight | 298.51 g/mol | |
| Appearance | Varies (often an oil or solid) | |
| CAS Number | 643014-99-7 | [4] |
Core Protocol: Preparation of Standard Solutions
This protocol outlines the step-by-step preparation of a stock standard solution and subsequent working standard solutions of this compound.
Safety First: Handling Nitrosamine Compounds
N-nitroso compounds are potential carcinogens and must be handled with extreme care in a controlled laboratory environment.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Waste Disposal: Dispose of all waste materials contaminated with the nitrosamine according to institutional and local regulations for hazardous chemical waste.
Materials and Reagents
-
This compound neat material (analytical standard grade, with Certificate of Analysis)
-
Methanol (LC-MS grade or equivalent, nitrite-free)[6]
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated pipettes (for accurate volume transfers)
-
Amber glass vials with Teflon-lined caps
Rationale for Solvent Selection
The molecular structure of this compound, with its long alkyl chains, renders it a non-polar compound. Methanol is an excellent choice as a solvent for the following reasons:
-
Solubility: It effectively dissolves non-polar to moderately polar compounds.
-
Volatility: Its volatility allows for easy removal if necessary, although for LC-MS applications, it is a common mobile phase component.
-
Compatibility: It is compatible with common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity: High-purity grades, such as LC-MS grade, are readily available and are guaranteed to be free of interfering impurities, including nitrites which could potentially lead to the formation of other nitrosamines.[6]
Preparation of the Stock Standard Solution (e.g., 1000 µg/mL)
The stock solution is the primary reference from which all other standards will be prepared. Accuracy at this stage is paramount.
-
Equilibration: Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the material.[5]
-
Weighing: Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using a calibrated analytical balance.[5] Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed material to a Class A 10 mL volumetric flask.[5] Add a small amount of methanol (approximately 5-7 mL) to dissolve the material completely. Gentle sonication can be used to aid dissolution if necessary.
-
Dilution to Volume: Once fully dissolved, bring the solution to the final volume with methanol.[5] Ensure the meniscus is aligned with the calibration mark.
-
Homogenization: Stopper the flask and mix the solution thoroughly by inverting it at least 10-15 times to ensure homogeneity.[5]
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the neat material and the purity value stated in the Certificate of Analysis.
Concentration (µg/mL) = (Weight of neat material (mg) × Purity) / Volume of flask (mL) × 1000
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it under refrigerated conditions (2-8°C), protected from light.[5][7]
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution to the desired concentration levels for building calibration curves.
-
Intermediate Dilutions: It is good practice to prepare an intermediate stock solution (e.g., 100 µg/mL) from the primary stock solution to minimize errors associated with pipetting very small volumes.
-
Serial Dilution: Prepare a series of working standards by accurately pipetting the required volume of the stock or intermediate solution into Class A volumetric flasks and diluting to volume with methanol. For example, to prepare a 10 µg/mL working solution from a 1000 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume.[5]
-
Calibration Curve Standards: Prepare a set of calibration standards that bracket the expected concentration range of the analyte in the samples. A typical calibration curve might include standards at concentrations such as 1, 2, 5, 10, 25, 50, and 100 ng/mL.
-
Storage: Store the working solutions in labeled amber glass vials under the same conditions as the stock solution (2-8°C, protected from light).[5][7]
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of this compound standard solutions.
Self-Validation and Quality Control of Standard Solutions
To ensure the integrity of the analytical results, the prepared standard solutions must be subject to quality control checks.
Verification of Concentration
The concentration of a newly prepared stock solution should be verified against an independently prepared standard or a previous, validated batch of the standard solution. The agreement between the two should be within a pre-defined acceptance criterion (e.g., ± 5%).
Assessment of Purity
The purity of the standard solution should be assessed using a high-resolution analytical technique, such as LC-MS, to ensure that no significant degradation has occurred during preparation. The peak purity should be evaluated, and no significant impurity peaks should be observed.
Stability Assessment
The stability of the stock and working solutions under the specified storage conditions is crucial for generating reliable data over time. A long-term stability study should be performed.
-
Protocol: Dispense aliquots of the standard solution into multiple amber glass vials and store them at the recommended temperature (2-8°C), protected from light.[5]
-
Time Points: At pre-determined time points (e.g., 0, 1, 3, 6, and 12 months), analyze a vial of the standard solution.[5]
-
Analysis: The concentration of the stored standard should be compared against a freshly prepared standard. The solution is considered stable if the concentration remains within an acceptable range (e.g., 95-105%) of the initial concentration.
Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of the standard solution.
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically sound methodology for the preparation of this compound standard solutions. By adhering to these procedures, including the stringent safety precautions, rationale-driven experimental choices, and self-validating quality control measures, researchers and analytical scientists can ensure the accuracy and reliability of their quantitative analysis of this critical nitrosamine impurity. The use of well-characterized and stable standard solutions is a non-negotiable prerequisite for regulatory compliance and for safeguarding public health.[8]
References
- BenchChem. (n.d.). Application Notes and Protocols: this compound-d4 Solution.
-
ACS Publications. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
StabilityHub. (2025, August 10). Stability Testing Challenges for N-Nitrosamine Impurities. Retrieved from [Link]
-
US Pharmacopeia. (2020, November 19). General Chapter <1469> Nitrosamine Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 643014-99-7. Retrieved from [Link]
-
Scribd. (2020, September 17). Nitrosoamines Guideline PF. Retrieved from [Link]
-
ResolveMass. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]
-
EDREX. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Retrieved from [Link]
-
Advent. (n.d.). ADVENT Nitrite-Free LC-MS Solvents for Nitrosamines. Retrieved from [Link]
-
Efpia. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
-
Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
EPA. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of calibration standards for impurities. Retrieved from [Link]
-
ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]
-
FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. Retrieved from [Link]
-
Aurigene. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
NPRA. (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. stabilityhub.com [stabilityhub.com]
- 2. agilent.com [agilent.com]
- 3. npra.gov.my [npra.gov.my]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ADVENT Nitrite-Free LC-MS Solvents for Nitrosamines | Advent [adventchembio.com]
- 7. cambrex.com [cambrex.com]
- 8. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Analysis of N-Nitroso-N,N-DI-(7-methyloctyl)amine
Introduction: The Analytical Challenge of High Molecular Weight Nitrosamines
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant analytical challenge, compelling regulatory bodies and industry stakeholders to implement stringent controls.[1][2] While much of the initial focus has been on smaller, more volatile nitrosamines, the diverse landscape of active pharmaceutical ingredients (APIs) and manufacturing processes can lead to the formation of a wide array of nitrosamine species. N-Nitroso-N,N-DI-(7-methyloctyl)amine is a representative of a less commonly discussed but equally important subclass: high molecular weight, lipophilic nitrosamines.
With a molecular weight of approximately 298.5 g/mol and a predicted octanol-water partition coefficient (XLogP3) of 7.5, this compound is characterized by its pronounced nonpolar nature.[3] This high lipophilicity dictates its behavior during sample preparation and analysis, rendering generic, aqueous-based extraction methods for smaller nitrosamines potentially inefficient. Effective sample preparation is paramount to achieving the low detection levels required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
This document provides a detailed guide to sample preparation techniques specifically tailored for the robust and reproducible analysis of this compound in pharmaceutical matrices. We will explore the mechanistic basis for selecting appropriate extraction methodologies, offering detailed protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Strategic Considerations for Sample Preparation
The cornerstone of any successful analytical method is a sample preparation strategy that effectively isolates the analyte of interest from a complex matrix while minimizing interferences.[6] For this compound, its high lipophilicity is the guiding principle for methodological choices.
The Rationale for Solvent and Sorbent Selection
Given the nonpolar character of this compound, the principle of "like dissolves like" is fundamental.
-
For Liquid-Liquid Extraction (LLE) , an extraction solvent that is immiscible with the sample solvent and in which the analyte has high solubility is required. Since pharmaceutical products are often formulated in aqueous or polar media, a nonpolar organic solvent is the logical choice for extracting this lipophilic nitrosamine.
-
For Solid-Phase Extraction (SPE) , a reversed-phase sorbent, such as C18-bonded silica or a polymeric equivalent, is ideal. In this modality, the nonpolar analyte will be retained on the nonpolar stationary phase from a more polar sample loading solution. Elution is then achieved using a nonpolar solvent.
The use of a deuterated internal standard, such as this compound-d4, is strongly recommended to ensure accurate quantification by correcting for potential analyte losses during sample preparation and for matrix effects during instrumental analysis.
Protocol I: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for isolating lipophilic compounds from aqueous matrices. This protocol is designed for the extraction of this compound from a dissolved drug product.
Experimental Workflow: LLE
Caption: Liquid-Liquid Extraction workflow for this compound.
Step-by-Step LLE Protocol
-
Sample Preparation:
-
Accurately weigh a representative portion of the drug product (e.g., equivalent to one dosage unit).
-
Dissolve the sample in a suitable polar solvent (e.g., 10 mL of water or a buffer solution). Ensure complete dissolution.
-
Spike the sample with an appropriate amount of this compound-d4 internal standard solution.
-
-
Extraction:
-
Transfer the aqueous sample solution to a clean separatory funnel or a suitable extraction tube.
-
Add 10 mL of a nonpolar, water-immiscible organic solvent such as dichloromethane (DCM) or n-hexane.
-
Stopper the vessel and shake vigorously for 2-3 minutes, ensuring to vent pressure periodically.
-
Allow the layers to separate. If an emulsion forms, centrifugation may be necessary to break it.
-
-
Collection and Concentration:
-
Carefully collect the organic layer. If DCM is used, this will be the bottom layer. If hexane is used, it will be the top layer.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to improve recovery. Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a validated chromatographic method, such as LC-MS/MS or GC-MS.
-
Protocol II: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential for higher concentration factors. This protocol utilizes a reversed-phase sorbent to retain the lipophilic analyte.
Experimental Workflow: SPE
Caption: Solid-Phase Extraction workflow for this compound.
Step-by-Step SPE Protocol
-
Sample Preparation:
-
Prepare the sample as described in the LLE protocol (steps 1a-1c), dissolving the drug product in a polar solvent.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18, 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of a nonpolar solvent (e.g., methanol or acetonitrile) followed by 5 mL of the sample solvent (e.g., water) through the sorbent bed. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire prepared sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak polar solvent mixture (e.g., 10% methanol in water) to remove polar impurities and matrix components.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong, nonpolar organic solvent (e.g., acetonitrile or dichloromethane) into a clean collection tube.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for instrumental analysis.
-
Transfer to an autosampler vial for analysis.
-
Data Presentation and Performance
The choice between LLE and SPE will depend on the specific drug product matrix, required sensitivity, and available laboratory equipment. The performance of each method should be validated according to ICH Q2(R1) guidelines.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquids | Selective retention on a solid sorbent |
| Recommended Solvents | Extraction: Dichloromethane, n-Hexane | Elution: Acetonitrile, Methanol, DCM |
| Typical Recovery | > 80% | > 90% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
| Pros | Simple, cost-effective, widely applicable | High recovery, clean extracts, amenable to automation |
| Cons | Can form emulsions, larger solvent volumes | Higher cost per sample, requires method development |
Trustworthiness and Method Validation
To ensure the trustworthiness of the analytical results, a rigorous method validation is essential. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically achieved using mass spectrometric detection (MS/MS).
-
Linearity: The demonstration of a linear relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These must be sufficiently low to meet regulatory requirements.
Conclusion
The successful analysis of the highly lipophilic nitrosamine, this compound, hinges on the selection of an appropriate sample preparation strategy that accounts for its physicochemical properties. Both Liquid-Liquid Extraction with nonpolar solvents and Solid-Phase Extraction using reversed-phase sorbents are effective approaches. The detailed protocols provided herein serve as a robust starting point for method development and validation. By understanding the causal relationship between the analyte's properties and the extraction mechanism, researchers can confidently develop sensitive and reliable methods to ensure the safety and quality of pharmaceutical products.
References
-
Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Retrieved from [Link]
-
European Medicines Agency. (2023). Nitrosamine impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22117740, this compound. Retrieved from [Link]
- Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
-
European Medicines Agency. (2020). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
-
Netpharmalab. (2025). EMA guidelines for the detection of nitrosamines in medicines. Retrieved from [Link]
-
PubMed. (2022). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 643014-99-7. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Retrieved from [Link]
-
American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Retrieved from [Link]
-
RAPS. (2025). FDA extends deadline for nitrosamine testing submissions. Retrieved from [Link]
Sources
Application Notes and Protocols for the GC-MS Analysis of Volatile Nitrosamines in Drug Substances
Introduction: The Imperative for Nitrosamine Analysis in Pharmaceuticals
The discovery of N-nitrosamine impurities in widely used pharmaceuticals has underscored a critical vulnerability in drug manufacturing and formulation processes.[1] Classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), these compounds pose a significant risk to patient safety, even at trace levels.[2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have responded with stringent guidelines, compelling pharmaceutical manufacturers to conduct rigorous risk assessments and implement sensitive analytical testing to control nitrosamine impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7][8]
The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities, including nitrosamines, to limit potential carcinogenic risk.[2][5][9][10] This has necessitated the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying nitrosamines at or below the established acceptable intake (AI) limits.[8][11]
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a cornerstone technique for the analysis of volatile nitrosamines due to its high sensitivity, selectivity, and robustness.[12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the GC-MS analysis of volatile nitrosamines in drug substances, covering sample preparation, method development, validation, and data interpretation.
The Analytical Challenge: Causality Behind Experimental Choices
The primary challenge in nitrosamine analysis lies in accurately quantifying trace-level impurities within complex pharmaceutical matrices without inducing their formation or degradation during the analytical process itself.[1] Key considerations that dictate experimental choices include:
-
Volatility and Thermal Lability: Many nitrosamines are volatile, making GC an ideal separation technique. However, they can also be thermally labile, necessitating careful optimization of inlet and oven temperatures to prevent degradation.
-
Matrix Effects: The drug substance itself and any excipients can interfere with the analysis, either by co-eluting with the target nitrosamines or by causing ion suppression/enhancement in the MS source.[1] Effective sample preparation is paramount to mitigate these effects.
-
Trace-Level Detection: The low acceptable intake limits for nitrosamines (often in the ng/day range) demand analytical methods with exceptional sensitivity, typically in the low parts-per-billion (ppb) range.[1][14] This often necessitates the use of highly sensitive detectors like triple quadrupole mass spectrometers (MS/MS).[3][15]
-
Risk of Artifact Formation: The potential for artifactual formation of nitrosamines during sample preparation and analysis is a significant concern.[1] This can occur if precursor amines and nitrosating agents are present in the sample or solvents and are subjected to acidic or high-temperature conditions.
Experimental Workflow: A Step-by-Step Approach
A robust and reliable workflow is essential for the accurate determination of volatile nitrosamines. The following diagram illustrates the key stages of the analytical process.
Caption: A generalized workflow for the GC-MS analysis of nitrosamines in pharmaceuticals.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract the target nitrosamines from the drug substance matrix, remove interferences, and concentrate the analytes to achieve the required sensitivity.[16] The choice of method depends on the physicochemical properties of the drug substance and the target nitrosamines.
Protocol 1: Liquid-Liquid Extraction (LLE)
This is a versatile technique suitable for a wide range of drug substances.
-
Sample Weighing: Accurately weigh 100-500 mg of the drug substance into a clean centrifuge tube.
-
Dissolution: Add a suitable solvent to dissolve or suspend the sample. For many APIs, an aqueous solution or a polar organic solvent like methanol or dimethyl sulfoxide (DMSO) is effective.[17]
-
Extraction: Add an immiscible organic solvent, such as dichloromethane (DCM), to extract the nitrosamines.[3] Vortex or shake vigorously for several minutes to ensure efficient partitioning.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (containing the nitrosamines) to a clean vial.
-
Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL. This step enhances the sensitivity of the method.
-
Internal Standard Spiking: Add an appropriate isotopically labeled internal standard (e.g., NDMA-d6) to the final extract to correct for variations in sample preparation and instrument response.[18]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample clean-up and concentration, offering higher selectivity than LLE.
-
Sample Preparation: Dissolve the drug substance in an appropriate solvent as described in the LLE protocol.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) with the elution solvent followed by the equilibration solvent.
-
Sample Loading: Load the sample solution onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove matrix interferences while retaining the target nitrosamines.
-
Elution: Elute the nitrosamines from the cartridge with a strong organic solvent (e.g., dichloromethane or a mixture of solvents).
-
Concentration and Internal Standard Spiking: Proceed as described in the LLE protocol.
Part 2: GC-MS Instrumentation and Method Parameters
The following table provides typical GC-MS parameters for the analysis of volatile nitrosamines. These parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analytes to the column for trace-level analysis.[3] |
| Inlet Temperature | 200-250 °C | High enough to ensure complete vaporization of nitrosamines without causing thermal degradation.[3] |
| Carrier Gas | Helium or Hydrogen | Provides efficient chromatographic separation. |
| Column | Mid-polar (e.g., 5% phenyl-methylpolysiloxane) or polar (e.g., WAX) capillary column | Provides good separation for a range of volatile nitrosamines.[15][17] |
| Oven Program | Start at a low temperature (e.g., 40-50 °C) and ramp to a final temperature of 240-260 °C.[15][17] | Allows for the separation of volatile nitrosamines from each other and from matrix components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for nitrosamine identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM offers good sensitivity for single quadrupole MS, while MRM on a triple quadrupole MS provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Ion Source Temperature | 230-250 °C | Optimized to maximize ionization efficiency and minimize ion source contamination.[3] |
| Dwell Time | 50-100 ms per ion/transition | Sufficient time to obtain a good signal-to-noise ratio for each analyte. |
Part 3: Method Validation
Validation of the analytical method is a regulatory requirement to ensure that it is fit for its intended purpose.[1][19] Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the nitrosamines in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels, and the correlation coefficient (r²) should typically be ≥ 0.99.[3]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the drug substance with known amounts of nitrosamines at different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Data Interpretation and Reporting
-
Identification: The identification of a nitrosamine is confirmed by comparing its retention time and mass spectrum (or specific ion transitions in MRM mode) with that of a certified reference standard.
-
Quantification: The concentration of each nitrosamine is calculated using the calibration curve generated from the analysis of standards. The use of an isotopically labeled internal standard is highly recommended for accurate quantification.
-
Reporting: The results should be reported in a clear and concise manner, including the concentration of each nitrosamine found in the sample (e.g., in ppm or ng/g), the LOD and LOQ of the method, and a summary of the method validation data. Any results exceeding the acceptable intake limit should be immediately investigated.
Conclusion: Ensuring Drug Safety Through Rigorous Analysis
The control of nitrosamine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. GC-MS is a powerful and reliable technique for the analysis of volatile nitrosamines in drug substances. By following the detailed protocols and guidelines presented in this application note, researchers and scientists can develop and validate robust analytical methods that meet the stringent requirements of regulatory agencies. A thorough understanding of the principles behind each experimental step, from sample preparation to data analysis, is essential for generating accurate and defensible results, ultimately safeguarding public health.
References
-
Control of Nitrosamine Impurities in Human Drugs - FDA. U.S. Food and Drug Administration. Available at: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Control of Nitrosamine Impurities in Human Drugs Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support. Zamann Pharma Support. Available at: [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]
-
FDA Updated Guidance On Nitrosamine Impurities - Starodub. Starodub. Available at: [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Goodwin Procter. Available at: [Link]
-
Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Ardena. Available at: [Link]
-
The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. ResolveMass Laboratories Inc. Available at: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek. Restek. Available at: [Link]
-
ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. The GMP News. Available at: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. Available at: [Link]
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins. Available at: [Link]
-
GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products - FDA. U.S. Food and Drug Administration. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals - Agilent. Agilent Technologies. Available at: [Link]
-
High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS - Shimadzu. Shimadzu. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
GC-MS Method Development for Nitrosamine Testing - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass Laboratories Inc. Available at: [Link]
-
Nitrosamines in Pharma - Ellutia. Ellutia. Available at: [Link]
-
Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent. Taylor & Francis Online. Available at: [Link]
-
Validation parameters for GC-MS/MS analysis of NAs. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ardena.com [ardena.com]
- 3. shimadzu.com [shimadzu.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. starodub.nl [starodub.nl]
- 9. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Forced Degradation Studies of N-Nitroso-N,N-DI-(7-methyloctyl)amine
Introduction: The Regulatory Imperative for Characterizing Nitrosamine Stability
The discovery of N-nitrosamine impurities in common medications has created a significant challenge for the pharmaceutical industry, prompting stringent regulatory responses from global health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] Nitrosamines are classified as probable human carcinogens, and their control in drug substances and products is a matter of critical patient safety.[4] Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] These studies are designed to deliberately degrade a molecule under conditions more severe than accelerated stability testing.[7]
For a nitrosamine impurity such as N-Nitroso-N,N-DI-(7-methyloctyl)amine, forced degradation studies serve a multi-faceted purpose:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products provides insight into the intrinsic stability of the molecule.[5][7][8]
-
Development of Stability-Indicating Methods: The data generated is essential for developing and validating robust analytical methods that can separate and quantify the impurity from its potential degradants, ensuring accurate monitoring during formal stability studies.[7][9]
-
Risk Assessment and Mitigation: Understanding how the molecule behaves under stress helps in assessing the risk of its degradation during manufacturing and storage and informs the development of mitigation strategies.[10]
This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on this compound, aligning with modern regulatory expectations and scientific best practices.
Compound Profile: this compound
A thorough understanding of the target molecule is the foundation of a well-designed degradation study.
-
Structure:
(Image Source: PubChem CID 22117740)
-
CAS Number: 643014-99-7[11]
-
Molecular Formula: C₁₈H₃₈N₂O[11]
-
Molecular Weight: 298.51 g/mol
The structure features a nitrosamine functional group (N-N=O) attached to a symmetrical secondary amine with branched alkyl chains. The N-N bond is known to be susceptible to photolytic cleavage, while the tertiary nitrogen and adjacent carbons can be sites for oxidative attack.[13][14]
Scientific Rationale and Experimental Design
The choice of stress conditions is guided by ICH Q1A(R2) and the known chemistry of nitrosamines.[5][6] The goal is to achieve a target degradation of 5-20%.[5][15] Degradation below 5% may not generate sufficient quantities of degradants for detection, while over-stressing can lead to secondary degradation products not relevant to formal stability.[5][7]
A comprehensive study must include hydrolytic, oxidative, and photolytic stress conditions.[16][17]
Overall Experimental Workflow
The study is designed as a parallel investigation of multiple stress conditions, with a common analytical endpoint.
Caption: High-level workflow for the forced degradation study.
Potential Degradation Pathways
Based on general nitrosamine chemistry, several degradation pathways can be hypothesized. The primary pathway under photolytic or strongly acidic conditions is often denitrosation, involving the cleavage of the N-N bond.[14][18] Oxidation is likely to occur at the carbon atoms alpha to the nitrogen.
Caption: Hypothesized degradation pathways for the target compound.
Experimental Protocols
Safety Precaution: N-nitrosamines are potent carcinogens and must be handled with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood.[19] Protect samples from light where specified by using amber vials.[20][21]
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or another suitable solvent.
-
This stock solution will be used for all stress conditions.
Protocol: Hydrolytic Degradation
-
Acid Hydrolysis:
-
Pipette an aliquot of the stock solution into a vial and add 0.1 M hydrochloric acid (HCl) to achieve a final drug substance concentration of ~100 µg/mL.[15]
-
Prepare three such samples. Incubate one at room temperature, and two at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, carefully neutralize the sample with an equivalent volume of 0.1 M sodium hydroxide (NaOH) and dilute with the mobile phase.
-
-
Base Hydrolysis:
-
Pipette an aliquot of the stock solution into a vial and add 0.1 M sodium hydroxide (NaOH) to achieve a final concentration of ~100 µg/mL.[15]
-
Prepare and incubate samples as described for acid hydrolysis.
-
Withdraw aliquots at the same time points.
-
Before analysis, neutralize with an equivalent volume of 0.1 M HCl and dilute with the mobile phase.
-
-
Neutral Hydrolysis (Control):
-
Repeat the process using purified water instead of acid or base.
-
Protocol: Oxidative Degradation
-
Pipette an aliquot of the stock solution into an amber vial.
-
Add a solution of 3% hydrogen peroxide (H₂O₂) to achieve a final drug substance concentration of ~100 µg/mL. The concentration of H₂O₂ can be increased (e.g., up to 30%) if no degradation is observed.
-
Store the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute directly with the mobile phase before analysis. It is not typically necessary to quench the reaction as the peroxide is sufficiently diluted.
Protocol: Photolytic Degradation
-
Prepare two sets of samples: one in clear glass vials (exposed) and one wrapped in aluminum foil (dark control).
-
Prepare samples of the drug substance in solution (~100 µg/mL in methanol/water) and as a solid powder spread thinly in a petri dish.
-
Place the samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[7][16]
-
Analyze the exposed samples and the dark controls.
Protocol: Thermal Degradation
-
Place the drug substance as a solid powder in a vial.
-
Heat the sample in a thermostatically controlled oven at 80°C.[15]
-
Analyze samples at appropriate time intervals (e.g., 1, 3, 7 days).
-
For analysis, dissolve a known weight of the solid in the initial solvent to the target concentration.
Stability-Indicating Analytical Method
A highly sensitive and specific analytical method is required to separate the parent compound from all process impurities and potential degradation products. LC-MS/MS is the technique of choice for trace-level nitrosamine analysis.[22][23]
Recommended Technique: LC-MS/MS
-
Rationale: Provides excellent sensitivity and selectivity, allowing for confident detection and quantification at the low levels required by regulatory agencies. The mass spectrometer provides structural information for the identification of unknown degradants.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dilute the quenched/neutralized samples from the degradation studies to a final concentration of approximately 1 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting from 5-10% B, ramping up to 95% B to elute the compound and degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and any known potential degradants (e.g., the secondary amine).
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
-
-
Method Validation Parameters: Before analyzing study samples, ensure the method demonstrates specificity (peak purity analysis via photodiode array detector or high-resolution mass spectrometry), linearity, accuracy, and precision as per ICH Q2(R1).
Data Interpretation and Reporting
Data Analysis
-
Identify Degradants: Compare the chromatograms of stressed samples to the unstressed control. New peaks are potential degradation products.
-
Peak Purity: Use a PDA detector or high-resolution MS to assess the spectral purity of the parent peak in all stressed samples to ensure no co-eluting degradants.[24]
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed relative to the initial concentration.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value. A significant deviation may indicate the formation of non-chromophoric or volatile degradants, requiring further investigation.[24]
Tabular Summary of Results
Summarize the findings in a clear, concise table.
| Stress Condition | Duration/Intensity | % Assay Remaining | Major Degradation Product(s) (% Area) | Mass Balance (%) |
| Control | 24 hours | 99.8 | N/A | 100.1 |
| 0.1 M HCl, 60°C | 24 hours | 85.2 | RRT 0.85 (10.5%), RRT 1.15 (3.1%) | 98.8 |
| 0.1 M NaOH, 60°C | 24 hours | 95.1 | RRT 0.92 (4.2%) | 99.3 |
| 3% H₂O₂, RT | 24 hours | 91.5 | RRT 1.25 (6.8%) | 98.3 |
| Photolytic | 1.2 M lux-hr | 78.9 | RRT 0.85 (18.2%) | 97.1 |
| Thermal (Solid) | 7 days, 80°C | 98.5 | RRT 1.10 (0.8%) | 99.3 |
(Note: Data shown is for illustrative purposes only.)
Conclusion
This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on this compound. By following these protocols, researchers can effectively elucidate degradation pathways, identify potential degradants, and develop validated, stability-indicating analytical methods. The resulting data is indispensable for comprehensive risk assessment, ensuring the quality and safety of pharmaceutical products, and satisfying the rigorous demands of global regulatory agencies.[9]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016).
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). PubMed.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications.
- EMA revises guidance on nitrosamine impurities. (2023). European Pharmaceutical Review.
- EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Nitrosamine impurities. (2025). European Medicines Agency (EMA).
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
- Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025). Pharma Stability.
- EMA guidelines for the detection of nitrosamines in medicines. (2025). Netpharmalab.
- Stress Testing: Significance and symbolism. (2025).
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
- Drug Product Stress Testing. (n.d.). Neopharm Labs.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.
- Nitrosamines in Pharma. (n.d.). Ellutia.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
- Technical Support Center: Analytical Method Development for Nitrosamine Impurities in Pharmaceuticals. (n.d.). Benchchem.
- CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA.
- Application Notes and Protocols: this compound-d4 Solution. (n.d.). Benchchem.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024).
- CMDh/EMA: Update of Appendix 1 for Nitrosamines. (2025). ECA Academy.
- Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. (n.d.).
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
- Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). NIH.
- This compound. (n.d.). PubChem.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ResearchGate.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.).
- N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Veeprho.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024).
- FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. (2020). Winston & Strawn.
- Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. (2017). ResearchGate.
- This compound. (n.d.). LGC Standards.
- This compound. (n.d.). LGC Standards.
- Efficient photolytic degradation of nitrosamines. (n.d.). PubMed.
- Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. (2025). ResearchGate.
- Nitrosamines Analysis. (n.d.). CPHI Online.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. fda.gov [fda.gov]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Product Stress Testing | Neopharm Labs [neopharmlabs.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Stress Testing: Significance and symbolism [wisdomlib.org]
- 18. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. sgs.com [sgs.com]
Application Note: A Stability-Indicating Assay Method for N-Nitroso-N,N-DI-(7-methyloctyl)amine using LC-MS/MS
Introduction: The Imperative for Nitrosamine Stability Testing
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, prompting rigorous scrutiny from global regulatory bodies.[1][2][3] Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a major safety concern.[2][3][4] These impurities can arise from various sources, including synthesis pathways, degradation of the drug substance over time, or interactions with manufacturing equipment and packaging materials.[2]
This application note provides a comprehensive framework for developing and validating a stability-indicating assay method (SIAM) for the specific nitrosamine, N-Nitroso-N,N-DI-(7-methyloctyl)amine . A robust SIAM is not merely a quantitative test; it is a critical tool that must selectively quantify the target nitrosamine and effectively separate it from any degradation products that may form under various environmental stresses.[5][6] The development of such a method is foundational to ensuring the safety, quality, and efficacy of a drug product throughout its lifecycle, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[7][8][9]
This guide is designed for researchers, analytical scientists, and drug development professionals. It details a systematic approach, from forced degradation studies to method validation, employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific nitrosamine analysis.[10][11]
Methodological Framework: Strategy and Rationale
The development of a SIAM for this compound is predicated on a logical, multi-stage process. The workflow ensures that the final analytical method is specific, robust, and fit for its intended purpose: to monitor the stability of the analyte in a drug substance or product.
Caption: Workflow for Stability-Indicating Method Development.
Analyte Characterization: this compound
Understanding the physicochemical properties of the target analyte is the first step in method development.
| Property | Value | Source |
| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [12][13][14] |
| CAS Number | 643014-99-7 | [12][15] |
| Molecular Formula | C₁₈H₃₈N₂O | [12] |
| Molecular Weight | 298.5 g/mol | [12] |
| Structure | Features two long, branched alkyl chains attached to a nitroso-amine functional group. This non-polar structure suggests good retention on reversed-phase columns (e.g., C18). The presence of nitrogen atoms makes it suitable for positive mode electrospray ionization (ESI) in mass spectrometry. |
The Critical Role of Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[5][6] By intentionally degrading the analyte under harsh conditions, we can generate its potential degradation products. The analytical method must then prove its ability to separate the parent analyte from these degradants, thus demonstrating specificity. These studies are performed according to the principles outlined in ICH guideline Q1A(R2).[7][8][9][16]
The primary degradation pathway for many nitrosamines, particularly under acidic conditions, is denitrosation, which cleaves the N-N=O bond to regenerate the secondary amine precursor. Oxidative conditions may lead to other modifications.
Caption: Potential Degradation Pathways for Nitrosamines.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to establish the specificity of the analytical method. An appropriate target is to achieve 5-20% degradation of the active ingredient.[6]
Materials:
-
This compound reference standard.
-
Methanol (HPLC Grade).
-
Deionized Water.
-
Hydrochloric Acid (HCl), 0.1 M.
-
Sodium Hydroxide (NaOH), 0.1 M.
-
Hydrogen Peroxide (H₂O₂), 3% solution.
-
Photostability chamber (ICH Q1B compliant).
-
Thermostatic oven.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nitrosamine at 1 mg/mL in methanol.
-
Sample Preparation: For each condition, dilute the stock solution with the respective stress agent to a final concentration of ~10 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with 50:50 methanol:water and store it at 4°C, protected from light.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the LC column.
-
Analysis: Analyze all stressed samples and the control sample using the LC-MS/MS method detailed below.
Protocol 2: LC-MS/MS Stability-Indicating Method
Objective: To accurately quantify this compound while separating it from all potential degradation products. Tandem quadrupole mass spectrometry is the preferred technique for its sensitivity and selectivity.[10]
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC System | Provides robust and reproducible separation. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Excellent retention for non-polar molecules like the target analyte. |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the non-polar analyte. |
| Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9-9.1 min (95-50% B), 9.1-12 min (50% B) | A gradient is necessary to elute the analyte and separate it from more polar degradation products. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high sensitivity and specificity via MRM. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for nitrosamines, and positive mode will readily form [M+H]⁺ ions.[10] |
| MRM Transition | Precursor Ion (Q1): 299.3 m/z ([M+H]⁺) Product Ion (Q3): To be determined experimentally via infusion and fragmentation of the parent ion. A common fragmentation is the loss of the -NO group. | Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a unique parent-to-daughter ion transition. |
| Source Params. | To be optimized for the specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature). | Instrument-specific optimization is crucial for maximizing sensitivity. |
Method Validation Protocol (ICH Q2(R1))
Once developed, the method must be rigorously validated to prove it is suitable for its intended purpose, following the ICH Q2(R1) guideline.[17][18][19]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), analyte standard, and all forced degradation samples. | Peak purity analysis (e.g., using a diode array detector) and chromatographic resolution between the parent peak and any degradant peaks must demonstrate no co-elution. |
| Linearity | Prepare a calibration curve with at least five concentration levels spanning the expected range of the analyte (e.g., from LOQ to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by analyzing a series of dilute solutions. | Signal-to-noise ratio > 10; precision (RSD) should meet requirements (e.g., ≤ 10%). |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). | The method should remain unaffected, with system suitability parameters (e.g., peak asymmetry, resolution) still meeting criteria. |
Conclusion
This application note outlines a comprehensive and scientifically grounded approach for the development and validation of a stability-indicating assay for this compound. By integrating forced degradation studies with the high sensitivity and specificity of LC-MS/MS, this method provides a reliable tool for ensuring product quality and patient safety. Adherence to the principles of ICH guidelines throughout the development and validation process is paramount for regulatory acceptance and for building a robust understanding of the analyte's stability profile.[5][20][21]
References
-
Designing Forced Degradation for Nitrosamine-Risk Drug Products. Pharma Stability. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Chromatography Online. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu Corporation. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
-
This compound. PubChem. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? Pharmaceutical Online. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. ArentFox Schiff. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Nitrosamine Impurities in Pharma | Complete FDA/EMA Assessment Guide. YouTube. [Link]
-
The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. ResolveMass. [Link]
-
This compound | CAS 643014-99-7. Veeprho. [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate. [Link]
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass. [Link]
-
(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Edrex. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. waters.com [waters.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. veeprho.com [veeprho.com]
- 15. This compound CAS#: 643014-99-7 [chemicalbook.com]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
Application Note: Quantitative Analysis of N-Nitroso-N,N-DI-(7-methyloctyl)amine in Complex Pharmaceutical Matrices by LC-MS/MS
Abstract
The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical safety concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2][3] This application note presents a comprehensive and robust analytical method for the sensitive and selective quantification of N-Nitroso-N,N-DI-(7-methyloctyl)amine in complex drug product matrices. This compound is a large, symmetrical secondary nitrosamine (Molecular Formula: C₁₈H₃₈N₂O, Molecular Weight: 298.5 g/mol ) that may arise from specific synthetic pathways or degradation.[4][5][6] Given its high lipophilicity, this protocol details a tailored liquid-liquid extraction (LLE) procedure followed by a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The method is designed to provide the accuracy, precision, and low detection limits required to meet stringent regulatory guidelines, such as those from the FDA and EMA.[3][7]
Introduction: The Challenge of Large Nitrosamines
N-nitrosamines are a class of compounds characterized by the N-N=O functional group.[3] While much of the initial focus has been on smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA), the potential for the formation of larger, less volatile, and more complex nitrosamines from drug substance-related secondary amines is a significant concern.[2][8] this compound, with its IUPAC name N,N-bis(7-methyloctyl)nitrous amide, presents a unique analytical challenge due to its non-polar nature.[4][9]
Quantifying such impurities at trace levels (parts per billion) within a complex matrix—comprising the active pharmaceutical ingredient (API) and various excipients—demands a highly selective and sensitive analytical workflow.[1][10] The primary obstacles include:
-
Matrix Interference: Co-extraction of API and excipients can suppress or enhance the analyte signal during MS analysis.[1]
-
Analyte Recovery: The high lipophilicity of this compound requires an optimized extraction procedure to ensure efficient recovery from potentially aqueous or polar sample preparations.
-
Sensitivity: Achieving the low limits of detection (LOD) and quantification (LOQ) necessary to meet regulatory acceptable intake (AI) limits is paramount.[7]
This guide provides a self-validating system, explaining the rationale behind each step to ensure robust and reliable quantification.
Experimental Workflow Overview
The analytical strategy is a two-stage process: (1) efficient extraction of the target analyte from the sample matrix and (2) sensitive detection and quantification using LC-MS/MS. The use of a deuterated internal standard is critical for ensuring accuracy by compensating for variability in sample preparation and instrument response.[11]
Caption: High-level workflow for nitrosamine quantification.
Materials and Reagents
| Material/Reagent | Specification |
| This compound | Certified Reference Material (CRM) |
| This compound-d4 | Isotope-Labeled Internal Standard (IS) |
| Methanol (MeOH) | LC-MS Grade |
| Acetonitrile (ACN) | LC-MS Grade |
| Water | LC-MS Grade or Type I Ultrapure |
| Formic Acid (FA) | LC-MS Grade, >99% purity |
| Dichloromethane (DCM) | HPLC Grade |
| Volumetric Flasks, Pipettes | Class A, Calibrated |
| Centrifuge Tubes | 15 mL, Polypropylene |
| Syringe Filters | 0.22 µm PVDF or PTFE |
Note: The use of amber glassware is recommended as nitrosamines can be susceptible to photodegradation.[12]
Detailed Protocols
Preparation of Standards and Solutions
Causality: Preparing accurate standard solutions is the foundation of quantitative analysis. A high-concentration stock is prepared in a pure organic solvent for stability, followed by serial dilutions to create working standards and a calibration curve that brackets the expected sample concentration range.[13]
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 10.0 mL of methanol in a Class A volumetric flask.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10.0 mL of methanol.
-
Analyte Working Solution (100 ng/mL): Perform serial dilutions of the analyte stock solution with methanol.
-
Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by diluting the Analyte Working Solution with 50:50 methanol:water. Each standard must be fortified with the IS Working Solution to a final concentration of 5 ng/mL.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
Causality: The drug product matrix is often aqueous or polar. LLE with an immiscible organic solvent like Dichloromethane (DCM) is chosen to selectively extract the highly non-polar this compound, leaving polar API and excipients in the aqueous phase. This "cleans up" the sample, reducing matrix effects.[1][12] The evaporation and reconstitution step serves to concentrate the analyte and transfer it into a solvent compatible with the reversed-phase LC system.
-
Weighing: Accurately weigh 100 mg of the powdered drug product into a 15 mL centrifuge tube.
-
Dissolution: Add 5.0 mL of 1% formic acid in water to the tube. Vortex for 2 minutes to dissolve the sample.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL IS Working Solution to the sample, resulting in an IS concentration of 1 ng/mL relative to the initial sample solution.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) to the tube. Cap securely and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Evaporation: Evaporate the DCM to complete dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of 50:50 methanol:water. Vortex for 1 minute to ensure complete dissolution.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an amber LC vial for analysis.
Caption: Step-by-step Liquid-Liquid Extraction protocol.
LC-MS/MS Instrumental Conditions
Causality: Reversed-phase chromatography with a C18 column is ideal for retaining a non-polar analyte like this compound. A gradient elution is used to ensure sharp peak shapes and efficient elution. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, filtering out background noise.[13][14][15] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines as it can provide better sensitivity for less polar compounds compared to ESI.[15][16]
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-2 min (10% B), 2-10 min (10-95% B), 10-12 min (95% B), 12.1-15 min (10% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| MRM Transitions | Analyte: m/z 299.3 → 114.1 (Quantifier), 299.3 → 85.1 (Qualifier)Internal Standard (d4): m/z 303.3 → 116.1 (Quantifier) |
| Dwell Time | 100 ms |
Note: MRM transitions are predictive and must be optimized empirically by infusing the analytical standard.
Method Validation and Data Analysis
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[12]
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels. Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995 |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N). | LOD: S/N ≥ 3LOQ: S/N ≥ 10 |
| Accuracy (Recovery) | Analyze blank matrix samples spiked with the analyte at three concentration levels (e.g., LOQ, 50%, 100% of specification limit) in triplicate.[12] | Mean recovery within 80-120% |
| Precision | Repeatability: Analyze 6 replicate samples at 100% of the specification limit.Intermediate Precision: Repeat analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Specificity | Analyze blank matrix, placebo, and spiked samples to ensure no interference at the analyte's retention time. | No significant peaks in blank/placebo chromatograms. |
Calculation
The concentration of this compound in the original sample (in ng/g or ppb) is calculated using the linear regression equation from the calibration curve and accounting for the initial sample weight and final reconstitution volume.
Conclusion
This application note provides a detailed, robust, and scientifically grounded protocol for the quantification of this compound in complex pharmaceutical matrices. The combination of a tailored Liquid-Liquid Extraction and a highly selective LC-MS/MS method ensures reliable and sensitive detection at levels necessary to comply with global regulatory standards. The principles and causality described herein empower researchers to implement and validate this method effectively, contributing to the overall safety and quality of pharmaceutical products.
References
- ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
- PubChem. This compound.
- Agilent. Nitrosamines Analysis in Pharmaceuticals.
- Thermo Fisher Scientific. An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- Benchchem. This compound-d4.
- LGC Standards. This compound.
- Ellutia. Nitrosamines in Pharma.
- PubMed Central.
- Benchchem. Application Notes and Protocols: this compound-d4 Solution.
- Sigma-Aldrich. Nitrosamine Impurity Analysis in Pharmaceuticals.
- ScienceDirect.
- Veeprho. This compound | CAS 643014-99-7.
- ChemicalBook. This compound.
- The Analytical Scientist. HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
- PubMed Central. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards.
- Farmacia.
- Sigma-Aldrich. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard.
- Shimadzu Corporation. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- Thermo Fisher Scientific. AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
- CPHI Online. Nitrosamines Analysis.
- Waters Corporation. Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound CAS#: 643014-99-7 [m.chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. japsonline.com [japsonline.com]
- 14. agilent.com [agilent.com]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
Troubleshooting & Optimization
Technical Support Center: Improving Sensitivity and Selectivity for Trace Level Nitrosamine Detection
Welcome to the Technical Support Center for nitrosamine analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting trace-level nitrosamine impurities. The discovery of these probable human carcinogens in common drug products has led to stringent regulatory expectations, demanding analytical methods of exceptional sensitivity and selectivity.[1][2]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during method development, validation, and routine testing.
Frequently Asked Questions (FAQs)
Q1: What are nitrosamines and why are they a critical concern in pharmaceutical products?
A1: Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine (>N-N=O).[3] They are classified as "cohort of concern" impurities under ICH M7(R2) guidelines and are considered probable or possible human carcinogens based on extensive animal studies.[1][2] Their presence in pharmaceuticals is a significant patient safety issue, as these drugs are often taken for long periods. Nitrosamines can form unintentionally during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product through reactions between secondary or tertiary amines and nitrosating agents (like nitrites).[4][5] This has led to global regulatory actions, including product recalls and the mandate for rigorous risk assessment and testing by manufacturers.[6][7]
Q2: What are the primary analytical techniques for detecting trace-level nitrosamines?
A2: The gold standard for quantifying trace-level nitrosamines is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][8] This technique offers the high sensitivity and selectivity required to meet the low detection limits set by regulatory bodies like the U.S. FDA and EMA.[3][9] Other validated techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly suitable for volatile nitrosamines like NDMA. Headspace GC-MS is often used to minimize sample preparation and reduce matrix interference.[10][11]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy, which is invaluable for identifying unknown nitrosamines and differentiating target analytes from isobaric interferences (compounds with the same nominal mass).[12][13]
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): A highly selective technique specific for the nitroso functional group, though less common in pharmaceutical QC labs than MS-based methods.[14]
LC-MS/MS is often preferred for its applicability to a broader range of nitrosamines, including larger, non-volatile, and thermally unstable Nitrosamine Drug Substance-Related Impurities (NDSRIs).[15]
Q3: What is the fundamental difference between improving "sensitivity" and improving "selectivity" in an assay?
A3: Sensitivity refers to the method's ability to detect and quantify the smallest possible amount of a nitrosamine. It is typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[16] Poor sensitivity means you cannot confidently measure nitrosamines at the low levels required by regulations (e.g., parts-per-billion).[17]
Selectivity , on the other hand, is the method's ability to distinguish the target nitrosamine analyte from other components in the sample, such as the API, excipients, or other impurities.[18] Poor selectivity results in interfering peaks, which can lead to a false positive or an inaccurate (falsely high) quantification. High-resolution mass spectrometry (HRMS) inherently offers greater selectivity than tandem quadrupole instruments.[12]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Poor Sensitivity & High Detection Limits
Q: My assay is not sensitive enough to meet the required detection limits (e.g., < 30 ppb). What are the primary factors to investigate?
A: Achieving ultra-low detection limits is a common hurdle.[3] A systematic approach is required to pinpoint the bottleneck. The issue can generally be traced to sample preparation, chromatographic conditions, or mass spectrometer settings.
dot
Caption: Decision tree for troubleshooting poor sensitivity.
Detailed Troubleshooting Steps:
-
Mass Spectrometry Ionization Source: For small, relatively non-polar nitrosamines like NDMA and NDEA, Atmospheric Pressure Chemical Ionization (APCI) often provides a significant sensitivity enhancement over Electrospray Ionization (ESI).[19] ESI is generally better suited for larger, more polar NDSRIs.[4] Experiment with source parameters like gas flows and temperatures to maximize ionization efficiency.
-
Sample Preparation & Concentration: A simple "dilute-and-shoot" method may not be sufficient. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to both clean up the sample and concentrate the nitrosamines.[20][21] This removes interfering matrix components and increases the analyte concentration injected on-column.
-
Chromatographic Peak Shape: A broad, tailing peak has a lower height and a worse signal-to-noise (S/N) ratio than a sharp, symmetrical peak. Ensure your chromatography is optimized. Consider a column with a different selectivity (e.g., biphenyl or pentafluorophenyl phase) that provides better peak shape for these compounds.[22][23] Also, check for any mismatch between your sample diluent and the mobile phase, which can cause peak distortion.[6]
-
Advanced MS Features: Modern mass spectrometers have features designed to improve sensitivity for low-mass ions. For example, some instruments use a declustering potential or a quadrupole ion guide (often denoted Q0) to filter out neutral noise before the ions enter the analyzing quadrupoles, which can dramatically improve the S/N ratio for low m/z fragments.[6][23]
Issue 2: Inconsistent Results & Matrix Effects
Q: My quantitative results are highly variable and recovery is poor. How do I confirm and mitigate matrix effects?
A: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds—are one of the most significant challenges in trace-level analysis, especially in complex drug product formulations.[21][24] They directly impact accuracy and reproducibility.
Diagnostic Steps:
The "gold standard" for assessing matrix effects is the post-extraction spike comparison .[25]
-
Extract a blank matrix sample (containing no nitrosamines).
-
Prepare two solutions at the same final concentration:
-
Sample A: Spike the nitrosamine standard into the blank matrix extract .
-
Sample B: Prepare the nitrosamine standard in a neat (clean) solvent .
-
-
Analyze both and calculate the matrix effect (ME): ME (%) = (Peak Area of A / Peak Area of B) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[22] An SIL-IS (e.g., NDMA-d6) is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way. By calculating the ratio of the analyte peak area to the IS peak area, the variability is normalized.
-
Improve Sample Cleanup: The more matrix components you can remove, the lower the matrix effect. Techniques like Solid-Phase Extraction (SPE) are highly effective.[25]
-
Optimize Chromatography: Modify your LC gradient to better separate the target nitrosamines from the "matrix band" or the main API peak. Diverting the highly concentrated API peak to waste using a diverter valve can also prevent source contamination and reduce suppression.[4]
-
Reduce Sample Concentration: If possible, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this must be balanced with the need to meet sensitivity requirements.[26]
Issue 3: Preventing Artificial Nitrosamine Formation
Q: I am concerned about creating nitrosamines during my sample preparation and analysis (artifactual formation). How can this be prevented?
A: This is a critical and valid concern, as false positives can have serious consequences.[27] Artifactual formation can occur if trace amounts of nitrosating agents (e.g., nitrites) and amines are present in the sample or reagents and are brought together under favorable conditions (e.g., acidic pH, high temperature).[28]
Prevention Protocol:
-
Use Scavengers: Add a nitrosating agent scavenger to your sample preparation diluent. Common and effective scavengers include:
-
Ammonium Sulfamate
-
Ascorbic Acid (Vitamin C)
-
Sulfamic Acid These compounds react with and neutralize any free nitrosating agents, preventing them from reacting with amines in your sample.[26]
-
-
Control pH: Avoid strongly acidic conditions during sample preparation where possible, as this can accelerate nitrosamine formation.
-
Avoid High Temperatures: For volatile nitrosamines analyzed by GC-MS, high inlet temperatures can promote in-situ formation. Use the lowest temperature that still provides efficient vaporization and transfer of the analytes.[28] This is a key reason why LC-MS is often preferred.
-
Test Your Blanks and Reagents: Regularly analyze your method blanks (reagents without sample) to ensure they are free from nitrosamine contamination. Be aware that some materials, like certain filter membranes or plastic vials, can be sources of contamination.[29]
Key Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method
This protocol provides a starting point for the simultaneous analysis of several common nitrosamines. It must be optimized for your specific instrument, analytes, and matrix.
-
Sample Preparation (with Scavenger):
-
Accurately weigh 100 mg of the drug product powder.
-
Add 10 mL of diluent (e.g., 50:50 Methanol:Water containing 0.1% Formic Acid and 10 mM Ammonium Sulfamate).
-
Add your Stable Isotope-Labeled Internal Standard solution.
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter (previously tested for nitrosamine leaching).[30]
-
Transfer to an LC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI+.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each target nitrosamine (see Table 1).
-
dot
Caption: General workflow for sample preparation and analysis.
Data Presentation: Common Nitrosamines & MRM Transitions
| Nitrosamine Impurity | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Typical LOQ (ppb, in solution) |
| N-Nitrosodimethylamine | NDMA | 75.1 | 43.1 | 0.05 - 0.5 |
| N-Nitrosodiethylamine | NDEA | 103.1 | 43.1 / 75.1 | 0.05 - 0.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 117.1 | 75.1 | 0.1 - 1.0 |
| N-Nitrosodiisopropylamine | NDIPA | 131.1 | 89.1 / 43.1 | 0.1 - 1.0 |
| N-Nitrosodibutylamine | NDBA | 159.2 | 57.1 / 102.1 | 0.1 - 1.0 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 147.1 | 102.1 / 55.1 | 0.2 - 2.0 |
Note: Values are illustrative. Precursor/product ions and LOQs must be empirically determined and validated on your specific instrumentation and for your matrix.[16][23][30]
References
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (Source: PubMed Central)
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (Source: Separation Science)
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (Source: FDA)
-
Nitrosamines Analysis in Pharmaceuticals. (Source: Agilent)
-
troubleshooting guide for N-nitrosamine analysis errors. (Source: Benchchem)
-
Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (Source: Sigma-Aldrich)
-
Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (Source: Thermo Fisher Scientific)
-
Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation. (Source: Benchchem)
-
Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. (Source: Thermo Fisher Scientific)
-
Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (Source: ResolveMass Laboratories Inc.)
-
Analysis of Nitrosamines. (Source: Qmera Pharmaceuticals)
-
Nitrosamines Analysis with LC-MS/MS. (Source: Waters Corporation)
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (Source: LCGC International)
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (Source: ACS Publications)
-
Mastering Nitrosamines analysis: From Method Development To Analysis. (Source: Pharmaceutical Technology)
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (Source: ResearchGate)
-
How to circumvent matrix effect in confirmatory testing. (Source: Nitrosamines Exchange)
-
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (Source: ResearchGate)
-
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (Source: RSC Publishing)
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (Source: NIH)
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (Source: Shimadzu Corporation)
-
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines. (Source: Benchchem)
-
Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. (Source: Separation Science)
-
Control of Nitrosamine Impurities in Human Drugs. (Source: FDA)
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (Source: NIH)
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. (Source: LCGC International)
-
How IMS-MS Enhances Nitrosamine Detection in Pharmaceuticals. (Source: Separation Science)
-
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). (Source: ResolveMass Laboratories Inc.)
-
How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications. (Source: ProPharma Group)
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (Source: Aurigene)
-
Revised Final Guidance on Nitrosamines Offers New Recommendations for Assessment and Control. (Source: Lachman Consultants)
-
addressing reproducibility challenges in nitrosamine detection. (Source: Benchchem)
-
Nitrosamines in Pharma. (Source: Ellutia)
-
Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (Source: Separation Science)
-
FDA: Updated Guidance for Nitrosamines. (Source: ECA Academy)
-
Emerging Trends in Nitrosamine Analysis for Pharma. (Source: Agilent)
-
An automated sample preparation workflow for the analysis of nitrosamines in metformin. (Source: Thermo Fisher Scientific)
-
Trends and Challenges in Nitrosamine Testing: Part Two. (Source: The Analytical Scientist)
-
Enhanced sensitivity for nitrosamine analysis in a metformin active pharmaceutical ingredient (API). (Source: SCIEX)
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (Source: ResearchGate)
-
A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (Source: CuriRx)
-
Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. (Source: PPD)
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method | Separation Science [sepscience.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ellutia.com [ellutia.com]
- 16. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 17. Analysis of Nitrosamines — Qmera Pharmaceuticals [qmerapharma.com]
- 18. researchgate.net [researchgate.net]
- 19. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 23. sciex.com [sciex.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. theanalyticalscientist.com [theanalyticalscientist.com]
- 27. researchgate.net [researchgate.net]
- 28. cambrex.com [cambrex.com]
- 29. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for N-Nitrosamine Analysis
Welcome to the technical support center for N-nitrosamine impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of detecting and quantifying these potent impurities at trace levels. Since the discovery of nitrosamines in common medications like valsartan and ranitidine, regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have mandated rigorous risk assessment and control strategies.[1][2][3][4][5]
This resource addresses common errors and challenges encountered during the analytical workflow, from sample preparation to final detection. The content is structured in a practical question-and-answer format to provide direct, actionable solutions grounded in scientific principles.
Section 1: General & Cross-Cutting Issues
Question: My results for N-nitrosamine analysis are inconsistent and not reproducible. What are the likely causes and how should I begin troubleshooting?
Answer: Inconsistent results are a common but critical issue in trace-level analysis, often stemming from a combination of factors across the entire workflow. The key is to troubleshoot systematically rather than making random changes. The primary sources of variability include the sample preparation process, instrument performance, and the analytical method's robustness.[6]
A logical troubleshooting approach involves isolating and verifying each stage of the analysis.
-
Verify Instrument Performance: Before scrutinizing the sample or method, confirm the instrument is performing correctly. Run a system suitability test (SST) using a known, pure standard solution. This will verify retention time stability, peak shape, and detector sensitivity. Check instrument maintenance logs and the quality of gases (e.g., nitrogen for LC-MS) used, as gas quality can impact background noise and sensitivity.[6][7]
-
Review Sample Preparation Protocol: Sample preparation is the largest source of error in analytical workflows.[8] Inconsistencies in weighing, extraction, dilution, or filtration can lead to significant variability. Automated sample preparation systems can improve reproducibility.[8][9]
-
Assess Method Robustness: Minor, unintentional variations in parameters like mobile phase pH, column temperature, or gradient composition can cause significant deviations if the method is not robust.[6]
-
Investigate Matrix Effects (LC-MS/MS): The sample matrix itself can interfere with analyte ionization, causing signal suppression or enhancement.[9] These effects can vary between different sample lots or preparations, leading to poor reproducibility.[9]
Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for inconsistent N-nitrosamine results.
Section 2: Sample Preparation & Contamination
Question: My analysis shows a positive result for an N-nitrosamine, but I suspect it's a false positive. What are the potential causes and how can I confirm this?
Answer: False positives are a major concern in nitrosamine testing, potentially leading to unnecessary recalls. The primary causes are in-situ formation during sample analysis and external contamination .[6]
-
In-Situ (Artifactual) Formation: This occurs when a nitrosating agent (like residual nitrites) and a secondary or tertiary amine precursor are both present in the sample and react during sample preparation or analysis.[6] Acidic conditions and elevated temperatures can accelerate this reaction.[10]
-
External Contamination: Trace levels of nitrosamines can be introduced from various sources in the lab environment. Common culprits include:
-
Solvents: Solvents like dimethylformamide (DMF) can degrade to form dimethylamine, a precursor to N-nitrosodimethylamine (NDMA).[10][11] Always use high-purity solvents.
-
Plastics and Rubber: Consumables like pipette tips, vials, and especially rubber septa or stoppers can leach nitrosamines or their precursors.[11][12] It is crucial to test all materials for potential leaching.
-
Airborne Sources: Nitrosamines can be present in the ambient laboratory air.[12]
-
-
Isobaric Interference: This occurs when another compound has the same nominal mass as the target nitrosamine, leading to a false signal in the mass spectrometer. A classic example is the interference of DMF with the measurement of NDMA, as both can produce a fragment ion at m/z 43.[6][13] High-resolution mass spectrometry (HRAMS) is critical to differentiate between such compounds based on their exact mass.[14]
To investigate a suspected false positive, follow this decision tree:
Caption: Decision tree for investigating suspected false positives.
Question: My analyte recovery is consistently low or erratic. What aspects of my sample preparation should I focus on?
Answer: Poor recovery is a clear indicator that your analyte is being lost during the sample preparation steps. The goal is to efficiently extract the nitrosamine from a complex matrix without causing its degradation.[12]
Key areas to investigate include:
-
Extraction Efficiency: The choice of extraction solvent is critical. It must effectively dissolve the target nitrosamine from the drug product matrix. For some formulations, a simple "dilute and shoot" approach with water or methanol is sufficient.[7] However, for complex or insoluble matrices, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean the sample and concentrate the analyte.[15]
-
Analyte Stability: N-nitrosamines can be susceptible to degradation under certain conditions.
-
Photolytic Degradation: Some nitrosamines can be broken down by UV light.[16] It is good practice to use amber vials and minimize exposure of samples to direct light.
-
Thermal Degradation: This is a particular concern for GC-based methods where high temperatures in the injector port can degrade thermally labile nitrosamines.[17][18] For LC-MS, ensure the API itself is not degrading in the sample diluent during storage in the autosampler, which could artificially increase the nitrosamine response.[19]
-
-
Filtration and Non-Specific Binding: Ensure your filter material is compatible and not a source of contamination. Perform a filter study to confirm that the nitrosamine is not adsorbing to the filter membrane, which would lower recovery.[6] Similarly, analytes can adsorb to the surfaces of vials or containers.
To diagnose the issue, perform a recovery study by spiking a known amount of nitrosamine standard into a blank matrix (placebo) and processing it alongside your samples. The recovery should ideally be within 70-130%.[8]
Section 3: Chromatography & Mass Spectrometry
Question: I am observing significant ion suppression in my LC-MS/MS analysis. How do I confirm it and what are the best strategies to mitigate it?
Answer: Matrix effects, including ion suppression and enhancement, are a primary challenge in LC-MS/MS, compromising accuracy, precision, and sensitivity.[9] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[9]
Confirmation of Matrix Effects: The most direct way to assess matrix effects is through a post-extraction spike experiment .[9]
-
Extract a blank matrix sample (placebo) using your standard procedure.
-
Prepare two sets of samples:
-
Set A: Spike the nitrosamine standard into the blank matrix extract.
-
Set B: Prepare a standard of the same concentration in a neat (clean) solvent.
-
-
Analyze both sets and compare the peak areas. The matrix effect (%) can be calculated as: (Peak Area in Set A / Peak Area in Set B) * 100. A value significantly below 100% indicates ion suppression.
Mitigation Strategies:
| Strategy | Description | Causality & Best Practice |
| Improve Chromatographic Separation | Modify the LC method to chromatographically separate the nitrosamine from the interfering matrix components. | By ensuring the analyte elutes in a "cleaner" region of the chromatogram, competition for ionization is reduced. This is the first and often most effective approach.[20] |
| Enhance Sample Cleanup | Implement more effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | These techniques are designed to remove a larger portion of the interfering matrix before injection, thus reducing the source of the suppression.[15] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | An SIL-IS is a version of the analyte where some atoms are replaced with heavy isotopes (e.g., ¹³C, ²H). | This is the most effective way to compensate for matrix effects.[9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratiometric quantification. |
| Matrix-Matched Calibration | Prepare calibration standards in the extracted blank matrix instead of a neat solvent. | This ensures that the standards and samples experience similar matrix effects, improving accuracy. However, it does not eliminate the underlying suppression or improve sensitivity. |
| Reduce Injection Volume | Inject a smaller volume of the sample extract. | This reduces the total amount of matrix components entering the ion source, which can lessen the suppression effect, but may compromise the limit of detection.[15] |
Question: What causes analyte carryover in my system, and how can I prevent it?
Answer: Carryover is the appearance of an analyte signal in a blank injection that follows a high-concentration sample.[21] It is a critical issue in trace analysis as it can lead to false positive results in subsequent samples.
Causes of Carryover:
-
Adsorption: "Sticky" compounds can adsorb to active sites within the LC-MS system, including the injector needle, sample loop, column, and tubing.[21]
-
Poor Solubility: If the analyte is not fully soluble in the wash solvent, it may not be completely flushed from the system between injections.
-
Column Contamination: The column itself is a major source of carryover. Residual analyte can be retained on the stationary phase and slowly bleed off in subsequent runs.[21]
Prevention Strategies:
-
Optimize Wash Solvents: The injector wash solvent must be strong enough to fully dissolve the target nitrosamines. A common mistake is using a wash solvent that is weaker than the mobile phase.
-
Modify the Gradient: Ensure the gradient program includes a high-organic wash at the end to elute any strongly retained compounds from the column.[19]
-
Use Blank Injections: Run blank solvent injections after high-concentration samples or standards to check for and wash out residual analyte.[21]
-
Dedicated Hardware: If analyzing for a specific nitrosamine at very low levels consistently, consider dedicating a column and even an LC system to that analysis to prevent cross-contamination.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS/MS parameters for common N-nitrosamines?
A1: Tandem quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the preferred technique for quantification due to its high sensitivity and selectivity.[20] The exact mass transitions and collision energies should be optimized for your specific instrument.
Table 1: Example MRM Transitions for Common N-Nitrosamines (Positive ESI/APCI)
| N-Nitrosamine | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| N-Nitrosodimethylamine | NDMA | 75.1 | 43.1 | Often analyzed by APCI for better sensitivity.[20] |
| N-Nitrosodiethylamine | NDEA | 103.1 | 43.1 / 75.1 | |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 147.1 | 102.1 / 55.1 | |
| N-Nitrosodiisopropylamine | NDIPA | 131.1 | 89.1 / 43.1 | |
| N-Nitrosoethylisopropylamine | NEIPA | 117.1 | 75.1 / 43.1 | |
| N-Nitrosodibutylamine | NDBA | 159.2 | 57.1 / 102.2 |
Note: These values are indicative and must be optimized on the specific instrument being used.[6]
Q2: What are the key regulatory guidelines and acceptable intake (AI) limits?
A2: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for several common nitrosamines.[2][22] These limits are based on a lifetime cancer risk and are generally very low. Manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing to ensure these limits are not exceeded.[1][22][23][24] The USP General Chapter <1469> provides guidance on risk assessment and control strategies.[25][26][27]
Table 2: Selected N-Nitrosamine Acceptable Intake (AI) Limits
| N-Nitrosamine Impurity | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 26.5 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosoethylisopropylamine | NEIPA | 26.5 |
If multiple nitrosamines are present, the total daily intake should generally not exceed 26.5 ng/day unless otherwise justified.[22]
Experimental Protocols
Protocol 1: General LC-MS/MS Method for N-Nitrosamine Quantification
This protocol provides a general framework. Specific parameters must be optimized for the analyte and matrix of interest.
1. Sample Preparation (with scavenger to prevent in-situ formation):
-
Accurately weigh 100 mg of the drug product powder.
-
Add 10 mL of a diluent solution (e.g., 50:50 methanol:water) containing a scavenger like 10 mg/mL of ascorbic acid or Vitamin E.[6]
-
Vortex for 5 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter (previously tested for nitrosamine leaching).[6]
-
Transfer to an LC vial for analysis.
2. Chromatographic Conditions:
-
Column: A suitable C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm). Biphenyl phases can offer better retention for polar nitrosamines like NDMA.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+). APCI is often preferred for small, volatile nitrosamines like NDMA.[20]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize for each target nitrosamine (e.g., for NDMA: 75.1 -> 43.1).[6]
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations. Optimizing curtain gas and other source parameters can significantly reduce background noise.[7]
References
-
USP's Nitrosamine Impurity Standard is Now Official. (2021-12-02). Pharmaceutical Technology. [Link]
-
EMA updates Q&A on nitrosamine assessment and testing. (2021-07-07). RAPS. [Link]
-
EMA revises guidance on nitrosamine impurities. (2023-07-24). European Pharmaceutical Review. [Link]
-
USP: New General Chapter <1469> on Nitrosamine Impurities. (2021-12-03). GMP Publishing. [Link]
-
General Chapter <1469> NITROSAMINE IMPURITIES. (2020-11-19). USP. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
5 Common Sources of Nitrosamine Contamination You Must Control. (2025-08-17). ResolveMass Laboratories. [Link]
-
General Chapter Prospectus: <1469> Nitrosamine Impurities. (2020-04-24). USP-NF. [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]
-
EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024-09-24). FDA. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines. (2025-07-02). Netpharmalab. [Link]
-
Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu Latin America. [Link]
-
Opinion: New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. (2025-06-02). Contract Pharma. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025-11-07). ACS Publications. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025-04-29). NIH. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024-05-15). Aurigene. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024-08-19). ACS Publications. [Link]
-
Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. (2025-08-17). ResolveMass Laboratories Inc.[Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. (2025-08-09). ResearchGate. [Link]
-
How to circumvent matrix effect in confirmatory testing. (2024-06-03). Nitrosamines Exchange. [Link]
-
High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024-05-06). Chromatography Online. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
(PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025-12-09). ResearchGate. [Link]
-
Nitrosamine Impurities. (2024-05-15). Eurofins Scientific. [Link]
-
Nitrosamine Impurities Testing. (2025-08-20). Chromak Research. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (2025-04-08). Consensus. [Link]
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. University of Ljubljana. [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It? (2025-06-28). Chemistry For Everyone. [Link]
-
Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022-09-09). Ellutia. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025-04-15). LCGC International. [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatographic and Mass Spectrometry Techniques. (2020-09-27). LCGC International. [Link]
-
LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025-10-21). LCGC International. [Link]
-
TROUBLESHOOTING GUIDE. Agilent. [Link]
-
GC-MS Method Development for Nitrosamine Testing. (2025-12-19). ResolveMass Laboratories Inc.[Link]
-
Nitrosamine Degradation Pathways. (2025-12-12). ResolveMass Laboratories Inc.[Link]
Sources
- 1. EMA updates Q&A on nitrosamine assessment and testing | RAPS [raps.org]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Analysis of nitrosamine impurities according to USP General Chapter | Shimadzu Latin America [shimadzu-la.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. youtube.com [youtube.com]
- 20. waters.com [waters.com]
- 21. youtube.com [youtube.com]
- 22. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 23. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 24. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 25. pharmtech.com [pharmtech.com]
- 26. gmp-publishing.com [gmp-publishing.com]
- 27. uni-onward.com.tw [uni-onward.com.tw]
Technical Support Center: Optimization of LC Gradient for Separation of Nitrosamine Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals grappling with the complex challenge of separating nitrosamine isomers using liquid chromatography (LC). Given the potent carcinogenic nature of nitrosamines and stringent regulatory limits, robust and reliable analytical methods are not just a scientific goal—they are a public health necessity.[1]
Nitrosamine isomers, particularly positional isomers, often exhibit nearly identical physicochemical properties, making their separation by conventional reversed-phase chromatography a significant hurdle.[2] This guide provides in-depth, field-proven insights into optimizing LC gradients to achieve the necessary resolution, moving beyond generic advice to explain the fundamental principles behind each experimental choice.
Section 1: Foundational Knowledge - The Pillars of Isomer Separation
Achieving separation between structurally similar nitrosamines requires a systematic understanding of how each LC parameter influences selectivity and resolution. Simply adopting a published method without understanding its core principles can lead to significant troubleshooting challenges down the line.
1.1 The Central Role of the Stationary Phase (Column Chemistry)
The choice of column chemistry is the most critical factor in determining selectivity for isomers.[3] While a standard C18 column is a workhorse in reversed-phase LC, it often fails to resolve nitrosamine isomers because it primarily separates based on hydrophobicity, which can be nearly identical for these compounds.
-
C18 (Octadecylsilyl): A good starting point for general nitrosamine analysis but often provides insufficient selectivity for positional isomers.[2]
-
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide) can offer alternative selectivity and are more compatible with highly aqueous mobile phases, which is beneficial for retaining early-eluting, polar nitrosamines.[4]
-
Phenyl Phases (e.g., Phenyl-Hexyl, Biphenyl): These columns introduce π-π interactions as a separation mechanism. This is particularly effective for nitrosamines containing aromatic rings or for differentiating isomers based on subtle differences in their three-dimensional structure and electron distribution. A Biphenyl phase, for instance, can offer better retention for compounds like N-nitrosodimethylamine (NDMA) compared to C18.[2]
-
Pentafluorophenyl (PFP): PFP columns are exceptionally powerful for isomer separations. They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability makes PFP phases highly sensitive to minor differences in analyte structure and polarity, often succeeding where C18 and Phenyl phases fail.[2]
-
Porous Graphitic Carbon (PGC): PGC columns separate analytes based on their molecular polarizability and geometry. They are excellent for resolving structurally similar compounds, including geometric isomers, and operate on a retention mechanism distinct from silica-based phases.[5]
1.2 The Mobile Phase: Your Primary Tool for Optimization
Once a column is selected, the mobile phase composition is the most flexible tool for optimizing the separation.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol have different solvent strengths and can induce different selectivities. While often interchangeable, one may provide better resolution for a specific pair of isomers. It is always recommended to screen both during method development.
-
Additives and pH (Formic Acid, Acetic Acid, Ammonium Formate): Mobile phase additives are crucial for controlling peak shape and ionization efficiency in mass spectrometry (MS). For nitrosamines, a low concentration of formic acid (e.g., 0.1%) is standard for providing protons for positive mode ionization in LC-MS/MS.[6][7] The pH can influence the ionization state of any basic or acidic functional groups on the nitrosamine, altering its retention and selectivity.[8]
1.3 The Gradient: Fine-Tuning the Separation
A gradient elution is almost always necessary for analyzing a range of nitrosamine impurities.[4] The gradient profile directly impacts resolution, peak width, and analysis time.
-
Gradient Slope: A shallow gradient (a slow increase in the percentage of organic solvent) increases the residence time of analytes in the column, providing more opportunity for separation. This is the most effective way to improve the resolution of closely eluting peaks.
-
Initial and Final Conditions: The initial percentage of organic solvent (%B) affects the retention and focusing of early-eluting polar compounds at the head of the column.[9] A lower initial %B can improve the peak shape of these analytes. The final %B should be high enough to elute all components of interest and any matrix interferences from the column.
Section 2: Troubleshooting Guide for Nitrosamine Isomer Separation
This section addresses common problems encountered during method development in a direct question-and-answer format.
Q1: Why am I seeing poor or no resolution between my nitrosamine isomers?
Answer: This is the most common challenge and is almost always a problem of insufficient selectivity.
-
Primary Cause (Column): Your stationary phase is not discriminating enough between the isomers. If you are using a C18 column, it is likely separating based on hydrophobicity alone, which is too similar for the isomers.
-
Solution: Switch to a column with an alternative chemistry. A PFP or a Phenyl-Hexyl column is the logical next step.[2] These phases introduce additional interaction mechanisms (π-π, dipole-dipole) that are sensitive to the subtle electronic and structural differences between isomers.
-
-
Secondary Cause (Gradient): Your gradient may be too steep. A rapid increase in solvent strength pushes the analytes through the column too quickly, not allowing enough time for the stationary phase to resolve them.
-
Solution: Decrease the gradient slope. If your isomers elute at 30% B, try flattening the gradient in the segment from 20% to 40% B. For example, change a 5-minute segment from 20-40% B to a 10-minute segment covering the same range. This doubles the separation window for those specific compounds.[9]
-
Q2: My peaks are broad, tailing, or splitting. What's wrong?
Answer: Poor peak shape compromises both resolution and sensitivity. The causes can be chemical or physical.
-
Chemical Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing.
-
Solution: Ensure your mobile phase is properly acidified (e.g., 0.1% formic acid). The acid helps to protonate silanols, minimizing these secondary interactions.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% methanol sample with a 95% water mobile phase start), it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.
-
-
-
Physical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-Column Dispersion: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening. This is especially critical in UHPLC systems.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are correctly installed to minimize dead volume.
-
-
Q3: My retention times are drifting and not reproducible. How can I fix this?
Answer: Retention time instability undermines the reliability of your method.
-
Primary Cause (System Equilibration): The most common cause is insufficient column equilibration time between runs. The column needs to fully return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure your gradient program includes a post-run equilibration step that is at least 5-10 column volumes long. For a 100 x 2.1 mm column with a flow rate of 0.4 mL/min, this means a 3-5 minute equilibration.
-
-
Secondary Cause (Mobile Phase): Mobile phase composition can change over time due to the evaporation of the more volatile component (usually the organic solvent).
-
Solution: Keep mobile phase bottles capped and do not prepare large volumes that will sit on the instrument for several days. If using buffered mobile phases, be aware of potential precipitation if the organic concentration gets too high.
-
-
Tertiary Cause (Temperature): Column temperature fluctuations can cause significant shifts in retention time.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 35-40 °C), to overcome room temperature variations.[6]
-
Section 3: Experimental Protocol - A Systematic Workflow for Gradient Optimization
This protocol provides a logical, step-by-step approach to developing a robust LC gradient for separating nitrosamine isomers. It is designed to be a self-validating system, where each step builds upon the previous one.
Step 1: Initial Column and Mobile Phase Selection
-
Column Selection: Begin with a column known for alternative selectivity, such as a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm). This choice maximizes the initial probability of resolving the isomers.[2]
-
Mobile Phase Preparation:
-
System Setup: Install the column in a thermostatted compartment set to 40 °C. Set the flow rate to a value appropriate for the column diameter (e.g., 0.3-0.4 mL/min for a 2.1 mm ID column).
Step 2: The Scouting Gradient
The purpose of a scouting gradient is to determine the approximate elution conditions for your isomers.
-
Program a broad, fast gradient:
-
Time 0.0 min: 5% B
-
Time 10.0 min: 95% B
-
Time 11.0 min: 95% B (Hold)
-
Time 11.1 min: 5% B (Return to initial)
-
Time 15.0 min: 5% B (Equilibrate)
-
-
Injection: Inject a standard containing the nitrosamine isomers of interest.
-
Analysis: Identify the retention times (t_R) and the approximate %B at which your isomers elute.
Step 3: The Optimization Gradient
Now, use the information from the scouting run to design a targeted, shallow gradient.
-
Calculate the Gradient Slope: Let's assume your isomers eluted between 4 and 5 minutes in the scouting run, corresponding to roughly 40-50% B.
-
Design a shallow gradient around this window:
-
Time 0.0 min: 5% B
-
Time 1.0 min: 5% B
-
Time 10.0 min: 60% B (This creates a much shallower slope: ~5% B per minute)
-
Time 11.0 min: 95% B (Steep wash to clean the column)
-
Time 12.0 min: 95% B (Hold)
-
Time 12.1 min: 5% B (Return to initial)
-
Time 17.0 min: 5% B (Equilibrate)
-
-
Injection and Evaluation: Inject the standard again. You should observe a significant improvement in resolution.
Step 4: Fine-Tuning
If resolution is still insufficient, make small, iterative changes.
-
Further flatten the gradient: Extend the main gradient segment (e.g., from 9 minutes to 15 minutes) to further decrease the slope.
-
Change the organic modifier: If using methanol, repeat the optimization gradient with acetonitrile. The change in solvent can alter selectivity.
-
Adjust Temperature: Increase or decrease the column temperature by 5-10 °C. Temperature can affect selectivity, though its impact is generally less pronounced than mobile phase or stationary phase changes.
Data Summary: Impact of Key Parameters on Isomer Resolution
| Parameter | Change | Expected Impact on Isomer Resolution | Rationale |
| Stationary Phase | Switch from C18 to PFP | High Potential for Improvement | Introduces multiple interaction mechanisms (π-π, dipole) beyond simple hydrophobicity, exploiting subtle structural differences.[2] |
| Gradient Slope | Decrease Slope (make shallower) | High Potential for Improvement | Increases the separation window and allows more time for differential migration of the analytes.[9] |
| Organic Solvent | Switch Methanol to Acetonitrile | Medium Potential for Improvement | Alters solvent-analyte interactions, which can change selectivity and elution order. |
| Temperature | Increase by 10 °C | Low to Medium Potential | Can alter selectivity, but the effect is analyte-dependent. Primarily reduces viscosity, leading to sharper peaks and shorter retention times. |
| Flow Rate | Decrease | Low to Medium Potential | Increases residence time on the column, which can sometimes improve resolution for difficult separations, but often at the cost of broader peaks and longer run times. |
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Poor Resolution
This diagram illustrates the decision-making process when encountering co-eluting or poorly resolved nitrosamine isomers.
Caption: Systematic workflow for LC gradient optimization.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the key regulatory guidelines I should be aware of for nitrosamine analysis?
-
A: Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have issued guidance for the industry. Key documents include the FDA's "Control of Nitrosamine Impurities in Human Drugs." [10]These guidances recommend a risk-based approach to identify and control nitrosamine impurities, setting strict acceptable intake (AI) limits. [11]All analytical methods must be appropriately validated to demonstrate they are sensitive and specific enough to meet these regulatory requirements. [12]
-
-
Q: Can in-situ formation of nitrosamines during analysis give me a false positive?
-
A: Yes, this is a significant concern. False positives can arise if precursor amines and nitrosating agents are present in the sample or even the LC system, leading to the formation of nitrosamines during sample preparation or analysis. [6]One reported artifact involves the use of ammonium hydroxide and acetonitrile at high pH, where the stainless steel column frit can catalyze the nitrosation of amines. [13]Using scavengers like ascorbic acid in the sample preparation can help mitigate this risk.
-
-
Q: My sample matrix is very complex. How can I be sure the peak I'm seeing is my nitrosamine isomer and not an interference?
-
A: This is why LC-MS/MS is the gold standard for nitrosamine analysis. [3]The high selectivity of Multiple Reaction Monitoring (MRM) is crucial. To confirm peak identity, you should:
-
Monitor Multiple Transitions: A true positive should have at least two MRM transitions, and the ratio of their peak areas should match that of a pure standard.
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled version of your nitrosamine will co-elute perfectly with the native analyte, providing the most reliable confirmation and quantification.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an accurate mass measurement that can definitively distinguish your analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition). [14]For example, N,N-dimethylformamide (DMF) is a common solvent that can co-elute with and interfere with NDMA analysis, but HRMS can resolve them. [15]
-
-
References
-
Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]
-
FDA. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Retrieved from [Link]
-
RAPS. (2025). FDA extends deadline for nitrosamine testing submissions. Retrieved from [Link]
-
Center for Professional Advancement. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Retrieved from [Link]
-
Nucro-Technics. (2025). Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. Retrieved from [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]
-
LCGC International. (2023). Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Nitrosamine Impurities in Pharmaceutical API's. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]
-
NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Nitrosamine impurities analysis solution guide. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatogram Detail [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. fda.gov [fda.gov]
- 11. insider.thefdagroup.com [insider.thefdagroup.com]
- 12. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. mac-mod.com [mac-mod.com]
Technical Support Center: Liquid Chromatography Solutions for Nitrosamine Analysis
Guide Focus: Selection of an Appropriate LC Column for the Analysis of N-Nitroso-N,N-DI-(7-methyloctyl)amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the challenging task of analyzing this compound. The content is structured in a question-and-answer format to directly address common issues and strategic decisions encountered during liquid chromatography (LC) method development.
Section 1: Understanding the Analyte: The Key to Column Selection
Q1: What are the critical chemical properties of this compound that dictate the LC column choice?
A1: The selection of an appropriate LC column is fundamentally driven by the physicochemical properties of the target analyte. For this compound, the following properties are paramount:
-
High Lipophilicity (Non-Polarity): The molecule possesses two long, branched C9 alkyl chains (7-methyloctyl).[1] This results in a very high calculated XLogP3 value of 7.5, indicating it is extremely non-polar and will be strongly retained under reversed-phase (RP) chromatography conditions.
-
Molecular Weight: With a molecular weight of approximately 298.5 g/mol , it is significantly larger than common small-molecule nitrosamines like N-nitrosodimethylamine (NDMA).[2] This size contributes to its strong interaction with reversed-phase stationary phases.
-
Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups, meaning that altering the mobile phase pH will have a minimal effect on its retention. Method development will instead focus on organic solvent strength and stationary phase chemistry.
Given these characteristics, the primary analytical challenge is not a lack of retention, which is common for smaller, polar nitrosamines, but rather managing its very strong retention to achieve a reasonable analysis time and efficient separation from other lipophilic impurities.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for LC Method |
| CAS Number | 643014-99-7 | [4][5] | Unique identifier for literature and standard sourcing. |
| Molecular Formula | C₁₈H₃₈N₂O | [2] | Indicates a large, carbon-rich structure. |
| Molecular Weight | ~298.5 g/mol | [2] | Influences diffusion rates and interaction with stationary phase. |
| Predicted XLogP3 | 7.5 | Crucial Parameter: Predicts very strong retention on reversed-phase columns. | |
| Analyte Class | N-Nitrosamine | [6][7] | A class of probable human carcinogens requiring highly sensitive and specific detection methods, typically LC-MS/MS.[7][8] |
Section 2: Primary Column Selection and Initial Method Development
Q2: What is the recommended starting point for LC column selection for this highly non-polar nitrosamine?
A2: The most logical and effective starting point is a high-quality, end-capped C18 (Octadecylsilyl) column .[9] C18 is the most widely used reversed-phase chemistry, providing robust hydrophobic retention that is well-suited for non-polar compounds.
Causality Behind the Choice:
-
Mechanism of Retention: C18 columns separate molecules primarily based on hydrophobic interactions. The long alkyl chains of this compound will interact strongly with the C18 ligands of the stationary phase, ensuring sufficient retention.
-
Industry Standard: C18 columns are a versatile and well-characterized industry standard, making method transfer and troubleshooting more straightforward.[9]
-
Predictable Behavior: The retention of this analyte on a C18 phase is highly predictable; it will be a late-eluting peak. The goal of method development will be to decrease the run time by using a strong organic mobile phase gradient.
A column with modern particle technology, such as superficially porous particles, can provide higher efficiency and faster analysis times without generating excessive backpressure.[7]
Q3: How do I develop a robust initial LC-MS method using a C18 column?
A3: A gradient elution method is required to elute this strongly retained compound in a reasonable time with good peak shape. Below is a validated, step-by-step starting protocol for an LC-MS/MS system.
Experimental Protocol: Initial C18 Method
-
Column Installation and Equilibration:
-
Install a C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) into the column compartment.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 50% B) for at least 10 column volumes.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile. (Methanol is often a good starting choice for nitrosamines).[10][11]
-
Sample Diluent: Prepare the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape. A 50:50 mixture of Mobile Phase A and B is a safe starting point. Avoid dissolving the sample in 100% organic solvent if the starting gradient is high in aqueous content.[12]
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Further dilute to the working concentration (e.g., 1-10 ng/mL) using the sample diluent.
-
-
Chromatographic & MS Conditions:
Table 2: Recommended Starting LC-MS/MS Parameters
Parameter Recommended Setting Rationale LC Column C18, 100 x 2.1 mm, 1.8 µm Standard for reversed-phase; dimensions suitable for high sensitivity.[10] Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive mode ionization. Mobile Phase B 0.1% Formic Acid in Methanol Elutes the highly non-polar analyte. Flow Rate 0.3 - 0.5 mL/min Typical for a 2.1 mm ID column. Column Temp. 40 °C Improves peak shape and reduces viscosity.[10] Injection Vol. 2 - 10 µL Adjust based on required sensitivity and potential for overload. Gradient 50% B to 95% B in 10 min; Hold at 95% B for 2 min; Return to 50% B and re-equilibrate A starting point; this will likely need to be optimized to be faster and more aggressive due to the analyte's high lipophilicity. Ionization Mode APCI or HESI, Positive APCI is a standard for nitrosamines; HESI is also effective.[12][13] | Monitoring | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[10] |
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
The Relative Standard Deviation (%RSD) for peak area and retention time should be <5%. This ensures the system is performing consistently.
-
Section 3: Alternative Column Chemistries for Method Optimization
Q4: What should I do if the C18 column doesn't provide adequate separation of the analyte from critical matrix interferences?
A4: If co-elution with matrix components or other impurities is an issue, switching to a column with a different stationary phase chemistry is the most effective strategy. This provides an "orthogonal" separation mechanism, altering the selectivity of the method.
Recommended Alternative Chemistries:
-
Pentafluorophenyl (PFP): PFP columns offer a complex mixture of separation mechanisms, including hydrophobic, dipole-dipole, and pi-pi interactions. This makes them excellent for separating structurally similar compounds or for providing a completely different elution pattern compared to a C18 phase.[7][9] They are particularly useful for separating positional isomers of nitrosamines.[9]
-
Phenyl-Hexyl: This phase provides strong hydrophobic retention but also adds aromatic (pi-pi) interactions. It can offer unique selectivity for compounds containing phenyl rings or, in this case, may provide a different interaction profile for the nitroso group compared to a standard C18.[9]
-
Polar-Embedded Phases (e.g., Waters XSelect HSS T3): These columns are designed to provide superior retention for polar compounds but can also offer unique selectivity for a broad range of analytes, including non-polar ones, due to their proprietary surface chemistry.
The following workflow diagram illustrates a logical approach to column selection and optimization.
Caption: Logical workflow for LC column selection and method optimization.
Section 4: Troubleshooting Common Analytical Issues
Q5: My peak for this compound is very broad or shows significant tailing. What are the likely causes?
A5: Poor peak shape compromises both resolution and sensitivity. The most common causes are:
-
Column Overload: Injecting too much mass of the analyte onto the column. This is particularly relevant for a highly retained compound. Solution: Reduce the injection volume or dilute the sample.
-
Secondary Interactions: The analyte may have minor interactions with residual silanol groups on the silica support. Solution: Ensure you are using a high-quality, fully end-capped column. Adding a small amount of a competing base to the mobile phase is not relevant here as the analyte is neutral.
-
Extra-Column Dispersion: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening. Solution: Use narrow-bore tubing (e.g., 0.005" ID) and minimize its length.
-
Column Degradation: The stationary phase may be degrading due to extreme pH or temperature. Solution: Replace the column and operate within the manufacturer's recommended pH and temperature ranges.
Q6: My results are inconsistent and not reproducible. How can I troubleshoot this?
A6: Lack of reproducibility is a critical issue that undermines the validity of any analytical method.[10] A systematic approach is required to identify the root cause.
Caption: Systematic workflow for troubleshooting inconsistent analytical results.
Key areas to investigate include:
-
Instrument Performance: The sensitivity of LC-MS/MS systems can be affected by the cleanliness of the ion source.[10] Regularly check and clean the source as per the manufacturer's guidelines.
-
Method Robustness: Small variations in mobile phase composition, temperature, or flow rate can impact results if the method is not robust.[10]
-
Sample Preparation: Ensure accuracy in all dilution steps. Check for potential degradation of the analyte in the sample matrix or autosampler vials over time.
Q7: I suspect a false positive result. What is a potential cause?
A7: A significant concern in nitrosamine testing is the in-situ formation of the nitrosamine during the analytical process itself, leading to a false positive.[10] This can happen if a sample contains both a secondary or tertiary amine precursor and a nitrosating agent (like residual nitrites).[10] While the specific precursors for this compound would be N,N-DI-(7-methyloctyl)amine, this phenomenon is a general risk.
-
Mitigation: Use high-purity solvents and reagents. If in-situ formation is suspected, consider adding an antioxidant or a nitrosamine-formation inhibitor to the sample diluent, but this must be carefully validated to ensure it does not interfere with the analysis.[10]
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Is a guard column necessary for this analysis?
-
Answer: Yes, using a guard column with a matching stationary phase is highly recommended. Because the analyte is expected to be found in complex matrices (e.g., drug substances, finished products), a guard column will protect the more expensive analytical column from particulates and strongly adsorbed matrix components, significantly extending its lifetime.
-
-
FAQ 2: What is the expected elution order of this compound compared to more common, polar nitrosamines like NDMA?
-
Answer: this compound will elute much, much later than small, polar nitrosamines like NDMA or NDEA under the same reversed-phase conditions. While NDMA requires a highly aqueous mobile phase for retention, this compound will require a very high percentage of organic solvent to be eluted from the column. They will not be in the same region of the chromatogram.
-
-
FAQ 3: Can I use Gas Chromatography (GC) for this analysis?
-
Answer: While GC is a common technique for smaller, volatile nitrosamines as outlined in EPA methods, it is likely not suitable for this compound.[14][15][16] Its high molecular weight suggests it will have very low volatility, making it difficult to analyze by GC without derivatization. Furthermore, many larger nitrosamines are thermally labile and can degrade in a hot GC inlet, making quantification unreliable.[16] LC-MS/MS is the preferred and more robust technique for this type of compound.[7]
-
References
- Benchchem. (n.d.). Selection of appropriate LC column for nitrosamine separation.
- FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- EPA. (n.d.). Method 607: Nitrosamines.
- EPA. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography.
- FDA. (2024, September 12). Revised Final Guidance on Nitrosamines Offers New Recommendations for Assessment and Control.
- RAPS. (2024, September 4). FDA revises final guidance on nitrosamine impurities.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
- FDA. (2024, September 5). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities.
- GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18.
- LGC Standards. (n.d.). This compound.
- MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines.
- Benchchem. (n.d.). This compound-d4.
- Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals.
- Veeprho. (n.d.). This compound | CAS 643014-99-7.
- ChemicalBook. (n.d.). This compound.
- Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.
- LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange.
- LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
- Analytical Methods (RSC Publishing). (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument.
- Journal of Applied Pharmaceutical Science. (2022, July 7). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound CAS#: 643014-99-7 [chemicalbook.com]
- 6. fda.gov [fda.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. mac-mod.com [mac-mod.com]
Technical Support Center: Minimizing Background Contamination in Nitrosamine Testing
Welcome to the Technical Support Center dedicated to navigating the complexities of nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing background contamination in nitrosamine testing. As probable human carcinogens, the accurate detection of nitrosamines at trace levels is paramount for patient safety and regulatory compliance.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your analytical results.
I. Understanding the Enemy: Sources of Background Contamination
Nitrosamine contamination can be introduced at multiple stages, from sample collection to final analysis. A thorough understanding of these sources is the first line of defense in mitigating background interference.
Frequently Asked Questions (FAQs): Sources of Contamination
Q1: What are the most common external sources of nitrosamine contamination in a laboratory environment?
A1: The laboratory environment itself can be a significant source of nitrosamine contamination. Common culprits include:
-
Solvents and Reagents: Impurities in solvents like dimethylformamide (DMF) or reagents such as triethylamine can contain amine precursors that react with nitrosating agents to form nitrosamines.[2] Always use high-purity solvents and reagents and consider testing them for background nitrosamine levels.
-
Cross-Contamination: Shared laboratory equipment, if not meticulously cleaned, can transfer nitrosamine residues between experiments.[2] This is particularly critical in high-throughput labs.
-
Laboratory Air: Volatile nitrosamines can be present in the ambient air of a laboratory, especially where other chemical processes are occurring.
-
Consumables: Plastic and rubber materials, such as pipette tips, vials, and septa, can leach nitrosamines or their precursors.[4] It is crucial to test all consumables for potential contamination. Even nitrile gloves have been identified as a potential source.[4]
Q2: How can the manufacturing process of a drug product contribute to nitrosamine formation?
A2: The synthesis and manufacturing process are primary areas of concern for nitrosamine formation.[1][2] Key contributing factors include:
-
Reaction Conditions: Acidic environments and high temperatures during synthesis can create favorable conditions for the reaction between secondary or tertiary amines and nitrosating agents (like nitrites).[2]
-
Raw Materials and Intermediates: Contamination of starting materials, active pharmaceutical ingredients (APIs), and excipients with amines or nitrites is a significant risk factor.[2][5]
-
Degradation: The drug substance or excipients may degrade over time during storage, leading to the formation of nitrosamines.[5]
Q3: Can packaging materials be a source of nitrosamine contamination?
A3: Yes, packaging materials can be a source of contamination. Certain materials, like rubber stoppers or blister packs with nitrocellulose-based lidding foil, can leach nitrosamines or their precursors into the drug product, especially under conditions of heat and humidity.[2][6]
Visualizing Contamination Pathways
To better understand the multifaceted nature of nitrosamine contamination, the following diagram illustrates the potential sources throughout the pharmaceutical lifecycle.
Caption: Potential pathways for nitrosamine contamination.
II. Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to troubleshooting common issues encountered during nitrosamine analysis, focusing on minimizing background noise and preventing false positives.
Q&A: Analytical Challenges and Solutions
Q4: I'm observing high background noise in my LC-MS/MS analysis, particularly for low molecular weight nitrosamines like NDMA. What are the likely causes and how can I reduce it?
A4: High background noise for low molecular weight analytes is a common challenge in LC-MS/MS analysis.[7] Here’s a troubleshooting workflow:
-
Mobile Phase Purity: Ensure the use of high-purity mobile phases. Contaminants in the solvents can contribute significantly to background noise.[7]
-
Instrument Optimization:
-
Cone Gas and Voltage: Optimizing the cone gas flow and cone voltage can help reduce chemical interference.[7]
-
Curtain Gas: Increasing the curtain gas pressure can minimize system contamination and reduce background.[8]
-
Declustering Potential (DP) / Q0 Dissociation (Q0D): Proper optimization of these parameters is crucial to reduce interferences. This should be performed via LC-MS analysis rather than syringe infusion to account for background observed during the actual run.[8]
-
-
Gas Quality: The quality of the nitrogen gas supplied to the mass spectrometer can impact the background. Ensure a high-purity source.[8]
-
System Cleanliness: Maintain a clean LC-MS/MS system to avoid contamination that can elevate the background noise.[7]
Q5: My results show the presence of nitrosamines, but I suspect it might be a false positive. What could be causing this and how can I confirm?
A5: False positives are a significant concern and can arise from the in-situ formation of nitrosamines during the analytical process itself.[9][10]
-
Cause: Acidic conditions often used in sample preparation can inadvertently promote the reaction between precursor amines and residual nitrites present in the sample matrix, creating nitrosamines during the analysis.[9]
-
Confirmation and Prevention:
-
Use of Scavengers: Incorporating a nitrite scavenger, such as Vitamin E, into the sample preparation protocol can effectively suppress this artifactual formation without compromising the method's performance.[9]
-
pH Control: Where possible, adjust the pH of the sample preparation to be less acidic to disfavor nitrosamine formation.
-
Control Experiments: Analyze a sample known to be free of nitrosamines but containing the precursor amines and spike it with nitrites. If nitrosamines are detected, it confirms in-situ formation.
-
Q6: I am facing inconsistent and non-reproducible results in my nitrosamine analysis. What should I investigate?
A6: Inconsistent results can stem from various factors throughout the analytical workflow.[10] A systematic investigation should include:
-
Sample Preparation:
-
Protocol Review: Ensure the sample preparation protocol is being followed consistently.
-
Extraction Efficiency: Evaluate the efficiency and recovery of your extraction method.
-
Matrix Effects: Investigate potential matrix effects that could be suppressing or enhancing the signal inconsistently.[11]
-
-
Instrument Performance:
-
System Suitability Tests: Regularly run system suitability tests to ensure the instrument is performing within specifications.
-
Maintenance Logs: Check maintenance logs and the quality of gases used.
-
-
Method Robustness:
-
Parameter Variations: Assess the impact of minor variations in parameters like mobile phase composition and temperature.[10]
-
Column Performance: Check the performance and age of the analytical column.
-
Experimental Protocol: Sample Preparation with a Nitrite Scavenger
This protocol provides a general framework for sample preparation that includes the use of a scavenger to prevent in-situ nitrosamine formation. Note: This protocol must be optimized and validated for the specific analyte and matrix of interest.
-
Sample Weighing: Accurately weigh 100 mg of the drug product powder into a clean centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable diluent (e.g., methanol/water mixture).
-
Scavenger Addition: Add a solution of Vitamin E (alpha-tocopherol) to a final concentration of 1 mM. This step is critical to prevent the artificial formation of nitrosamines during sample preparation if precursors are present.[9][10]
-
Internal Standard Spiking: Spike the sample with an appropriate isotopic-labeled internal standard.
-
Extraction: Vortex the sample for 5 minutes, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter that has been previously tested for nitrosamine leaching.[10]
-
Analysis: Transfer the filtered sample to an LC vial for analysis by a validated LC-MS/MS method.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting inconsistent results in nitrosamine analysis.
Caption: A systematic workflow for troubleshooting inconsistent results.
III. Best Practices for a Contamination-Free Workflow
Adhering to stringent best practices is essential for minimizing background contamination and ensuring the accuracy of your nitrosamine testing.
Q&A: Proactive Contamination Control
Q7: What are the best practices for cleaning laboratory equipment to prevent nitrosamine cross-contamination?
A7: A rigorous cleaning protocol is fundamental.
-
Dedicated Glassware: If possible, dedicate glassware for nitrosamine analysis.
-
Cleaning Solutions: Use a mild detergent solution to remove chemical contaminants.[12] Some laboratories have historically used solutions like hydrobromic acid in acetic acid for nitrosamine destruction, but feasibility and safety must be carefully considered.[13]
-
Rinsing: Thoroughly rinse glassware with high-purity water and then a solvent compatible with your analysis to remove any residues.
-
UV Light: Nitrosamines can be degraded by UV light.[13] Exposing cleaned glassware to a UV lamp can be an additional decontamination step.
-
Cleaning Validation: For manufacturing equipment, cleaning procedures must be validated to demonstrate their effectiveness in removing nitrosamine residues.[14]
Q8: How do regulatory agencies like the FDA and EMA guide the control of nitrosamine impurities?
A8: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines.[1][15][16] The core components of these guidelines include:
-
Risk Assessment: Manufacturers are required to conduct a thorough risk assessment to identify potential sources of nitrosamine formation or contamination in their products.[1][15][17]
-
Confirmatory Testing: If a risk is identified, confirmatory testing using validated, sensitive analytical methods is mandatory.[1][15][18]
-
Mitigation and Control: If nitrosamines are detected above the acceptable intake (AI) limits, manufacturers must implement strategies to reduce or eliminate the contamination.[17][19]
Acceptable Intake (AI) Limits for Common Nitrosamines
The following table summarizes the recommended Acceptable Intake (AI) limits for some common nitrosamines as per regulatory guidance. These limits are based on a lifetime cancer risk of one additional case in 100,000 people.[20]
| Nitrosamine Impurity | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 100[21] |
| N-nitrosodiethylamine | NDEA | 26.5[21] |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 |
| N-nitroso-diisopropylamine | NDIPA | 26.5 |
| N-nitroso-ethyl-isopropylamine | NEIPA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
Note: These values are subject to change based on evolving regulatory guidance. Always refer to the latest updates from the FDA and EMA.[22][23] The FDA has also introduced a "predicted carcinogenic potency categorization approach" for nitrosamine drug substance-related impurities (NDSRIs) to assign AI limits when compound-specific data is unavailable.[21][24]
IV. Conclusion: A Proactive Approach to Nitrosamine Analysis
Minimizing background contamination in nitrosamine testing requires a holistic and proactive approach. By understanding the potential sources of contamination, implementing robust troubleshooting workflows, and adhering to stringent best practices, researchers and scientists can ensure the accuracy and reliability of their analytical data. This not only ensures compliance with global regulatory expectations but, most importantly, safeguards patient health.
References
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]
-
EMA guidelines for the detection of nitrosamines in medicines - Netpharmalab. [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance - Cosmetic Ingredient Review. [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities - IJPPR. [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
5 key Sources of Nitrosamine Contamination You Must Control. [Link]
-
EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. [Link]
-
EMA to address nitrosamine impurities in upcoming revision of active substances guidance. [Link]
-
Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development. [Link]
-
Control of Nitrosamine Impurities in Human Drugs - FDA. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. [Link]
-
Nitrosamine impurities | European Medicines Agency (EMA). [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. [Link]
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. [Link]
-
GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS - NPRA. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. [Link]
-
Potential sources for Nitrosamine Impurities - ECA Academy. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]
-
A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. [Link]
-
Preventing False Positives in Nitrosamine Testing - Resolian Analytical Sciences. [Link]
-
Nitrosamine Impurity Testing | Accurate GC-MS & HRMS Analysis - BioPharmaSpec. [Link]
-
Best practice to decontaminate work area of Nitrosamines. [Link]
-
Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - Brieflands. [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. [Link]
-
Excipient Nitrosamine Contamination - ResolveMass Laboratories Inc. [Link]
-
Cleaning Validations Criteria - Limits of Nitrosamines. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Cleaning Procedures for Laboratory Equipment. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology. [Link]
-
Session 4 Nitrosamines: Known Issues and Practical Advice - FDA. [Link]
-
strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society. [Link]
-
pharma's nitrosamine challenge: a review of a call for vigilance - Universal Journal of Pharmaceutical Research. [Link]
-
Laboratory Cleaning and Disinfection (11/22) - Safe Operating Procedure. [Link]
-
How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - POBEL. [Link]
Sources
- 1. netpharmalab.es [netpharmalab.es]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 7. waters.com [waters.com]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. resolian.com [resolian.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Cleaning Validations Criteria - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 18. npra.gov.my [npra.gov.my]
- 19. EMA to address nitrosamine impurities in upcoming revision of active substances guidance | RAPS [raps.org]
- 20. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 21. cir-safety.org [cir-safety.org]
- 22. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 23. fda.gov [fda.gov]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for N-Nitroso-N,N-DI-(7-methyloctyl)amine as per ICH Q2(R1)
Introduction: The Imperative for Rigorous Nitrosamine Impurity Analysis
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry.[1][2] These compounds are classified as probable human carcinogens, necessitating their control at trace levels to ensure patient safety.[3][4][5] N-Nitroso-N,N-DI-(7-methyloctyl)amine is a specific nitrosamine that, like others in its class, requires a highly sensitive and robust analytical method for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.
The validation of such an analytical method is not merely a procedural step; it is the foundation of reliable data and regulatory compliance. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the universal framework for this process.[6][7][8][9] This guide will provide an in-depth, experience-driven comparison of analytical methodologies and a detailed walkthrough of the validation process for an LC-MS/MS method tailored to this compound, grounded in the principles of ICH Q2(R1).
Method Selection: Why LC-MS/MS is the Gold Standard for this Analyte
The choice of analytical technology is the first critical decision. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for many volatile nitrosamines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is inherently better suited for larger, less volatile, and potentially thermally labile molecules like this compound.
Causality Behind the Choice:
-
Volatility and Molecular Weight: this compound has a significantly higher molecular weight than simple nitrosamines like NDMA. This makes it less volatile, requiring high inlet temperatures in a GC system, which can lead to thermal degradation and inaccurate quantification. LC-MS/MS analysis is performed in the liquid phase at or near ambient temperature, preserving the integrity of the molecule.
-
Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[10] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can effectively eliminate matrix interference and achieve the low limits of detection (LOD) and quantitation (LOQ) required for trace impurity analysis.[10][11] Regulatory bodies like the FDA have published numerous LC-based methods for nitrosamine analysis due to their reliability.[5][12]
Comparative Overview: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | Justification for this compound |
| Analyte Suitability | Excellent for a wide range of polarities and molecular weights, including non-volatile and thermally sensitive compounds. | Best for volatile and thermally stable compounds.[13] | The high molecular weight and potential thermal lability of the target analyte strongly favor LC-MS/MS. |
| Sensitivity | Extremely high, capable of reaching parts-per-trillion (ppt) levels, crucial for genotoxic impurities.[4] | High, often reaching parts-per-billion (ppb) levels.[4] | LC-MS/MS offers the superior sensitivity required to meet stringent regulatory limits for nitrosamines. |
| Specificity | Very high due to chromatographic separation and MS/MS fragmentation (MRM). | Good, but single quadrupole MS can be prone to interferences. GC-MS/MS improves specificity.[3] | The complexity of pharmaceutical matrices demands the high specificity of LC-MS/MS to avoid false positives. |
| Sample Preparation | Often simpler ("dilute and shoot"), though extraction (LLE, SPE) may be needed to enhance sensitivity. | Can require derivatization for non-volatile analytes or headspace analysis for volatile ones.[13] | The simpler sample preparation for LC-MS/MS translates to higher throughput and reduced analytical variability. |
| Run Time | Typically short, with modern UHPLC systems enabling rapid analysis. | Can be longer, especially when slow oven temperature ramps are required. | Faster analysis times are a significant advantage in a quality control environment. |
The Validation Workflow: An ICH Q2(R1) Framework
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] For a quantitative impurity test, this involves a comprehensive evaluation of several key performance characteristics.
Sources
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. shimadzu.com [shimadzu.com]
- 11. edqm.eu [edqm.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discover.restek.com [discover.restek.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Nitrosamine Analysis Methods
Introduction: The Imperative for Robust Nitrosamine Analysis
The detection of N-nitrosamine impurities in pharmaceuticals, food products, and consumer goods has become a critical challenge for analytical laboratories worldwide.[1][2][3] Classified as probable human carcinogens, these compounds are subject to stringent regulatory scrutiny, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establishing strict acceptable intake (AI) limits.[1][4][5][6] Achieving accurate and reproducible quantification at trace levels—often in the parts-per-billion (ppb) range—demands highly sensitive and validated analytical methods.[7][8][9][10]
This guide provides an in-depth comparison of the predominant analytical techniques used for nitrosamine analysis, drawing on data from inter-laboratory studies and established best practices. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of method selection, validation, and implementation, ensuring data integrity and regulatory compliance.
Core Analytical Technologies: A Comparative Overview
The foundation of reliable nitrosamine testing lies in chromatography coupled with mass spectrometry. The two gold-standard techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][11][12][13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a less common alternative, suitable only for specific, less demanding applications.[14][15]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly trusted and robust method, particularly for the analysis of volatile nitrosamines.[13] Its high sensitivity and the ability to separate analytes from complex sample matrices make it a preferred choice in many regulatory methods.[16]
-
Principle of Operation: Samples are volatilized in a heated inlet and separated based on their boiling points and interactions with a stationary phase within a long capillary column. The separated compounds then enter a tandem mass spectrometer, where they are ionized (typically by Electron Impact, EI), fragmented, and detected based on their specific mass-to-charge ratios in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[9][17]
-
Causality Behind its Use: The primary advantage of GC is its exceptional separation efficiency for volatile and semi-volatile compounds. For analytes like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), GC provides clean chromatograms, minimizing interference from the sample matrix.[9][13] The use of tandem mass spectrometry (MS/MS) is critical; it acts as a highly specific filter, ensuring that only the target nitrosamine is quantified, which is a key reason for its regulatory acceptance.[9][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is arguably the most versatile and widely adopted technique for nitrosamine analysis, capable of measuring a broad range of nitrosamines, including less volatile and thermally unstable compounds.[13][18][19]
-
Principle of Operation: A liquid mobile phase carries the sample through a packed column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. The eluent from the column is then introduced into the mass spectrometer. Ionization is achieved using sources like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are gentler than EI and suitable for a wider range of molecules.[17][20]
-
Causality Behind its Use: The strength of LC-MS/MS lies in its broad applicability. It avoids the high temperatures of a GC inlet, preventing the degradation of thermally labile nitrosamines. The choice between APCI and ESI is a critical experimental decision; APCI is often favored for smaller, less polar nitrosamines as it can provide better ionization efficiency and sensitivity, while ESI is effective for a broader range of polar compounds.[17][21][22] This flexibility makes LC-MS/MS the workhorse for analyzing diverse sample types and a wide spectrum of nitrosamine impurities, including the more complex Nitrosamine Drug Substance-Related Impurities (NDSRIs).[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While mass spectrometry is the standard for trace-level quantification, HPLC-UV can be considered for specific screening purposes where concentration levels are much higher.
-
Principle of Operation: Separation is identical to LC-MS/MS, but detection is based on the absorption of ultraviolet light by the nitrosamine molecules.
-
Limitations and Niche Applications: The primary drawback of HPLC-UV is its lack of sensitivity and selectivity compared to MS.[14] It cannot reliably detect nitrosamines at the low ppb levels required by regulatory bodies.[14][15] Its use is generally limited to scenarios where nitrosamine concentrations are expected to be significantly higher, such as in process chemistry or for specific formulations where ICH Q3A/B limits might apply.[14]
Inter-Laboratory Performance: A Data-Driven Comparison
The true measure of a method's reliability comes from its performance across different laboratories. Inter-laboratory comparisons, or round-robin tests, are crucial for establishing the reproducibility and robustness of analytical procedures.[18][23] A collaborative study involving six laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different validated MS-based procedures.[7]
The following table summarizes typical performance characteristics observed in validation and comparative studies.
| Parameter | GC-MS/MS | LC-MS/MS (APCI/ESI) | HPLC-UV | Rationale & Causality |
| Limit of Quantitation (LOQ) | Typically < 5 ppb[9][16] | Typically < 1-10 ng/mL[24] | Significantly higher; often not suitable for trace analysis[14] | MS/MS techniques provide the low detection limits necessary to meet regulatory AIs.[8] GC-MS can achieve excellent sensitivity for volatile targets.[16] |
| Linearity (R²) | > 0.995[9][25] | > 0.99[17] | > 0.99 (at higher concentrations)[15] | All methods can demonstrate good linearity within their effective quantification range, a prerequisite for accurate measurement. |
| Accuracy (Recovery %) | 80-120%[17] | 70-130%[25][26] | 80-110% (at higher concentrations)[15] | Recovery indicates the efficiency of the extraction process. Values within this range are typical for validated trace analysis methods.[25] |
| Precision (%RSD) | < 15%[17] | < 15% | < 10% | Precision measures the closeness of repeated measurements, demonstrating method reproducibility. |
| Applicability | Best for volatile nitrosamines[13] | Broad applicability, including non-volatile and thermally labile compounds[19] | Limited to high-concentration screening[14] | LC-MS/MS is more versatile. GC-MS/MS excels for specific volatile compounds found in environmental and food samples. |
A study directly comparing EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for nine common nitrosamines concluded that EI-GC-MS/MS performed the best overall in terms of linearity, detection limits, recovery, and precision for that specific application.[17] This highlights that the optimal method is often dependent on the specific analytes and matrix being investigated.
The Critical Role of Sample Preparation
No analytical instrument can deliver accurate results without a robust and validated sample preparation workflow. The goal is to efficiently extract the target nitrosamines from a complex matrix (e.g., a drug tablet, cured meat) while minimizing interferences.[21][27]
Workflow Visualization
The following diagram illustrates a typical sample preparation workflow for nitrosamine analysis.
Caption: Generalized workflow for nitrosamine sample preparation.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is a representative example for the determination of multiple nitrosamines in a pharmaceutical tablet, adapted from established methodologies.[20][24][28]
Objective: To accurately quantify NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in a metformin drug product.
1. Materials & Reagents:
-
Nitrosamine analytical standards and isotopically labeled internal standards (ISTDs).
-
Methanol (HPLC or MS grade).
-
Water (Type I, ultrapure).
-
Formic Acid (MS grade).
-
Metformin tablets.
-
0.22 µm PVDF syringe filters.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each nitrosamine and ISTD in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Create a mixed working standard solution containing all target nitrosamines at 1 µg/mL by diluting the stock solutions in methanol.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking the working standard solution into a blank matrix solution. Add ISTD to each standard.
-
Sample Preparation:
-
Accurately weigh and crush a quantity of tablets equivalent to 200 mg of the active pharmaceutical ingredient (API).[24]
-
Transfer the powder to a 50 mL centrifuge tube.
-
Add a known amount of ISTD solution. Causality: The ISTD corrects for variations in extraction efficiency and instrument response, which is crucial for a self-validating system.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes to ensure complete dissolution of the nitrosamines.[12]
-
Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.[12]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial. Causality: Filtration is mandatory to prevent particulates from clogging the HPLC system. Filter compatibility studies must be performed, as some filters can adsorb nitrosamines or leach interfering compounds.[27]
-
3. LC-MS/MS Instrumentation & Conditions:
-
LC System: Agilent Infinity II or equivalent.[20]
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex API 4000).[20][29]
-
Column: Poroshell 120 EC-C18 (e.g., 50 mm x 3.0 mm, 2.7 µm).[20]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[29]
-
Gradient: A time-based gradient from low to high organic phase (Methanol) to elute nitrosamines based on their polarity.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: APCI, Positive Mode. Causality: APCI is often selected for these smaller nitrosamines to enhance ionization and achieve the required sensitivity.[21]
-
Detection: Multiple Reaction Monitoring (MRM). For each nitrosamine, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.
Method Validation and Trustworthiness
A method is only trustworthy if it is validated. Validation proves that an analytical procedure is fit for its intended purpose.[11] According to ICH Q2(R2) guidelines, validation confirms key performance characteristics.[11]
Caption: The core pillars of analytical method validation.
Regulatory agencies require that methods used for quantifying nitrosamines are fully validated to ensure data is accurate and reproducible.[11] This creates a direct link between the method's performance (e.g., its LOQ) and the regulatory decision-making process, ultimately protecting patient safety.[11]
Conclusion
The selection of an analytical method for nitrosamine determination requires a deep understanding of the strengths and weaknesses of each technique, the nature of the sample matrix, and the specific regulatory requirements. While both GC-MS/MS and LC-MS/MS are powerful and sensitive techniques, LC-MS/MS generally offers broader applicability for the diverse range of nitrosamine impurities encountered in pharmaceuticals. Inter-laboratory studies confirm that with proper validation, different methods can yield comparable and reliable results. The cornerstone of any successful analysis is a meticulous, well-validated sample preparation protocol and a comprehensive understanding of the method's performance characteristics. By adhering to these principles of scientific integrity, laboratories can generate trustworthy data, ensure product quality, and meet the exigent demands of global health authorities.
References
-
New nitrosamine guidelines: FDA and EMA. LabAnalysis. [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Center for Biotechnology Information. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins. [Link]
-
Nitrosamines: Current Updates from EMA and FDA. DLRC Group. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information. [Link]
-
Recent Updates in the Regulation of Nitrosamine Impurities. Zamann Pharma Support. [Link]
-
Nitrosamine Control: Understanding the New FDA and EMA Regulations. SGS Slovakia. [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. [Link]
-
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences. [Link]
-
International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines. ResearchGate. [Link]
-
Experts Discuss the Complexities of Nitrosamine Analysis. LCGC International. [Link]
-
Nitrosamine detection tests should be 'fit for purpose,' says FDA. RAPS. [Link]
-
Comprehensive Assessment of Nitrosamine Formation in Meat Products Using UHPLC-HRMS: Analytical Challenges and Potential Dietary Implications. PubMed. [Link]
-
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
Nitrosamines in cured meat products. PubMed. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
-
Nitrosamine impurities in metformin: Global LC/MS method for different formulations. Wiley Analytical Science. [Link]
-
Nitrosamine and NDSRIs conventional detection methods and other options. N-Nitrosamine Impurities Forum. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Proficiency Tests. TestQual. [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass Laboratories Inc. [Link]
-
Simultaneous analysis of nitrosamines impurities in Metformin drug substance and drug product using Shimadzu LCMS 8050 triple quadrupole mass spectrometer. Shimadzu. [Link]
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. [Link]
-
Nitrosamines by GC-MS/MS. OMCL. [Link]
-
N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. MDPI. [Link]
-
N-Nitrosodimethylamine Contamination in the Metformin Finished Products. National Center for Biotechnology Information. [Link]
-
Dietary intake and risk assessment of nitrosamine in processed meat products among medical staff during their night shift. ResearchGate. [Link]
-
Metformin and nitrosamine impurities. International Journal of Research in Medical Sciences. [Link]
-
N-nitrosamines in processed meat products. Technical University of Denmark. [Link]
-
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research. [Link]
-
Why Nitrosamine Testing is Non-Negotiable for Pharmaceutical Drugs. ResolveMass Laboratories Inc. [Link]
-
Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. Ccs-conference.org. [Link]
-
Are Your Food Products Safe? The Importance of Nitrosamine Testing in Food Industry. ResolveMass Laboratories Inc. [Link]
-
Opinion: New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. IndustryWeek. [Link]
-
Analysis of nitrosamines in food. Eurofins Deutschland. [Link]
-
Workflows for Quality risk management of nitrosamine risks in medicines. Efpia. [Link]
-
Nitrosamine Testing | NDSRI's Analysis Services. Advinus. [Link]
Sources
- 1. Nitrosamines: Current Updates from EMA and FDA - DLRC [dlrcgroup.com]
- 2. Nitrosamine detection tests should be 'fit for purpose,' says FDA | RAPS [raps.org]
- 3. food.dtu.dk [food.dtu.dk]
- 4. New nitrosamine guidelines: FDA and EMA | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 5. Recent Updates in the Regulation of Nitrosamine Impurities - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. Nitrosamine Control: Understanding the New FDA and EMA Regulations | SGS Slovakia [sgs.com]
- 7. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Restek - Article [uk.restek.com]
- 10. Opinion: New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry - BioSpace [biospace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Nitrosamine and NDSRIs conventional detection methods and other options - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. Comprehensive Assessment of Nitrosamine Formation in Meat Products Using UHPLC-HRMS: Analytical Challenges and Potential Dietary Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. edqm.eu [edqm.eu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 29. glsciences.com [glsciences.com]
Navigating the NDSRI Landscape: A Comparative Analysis of N-Nitroso-N,N-DI-(7-methyloctyl)amine and Other Nitrosamine Impurities
Introduction: The Rising Tide of NDSRIs in Pharmaceutical Development
The landscape of pharmaceutical quality and safety is continually evolving, with new challenges demanding rigorous scientific scrutiny. A significant recent concern is the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs). These compounds, often formed during the synthesis, formulation, or storage of drug products, are classified as probable human carcinogens, necessitating stringent control and monitoring.[1][2] Unlike well-known small-molecule nitrosamines, NDSRIs are structurally related to the active pharmaceutical ingredient (API), making their prediction and analysis a complex, case-by-case challenge.[2]
This guide provides a comprehensive comparative analysis of a specific, less-documented NDSRI, N-Nitroso-N,N-DI-(7-methyloctyl)amine , against a panel of well-characterized nitrosamine impurities: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodiisopropylamine (NDIPA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA). This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of NDSRI assessment and control.
The Genesis of NDSRIs: A Look at Formation Mechanisms
The formation of nitrosamines, including NDSRIs, hinges on the reaction between a nitrosating agent and a secondary or tertiary amine.[3] This reaction is typically favored under acidic conditions. In the context of pharmaceuticals, the amine source is often the API itself or its degradation products, while the nitrosating agent can originate from nitrite impurities present in excipients or other raw materials.[2][4]
The general mechanism involves the protonation of nitrite to form nitrous acid, which then acts as the nitrosating agent. For tertiary amines, the reaction proceeds through a dealkylative nitrosation pathway. Understanding these formation pathways is paramount for developing effective mitigation strategies in drug manufacturing and formulation.
A Comparative Overview of Physicochemical Properties
The analytical behavior and toxicological profile of an NDSRI are intrinsically linked to its physicochemical properties. The following table provides a comparative summary of key properties for this compound and the selected comparator nitrosamines.
| Property | This compound | N-nitrosodimethylamine (NDMA) | N-nitrosodiethylamine (NDEA) | N-nitrosodiisopropylamine (NDIPA) | N-nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| Molecular Formula | C₁₈H₃₈N₂O | C₂H₆N₂O | C₄H₁₀N₂O | C₆H₁₄N₂O | C₅H₁₀N₂O₃ |
| Molecular Weight ( g/mol ) | 298.51 | 74.08[5] | 102.14[6] | 130.19[7] | 146.14[8] |
| Boiling Point (°C) | Not available | 154[9] | 175-177[10] | 194.5[1] | 265.74 (estimated)[11] |
| Water Solubility | Low (predicted) | Miscible[9] | 106 g/L at 24°C[12] | 13.02 g/L at 24°C[1] | Soluble (predicted) |
| LogP (octanol-water partition coefficient) | 7.5 (predicted)[13] | -0.57[5] | 0.48[12] | 1.4[7] | -0.6 (predicted)[8] |
Data for this compound is based on computational predictions due to the limited availability of experimental data.
Toxicological and Carcinogenic Potential: A Risk-Based Comparison
The primary concern surrounding NDSRIs is their potential carcinogenicity. Regulatory bodies like the FDA and EMA have developed the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake (AI) limits for nitrosamines based on their structural features and predicted carcinogenic potency.[9][14][15][16][17][18] This approach categorizes nitrosamines into five potency categories, with Category 1 being the most potent.[15]
The table below provides a comparative toxicological summary, including the predicted CPCA category for this compound.
| NDSRI | Known Carcinogenic Potency | CPCA Category (Predicted/Established) | Acceptable Intake (AI) Limit (ng/day) | Key Toxicological Findings |
| This compound | Not experimentally determined | 5 (Predicted) | 1500 | Lacks α-hydrogens, suggesting significantly lower carcinogenic potential. |
| N-nitrosodimethylamine (NDMA) | Potent carcinogen[1][2][19] | 2 | 96[20] | Induces liver tumors in various animal species.[1][19] |
| N-nitrosodiethylamine (NDEA) | Potent carcinogen[21][22] | 1 | 26.5 | Highly carcinogenic, particularly affecting the liver and respiratory tract in animal models.[21][22] |
| N-nitrosodiisopropylamine (NDIPA) | Carcinogenic in animal studies | 3 | 400 | Shows carcinogenic effects, with potency influenced by metabolic activation at the α-hydrogen positions.[23] |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | Animal carcinogen | 2 | 96 | Identified as a contaminant in certain sartan medications and is a known animal carcinogen.[8] |
Rationale for CPCA Prediction of this compound: The structure of this compound lacks α-hydrogens, which are critical for the metabolic activation pathway (α-hydroxylation) that leads to the formation of DNA-reactive species for many potent nitrosamines.[23] The absence of this structural feature strongly suggests a significantly lower carcinogenic potency, placing it in CPCA Category 5.
Mechanism of Nitrosamine-Induced DNA Damage
The carcinogenicity of many nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of unstable α-hydroxy nitrosamines. These intermediates can then spontaneously decompose to form highly reactive electrophilic diazonium ions, which can alkylate DNA bases (primarily guanine). This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Caption: General mechanism of nitrosamine-induced DNA damage.
Experimental Protocol for Comparative Analysis by LC-MS/MS
A robust and sensitive analytical method is crucial for the detection and quantification of NDSRIs at trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity.[17][24][25][26] The following protocol outlines a general approach for the comparative analysis of the selected nitrosamines.
Materials and Reagents
-
Reference standards for this compound, NDMA, NDEA, NDIPA, and NMBA.
-
Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Drug substance or drug product for analysis.
Sample Preparation
-
Weighing: Accurately weigh an appropriate amount of the drug substance or crushed tablets.
-
Extraction: Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water). For drug products, sonication may be required to ensure complete extraction.[27][28]
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Centrifugation/Filtration: Centrifuge the sample to pelletize any undissolved excipients. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.[27]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for smaller, more volatile nitrosamines like NDMA and NDEA, while ESI may be more suitable for larger, less volatile NDSRIs.[25][26] A dual ionization source (DUIS) can also be utilized for simultaneous analysis.[25]
-
Chromatographic Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically used. The choice of column will depend on the specific separation requirements of the API and the NDSRIs.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (methanol or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[27]
-
MS/MS Parameters: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor and product ion transitions, as well as collision energies, must be optimized for each analyte.
Data Analysis and Quantification
-
Generate a calibration curve using the reference standards.
-
Quantify the concentration of each nitrosamine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Caption: Experimental workflow for NDSRI analysis.
Discussion: Interpreting the Comparative Data
The comparative analysis reveals significant differences among the selected nitrosamines. This compound, with its high molecular weight, high predicted LogP, and lack of α-hydrogens, is expected to exhibit distinct analytical behavior and a lower toxicological risk compared to the smaller, more volatile, and more potent nitrosamines like NDMA and NDEA.
The high LogP of this compound suggests strong retention on a reversed-phase HPLC column, which may require a higher proportion of organic solvent for elution. This is in contrast to the more polar NDMA and NMBA, which will elute earlier. These differences in chromatographic behavior are a critical consideration in developing a single analytical method for their simultaneous determination.
From a toxicological standpoint, the predicted CPCA Category 5 for this compound places it in the lowest risk category. This is a direct consequence of its molecular structure, which is less amenable to the metabolic activation pathway that drives the high carcinogenicity of nitrosamines like NDEA (Category 1). This underscores the importance of a structure-activity relationship (SAR) based approach to risk assessment for novel NDSRIs.
Conclusion: A Proactive Approach to NDSRI Management
The emergence of NDSRIs presents a formidable challenge to the pharmaceutical industry. A thorough understanding of their formation mechanisms, physicochemical properties, and toxicological potential is essential for ensuring drug safety. This comparative analysis of this compound and other key nitrosamines highlights the structural diversity and varying risk profiles within this class of impurities.
A proactive, science-driven approach, incorporating robust analytical methodologies and risk assessment tools like the CPCA, is imperative for the effective control and mitigation of NDSRIs. By leveraging the principles and protocols outlined in this guide, researchers and drug developers can confidently navigate the complexities of NDSRI analysis and contribute to the continued safety and quality of pharmaceutical products.
References
- AnalyteGuru. (2025, June 26).
- BioPharmaSpec. (2025, May 8).
-
National Center for Biotechnology Information. (n.d.). Table 4, Properties of N-Nitrosodiethylamine. In 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Taylor & Francis. (n.d.). N-nitrosodiethylamine – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrosodiisopropylamine. PubChem. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
- U.S. Food and Drug Administration. (2025, January 10).
-
PubMed. (1988, October). A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters. National Center for Biotechnology Information. Retrieved from [Link]
- Kyushu University Institutional Repository. (n.d.). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodhnethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-N-propylamine to the lung of syrian golden hamsters following intermittent instillations to the trachea. Kyushu University.
- Health Sciences Authority. (2019, May 15). DETERMINATION OF N-NITROSODIMETHYLAMINE (NDMA) AND N- NITROSODIETHYLAMINE (NDEA) IN SARTAN MEDICINES BY LC-MS/MS. HSA.
-
National Center for Biotechnology Information. (n.d.). N-Nitrosodimethylamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosodiethylamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Shim, M., Kim, J. Y., Jung, S., Hong, M., Han, S. B., & Lee, D.-K. (2025).
- LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
- U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Angiotensin II Receptor Blocker (ARB) Drugs. FDA.
- Chang, Y.-S., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(1), 125-136.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. Sigma-Aldrich.
- ResearchGate. (n.d.). LC-MS/MS chromatograms of specificity for NMBA.
- Veeprho. (2020, July 30).
- ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines.
-
Veeprho. (n.d.). This compound | CAS 643014-99-7. Veeprho. Retrieved from [Link]
- Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system.
- Thermo Fisher Scientific. (n.d.). Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. Thermo Fisher Scientific.
- YouTube. (2025, August 3). Comparison between Nitrosamines and Nitrosamine Drug Substance Related Impurities NDSRIs. Pharma Learning In Depth.
- CPHI Online. (n.d.). Specialist in Nitrosamine Testing Expert in NDSRI's Analysis. CPHI Online.
- CymitQuimica. (n.d.). N-Nitroso-N-methyl-4-aminobutyric Acid (200 μg/mL in Methanol). CymitQuimica.
- European Medicines Agency. (2023, October 12).
- U.S. Food and Drug Administration. (2024, October 11).
- ResearchGate. (n.d.). Automated Carcinogenic Potency Categorization Approach for Nitrosamine Drug Substance-related Impurities.
- PubMed. (2024, May 4). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse.
- LGC Standards. (n.d.). N-Nitroso-di-isopropylamine. LGC Standards.
- Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
- PubMed. (2025, November 20). Review on LC-MS/MS Methodologies for Analysis of N-Nitrosamine Drug-Substance-Related Impurities.
- ChemRxiv. (2023, September 22).
- YouTube. (2025, February 18).
- ResolveMass Laboratories Inc. (2025, June 30). NDSRI Impurity Analysis for Pharmaceuticals.
- Thermo Fisher Scientific. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 4-(Methylnitrosoamino)butanoic acid. PubChem. Retrieved from [Link]
- Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals. Agilent.
- Waters Corporation. (n.d.). Development of a Sensitive High Resolution Mass Spectrometry Method for the Analysis of Six Nitrosamine Impurities in ARB Drugs.
- Shimadzu Corporation. (n.d.). Highly sensitive LC-MS/MS method for the determination of NDMA, NDEA, NDIPA, NMBA, NEIPA and NDBA in Metformin Drug Substance.
- PMDA. (2024, September 11).
- Pharma Excipients. (2023, July 27).
Sources
- 1. chembk.com [chembk.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. N-NITROSODIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. N-Nitroso-N-Methyl-4-Aminobutyric Acid | 61445-55-4 [chemicalbook.com]
- 10. Table 4, Properties of N-Nitrosodiethylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. US FDA: Carcinogenic Potency Categorization Approach for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. hpc-standards.com [hpc-standards.com]
- 19. N-NITROSODIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. youtube.com [youtube.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Nitrosamine Impurity Analysis Applications | Thermo Fisher Scientific - UK [thermofisher.com]
- 25. fda.gov [fda.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. hsa.gov.sg [hsa.gov.sg]
A Comparative Genotoxicology Guide: N-Nitroso-N,N-DI-(7-methyloctyl)amine vs. NDMA and NDEA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Nitrosamine Impurity Assessment in Pharmaceutical Development
The discovery of N-nitrosamine impurities in common medications has underscored the critical need for rigorous genotoxicity assessment in drug development and manufacturing.[1][2] These compounds, often formed unintentionally during synthesis or storage, are classified as probable human carcinogens, primarily due to their ability to induce DNA damage.[1][3] This guide provides a detailed comparative analysis of the genotoxic potential of a lesser-known, long-chain nitrosamine, N-Nitroso-N,N-DI-(7-methyloctyl)amine, against two of the most well-characterized and potent nitrosamines, N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA).
This document is designed to offer field-proven insights and in-depth technical guidance, moving beyond a simple recitation of facts to explain the causality behind experimental choices and toxicological predictions. By integrating principles of metabolic activation, structure-activity relationships (SAR), and standard genotoxicity testing methodologies, we aim to provide a comprehensive resource for scientists engaged in the safety assessment of pharmaceutical products.
Chemical Structures and the Principle of Metabolic Activation
The genotoxicity of N-nitrosamines is not an intrinsic property of the parent molecule but is contingent upon their metabolic activation by cytochrome P450 (CYP) enzymes.[4][5] This bioactivation is a critical initiating event in their carcinogenic cascade.
-
N-Nitrosodimethylamine (NDMA): A small, symmetrical nitrosamine with the chemical formula (CH₃)₂NNO.[6]
-
N-Nitrosodiethylamine (NDEA): Another small, symmetrical nitrosamine with the formula (C₂H₅)₂NNO.[7]
-
This compound: A larger, symmetrical nitrosamine with long, branched alkyl chains, with the chemical formula C₁₈H₃₈N₂O.[8]
The primary pathway for the metabolic activation of dialkylnitrosamines is α-hydroxylation, a reaction catalyzed predominantly by CYP enzymes such as CYP2E1 and CYP2A6 for smaller nitrosamines like NDMA and NDEA.[5][9][10][11] This enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group generates an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes to form a highly reactive alkyldiazonium ion, which is a potent electrophile that can alkylate DNA bases, leading to the formation of DNA adducts.[5][12] These adducts, if not repaired, can cause miscoding during DNA replication, resulting in mutations and potentially initiating carcinogenesis.[12]
For larger, long-chain nitrosamines, other CYP enzymes like CYP2C9 and CYP3A4 may be more involved in their metabolism due to the larger size of the substrate.[9] The efficiency of this metabolic activation is a key determinant of the genotoxic potency of a given nitrosamine.
Caption: Generalized metabolic activation pathway of N-nitrosamines leading to genotoxicity.
Comparative Genotoxicity: A Read-Across Approach
Structure-Activity Relationship (SAR) Considerations:
The genotoxic potency of dialkylnitrosamines is significantly influenced by the nature of their alkyl chains:
-
Alkyl Chain Length: Generally, an increase in the length of the alkyl chain beyond ethyl leads to a decrease in carcinogenic and mutagenic potency.[9][16][17] This is likely due to less efficient metabolic activation by the primary CYP enzymes responsible for activating smaller nitrosamines.[9][13]
-
Branching: Branching on the α-carbon of the alkyl chain can sterically hinder the crucial α-hydroxylation step, leading to a significant reduction in genotoxic potential.[9] Nitrosamines lacking any α-hydrogens are generally considered to be of lower concern.[9] While the branching in this compound is not at the α-carbon, the overall bulkiness of the molecule can still influence its interaction with metabolizing enzymes. Branching at other positions can also affect the rate of metabolism.[2]
Comparative Data Summary:
The following table summarizes available genotoxicity data for NDMA, NDEA, and relevant long-chain analogs. The predicted genotoxicity for this compound is based on the established SAR principles.
| Nitrosamine | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Micronucleus Assay | In Vitro Comet Assay (DNA Strand Breaks) | Predicted/Observed Genotoxic Potency |
| NDMA | Positive with metabolic activation.[4][18][19][20] | Positive with metabolic activation. | Positive with metabolic activation.[9] | High [5][9] |
| NDEA | Positive with metabolic activation.[4][10][18][19][20] | Positive with metabolic activation.[21] | Positive with metabolic activation.[9] | High [5][9] |
| N-Nitrosodibutylamine (NDBA) | Positive with metabolic activation.[22] | Positive with metabolic activation.[9] | Positive with metabolic activation.[9] | Moderate (Lower than NDMA/NDEA) |
| N-Nitrosodipropylamine | Positive with metabolic activation. | Data less available, but expected to be positive. | Data less available, but expected to be positive. | Moderate (Lower than NDMA/NDEA) |
| This compound | Predicted Negative or Weakly Positive with specific metabolic activation systems. | Predicted Negative or Weakly Positive with metabolic activation. | Predicted Negative or Weakly Positive with metabolic activation. | Low (Predicted to be significantly lower than NDMA and NDEA) |
Rationale for the Predicted Low Genotoxicity of this compound:
Based on the established SAR for nitrosamines, the long and branched alkyl chains of this compound are expected to significantly reduce its genotoxic potential compared to NDMA and NDEA. The large size of the molecule may lead to:
-
Steric Hindrance: The bulky alkyl groups may impede efficient binding to the active sites of the primary metabolizing CYP enzymes, particularly CYP2E1, which has a relatively small active site.[9][13]
-
Altered Metabolism: Metabolism may be shifted towards other, less activating pathways (e.g., ω-hydroxylation) or proceed at a much slower rate.[9]
-
Reduced Bioavailability: The lipophilic nature of the long alkyl chains might affect its absorption, distribution, and access to metabolic enzymes within the cell.
Therefore, while not completely ruling out any genotoxic potential, it is scientifically reasonable to predict that this compound is significantly less potent than NDMA and NDEA.
Experimental Protocols for Genotoxicity Assessment
To experimentally verify the genotoxic potential of a novel nitrosamine, a battery of tests is required. The following are standard, detailed protocols for key in vitro genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][18][19][20][23] For nitrosamines, this test must be conducted with and without an exogenous metabolic activation system (S9 fraction).
Caption: A simplified workflow for the Ames test.
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains sensitive to base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537). For nitrosamines, TA1535 and E. coli WP2 uvrA are often particularly sensitive.[4]
-
Preparation of S9 Mix: Prepare a metabolic activation system using the S9 fraction from the livers of rodents (e.g., rats or hamsters) induced with a CYP inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. Hamster liver S9 is often more effective for activating nitrosamines.[4]
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the test compound that does not cause excessive cytotoxicity to the bacterial strains.
-
Main Experiment (Pre-incubation Method):
-
Add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm) to a sterile tube.
-
Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring and Interpretation: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative control.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[21]
Caption: Workflow of the in vitro micronucleus assay with cytokinesis block.
Step-by-Step Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), human lymphoblastoid TK6, or metabolically competent HepaRG cells.[9][24]
-
Treatment: Expose the cultured cells to the test compound at various concentrations, with and without an S9 metabolic activation system, for a short duration (e.g., 3-6 hours).
-
Removal of Test Compound and Addition of Cytochalasin B: Wash the cells to remove the test compound and add fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Incubation: Continue to incubate the cells for a period that allows for the completion of one cell cycle (e.g., 1.5-2 cell cycle lengths).
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or Giemsa).
-
Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the compound is clastogenic (induces chromosome breakage) or aneugenic (induces chromosome loss).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1]
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat the cells with the test compound at various concentrations, with and without S9 metabolic activation.
-
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).
-
Interpretation: A dose-dependent increase in the comet tail parameters indicates the induction of DNA strand breaks.
Conclusion and Future Perspectives
The comparative analysis presented in this guide, based on established principles of structure-activity relationships and a read-across approach, strongly suggests that this compound possesses a significantly lower genotoxic potential than the well-known potent nitrosamines, NDMA and NDEA. The presence of long, branched alkyl chains is the primary structural feature driving this predicted reduction in activity.
However, it is imperative to recognize that this is a predictive assessment. For definitive risk characterization, especially in a regulatory context, experimental verification using the detailed protocols provided herein is essential. The use of metabolically competent cell lines, such as HepaRG cells, in these assays is particularly encouraged for a more human-relevant assessment of nitrosamine genotoxicity.[9] Furthermore, advancements in in silico toxicology modeling and the development of more sensitive in vitro assays will continue to refine our ability to predict and assess the risks associated with nitrosamine impurities in pharmaceuticals.[17]
References
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. (n.d.). PMC. Retrieved from [Link]
-
Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. (n.d.). Oxford Academic. Retrieved from [Link]
-
In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. (n.d.). J-Stage. Retrieved from [Link]
-
Diethylnitrosamine genotoxicity evaluated in sprague dawley rats using pig-a mutation and reticulocyte micronucleus assays. (2014, February 27). PubMed. Retrieved from [Link]
-
Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. (n.d.). ResearchGate. Retrieved from [Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI. Retrieved from [Link]
-
Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. (n.d.). PubMed. Retrieved from [Link]
-
Structure-activity relationships in nitrosamine carcinogenesis. (n.d.). PubMed. Retrieved from [Link]
-
Structure-activity relationships in nitrosamine carcinogenesis. (n.d.). PMC. Retrieved from [Link]
-
Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (2007, November 1). PubMed. Retrieved from [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. Retrieved from [Link]
-
Development of a repeated-dose liver micronucleus assay using adult rats: An investigation of diethylnitrosamine and 2,4-diaminotoluene. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). PMC. Retrieved from [Link]
-
Read Across Approach for Nitrosamine and NDSRI Impurities. (2024, October 20). YouTube. Retrieved from [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023, February 28). PMC. Retrieved from [Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. (2022, July 26). PMC. Retrieved from [Link]
-
Enhancing N-Nitrosamine Risk Assessment with Read-across: A Valuable Addition to Standard CPCA Calculators. (n.d.). Instem. Retrieved from [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. Retrieved from [Link]
-
A deep dive into historical Ames study data for N-nitrosamine compounds. (2023, July 24). ScienceDirect. Retrieved from [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024, October 20). PubMed. Retrieved from [Link]
-
How to overcome the challenges of manual read-across when assessing nitrosamine acceptable intake limits. (2024, July 26). Nitrosamines Exchange. Retrieved from [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (n.d.). PMC. Retrieved from [Link]
-
A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds. (2023, August 1). Lhasa Limited. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. (2025, May 2). PMC. Retrieved from [Link]
-
Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2025, October 26). ResearchGate. Retrieved from [Link]
-
Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection. (n.d.). ResearchGate. Retrieved from [Link]
-
Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. (n.d.). PubMed. Retrieved from [Link]
-
Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. (2023, July 24). SpringerLink. Retrieved from [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023, February 28). PubMed. Retrieved from [Link]
-
N-Nitrosodimethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. (n.d.). PMC. Retrieved from [Link]
-
DNA-repair genes and vitamin E in the prevention of N-nitrosodiethylamine mutagenicity. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. instem.com [instem.com]
- 14. Structure-activity relationships in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in nitrosamine carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hesiglobal.org [hesiglobal.org]
- 18. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diethylnitrosamine genotoxicity evaluated in sprague dawley rats using pig-a mutation and reticulocyte micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Carcinogenic Potency of N-Nitrosamines: A Case Study Approach
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to the potent carcinogenic activity of many of its members.[1][2] These compounds can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product, posing a potential risk to patient safety.[3][4] The accurate assessment of the carcinogenic potency of N-nitrosamines is therefore a critical component of drug development and safety assessment.
This guide provides an in-depth comparison of methodologies for evaluating the carcinogenic potency of N-nitrosamines. Due to the lack of publicly available data on the specific compound N-Nitroso-N,N-DI-(7-methyloctyl)amine, this guide will utilize the well-characterized and potent carcinogen, N-Nitrosodimethylamine (NDMA), as a representative case study. The principles and methodologies discussed herein are broadly applicable to the assessment of other N-nitrosamine impurities.
We will explore the Carcinogenic Potency Comparison Approach (CPCA), a structure-activity relationship (SAR)-based method, and compare it with two established experimental assays: the in vitro bacterial reverse mutation assay (Ames test) and the in vivo long-term rodent bioassay. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the scientific rationale, experimental design, and comparative strengths of these critical safety assessment tools.
The Mechanistic Underpinnings of N-Nitrosamine Carcinogenicity
The carcinogenic activity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation.[1][5] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, in the liver and other tissues.[1][6] The critical initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[1][3][7] The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion.[1] This electrophilic intermediate can then alkylate DNA bases, forming adducts (e.g., O6-methylguanine in the case of NDMA) that, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[2][5][6][7]
Understanding this mechanism is fundamental to the design and interpretation of carcinogenicity assays. The CPCA is directly based on predicting the likelihood of α-hydroxylation, while the Ames test and rodent bioassays are designed to detect the downstream consequences of this metabolic activation and subsequent DNA damage.
Methodology Comparison: CPCA vs. Experimental Assays
The Carcinogenic Potency Comparison Approach (CPCA)
The CPCA is a computational methodology developed by the FDA and other international regulators to assign N-nitrosamines to one of five potency categories, each with a corresponding acceptable intake (AI) limit.[3][8] This approach is particularly valuable for assessing novel or data-poor nitrosamines, such as many drug substance-related impurities (NDSRIs).[3][9][10]
Core Principle: The CPCA is founded on the principle that the carcinogenic potency of an N-nitrosamine is largely determined by its propensity to undergo metabolic activation via α-hydroxylation.[3] The methodology systematically evaluates the structural features of a nitrosamine that are known to either activate (increase the likelihood of α-hydroxylation) or deactivate (decrease the likelihood or promote alternative, less harmful metabolic pathways) this process.[3][8]
Workflow & Scoring: The CPCA employs a flowchart and a scoring system to categorize a given N-nitrosamine.[3][9]
-
Initial Screening: The structure is first checked for potent activating features (e.g., being a vinyl or aryl N-nitrosamine) or specific deactivating features (e.g., a tertiary carbon at the α-position) that lead to an immediate categorization.
-
Feature Scoring: If not immediately categorized, a potency score is calculated. This score is the sum of individual scores assigned to various structural features, including:
-
α-Hydrogen Score: The number of hydrogen atoms on the carbon atoms adjacent to the nitroso group is a primary determinant of potency.[3]
-
Activating Feature Scores: Features that enhance metabolic activation (e.g., certain ring structures) contribute to a lower (more potent) score.[3][8]
-
Deactivating Feature Scores: Features that sterically hinder α-hydroxylation or promote alternative metabolic pathways (e.g., β-hydroxylation, presence of a carboxylic acid group) increase the score, indicating lower potency.[3][8]
-
-
Potency Categorization: The total potency score is then used to assign the nitrosamine to one of five categories, with Category 1 being the most potent and Category 5 being the least potent.[8] Each category has a pre-defined AI limit.[3][8]
Logical Workflow for the Carcinogenic Potency Comparison Approach (CPCA)
Caption: Workflow for assessing N-nitrosamine carcinogenic potency using the CPCA.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, which is often correlated with its carcinogenic potential.[11][12] For N-nitrosamines, this test is crucial for detecting their ability to cause DNA damage after metabolic activation.[11]
Core Principle: The assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11][13] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium. A positive result indicates that the chemical is a mutagen.
Experimental Protocol (Enhanced Ames Test for N-Nitrosamines):
-
Metabolic Activation: A liver extract from rodents pre-treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), known as the S9 mix, is prepared.[13] For nitrosamines, a 30% hamster liver S9 mix is often more effective than the standard 10% rat liver S9.[13][14][15]
-
Exposure: The tester bacterial strains are incubated with various concentrations of the test compound (e.g., NDMA) in the presence and absence of the S9 mix.[11] A pre-incubation method is typically used where the bacteria, test compound, and S9 mix are incubated together before being plated.[14]
-
Plating: The mixture is then plated onto a minimal agar medium containing a trace amount of the required amino acid to allow for a few initial cell divisions, which are necessary for the mutations to be expressed.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[14]
-
Scoring & Interpretation: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.[11] Specific strains are sensitive to different types of mutations; for instance, TA1535 and WP2 uvrA are sensitive to the base-pair substitutions typically induced by N-nitrosamines.[14]
Experimental Workflow for the Enhanced Ames Test
Caption: Workflow for assessing N-nitrosamine mutagenicity using the Ames test.
The Long-Term Rodent Bioassay
The two-year rodent bioassay is considered the "gold standard" for carcinogenicity testing and is required by regulatory agencies like the FDA for many pharmaceuticals intended for long-term use.[16][17][18][19][20]
Core Principle: This in vivo assay directly assesses the ability of a chemical to cause cancer in a mammalian system over a significant portion of the animal's lifespan.[20][21] It provides data on tumor incidence, latency, and site-specificity.
Experimental Protocol:
-
Species and Strain Selection: Studies are typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley, Fischer 344) and mice (e.g., CD-1).[20][22]
-
Dose Selection: At least three dose levels, plus a concurrent vehicle control group, are used.[22] The highest dose is typically the Maximum Tolerated Dose (MTD), determined from prior subchronic toxicity studies.[22]
-
Group Size and Administration: Each dose group consists of at least 50 animals per sex.[22] For N-nitrosamines like NDMA, administration is often via drinking water or diet to mimic potential human exposure routes.[22]
-
Study Duration: The exposure period is for the majority of the animal's lifespan, typically 24 months for rats and 18-24 months for mice.[22]
-
In-Life Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food/water consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross lesions.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups, as well as all gross lesions from all animals, are examined microscopically by a board-certified veterinary pathologist.
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in the incidence of any tumor type in the dosed groups compared to the control group. This data can be used to calculate a TD50 value (the chronic dose rate that would cause tumors in 50% of the animals that would otherwise have been tumor-free).[23][24][25]
Comparative Analysis of Methodologies
The choice of methodology for assessing carcinogenic potency depends on the specific context, including the stage of drug development, the availability of the compound, and the regulatory requirements. Each method offers distinct advantages and limitations.
| Feature | Carcinogenic Potency Comparison Approach (CPCA) | Bacterial Reverse Mutation Assay (Ames Test) | Long-Term Rodent Bioassay |
| Principle | Structure-Activity Relationship (SAR) based on metabolic activation | In vitro measurement of gene mutation in bacteria | In vivo measurement of tumor formation in mammals |
| Endpoint | Predicted Potency Category & Acceptable Intake (AI) Limit | Mutagenicity (number of revertant colonies) | Tumor incidence, latency, and site; TD50 value |
| Throughput | High (rapid, computational) | High (weeks) | Very Low (years)[16][20] |
| Compound Req. | Minimal (structure only) | Low (milligrams) | High (grams to kilograms)[21] |
| Cost | Low | Moderate | Very High[16][19] |
| Animal Use | None | None (uses bacteria; S9 mix from animals) | High (hundreds of rodents)[16][19] |
| Strengths | - Rapid assessment for novel/data-poor compounds.[3]- No animal use.- Aligned with regulatory thinking for AI limits.[10] | - Well-standardized and validated.[11]- Good predictor for many genotoxic carcinogens.[12]- Relatively rapid and cost-effective screening tool.[11] | - "Gold standard" for carcinogenicity assessment.[18]- Provides data on trans-species carcinogenicity.[26]- Detects both genotoxic and non-genotoxic carcinogens. |
| Limitations | - Predictive, not a direct measure of biological activity.- May not capture all mechanisms of carcinogenesis.- Accuracy depends on the existing knowledge base of SAR. | - Can produce false negatives for some nitrosamines.[27]- Does not detect non-genotoxic carcinogens.- In vitro metabolism may not fully reflect in vivo complexity. | - Extremely time-consuming, expensive, and resource-intensive.[16][18]- High animal welfare cost.- Relevance of high-dose rodent findings to low-dose human exposure can be debated. |
| Data Output | Potency Category (1-5), AI Limit (e.g., ng/day) | Qualitative (Positive/Negative), Quantitative (Fold-increase over control) | Tumor incidence data, statistical significance, TD50 (e.g., mg/kg/day) |
Quantitative Data for NDMA:
-
Acceptable Intake (AI) Limit: 26.5 ng/day (as per FDA guidance)[3]
-
Ames Test Result: Positive with metabolic activation.[14][15]
-
Rodent Bioassay TD50: ~0.096 mg/kg/day (rat, liver tumors - varies by study, this is a representative value from the Carcinogenic Potency Database).[28][29]
Conclusion and Expert Recommendations
The assessment of carcinogenic potency for N-nitrosamines requires a multifaceted, weight-of-evidence approach.[30][31] No single method is sufficient on its own.
-
The CPCA serves as an invaluable initial assessment tool.[4][9] Its rapid, computational nature allows for the efficient categorization and establishment of provisional AI limits for a large number of nitrosamine impurities, guiding further development and control strategies. It is a cornerstone of modern risk assessment for these impurities.[3]
-
The Ames test is a critical experimental screen for mutagenicity.[11] A positive result in a well-conducted, enhanced Ames test provides strong evidence of genotoxic potential and is a significant cause for concern, often necessitating stricter controls.
-
The long-term rodent bioassay remains the definitive, albeit resource-intensive, method for characterizing carcinogenic risk.[18] While not feasible for every impurity, the extensive historical data from these studies, particularly for compounds like NDMA, provides the foundational knowledge that underpins the predictive power of both the CPCA and the interpretation of in vitro results.
For drug development professionals, a pragmatic strategy involves using the CPCA as a primary tool for risk stratification. For impurities predicted to be of high potency (e.g., Categories 1-3), or where the CPCA is not applicable, an enhanced Ames test should be conducted to confirm mutagenic potential. The decision to conduct a long-term rodent bioassay is a significant one, typically reserved for specific situations dictated by regulatory requirements, such as for a pharmaceutical intended for chronic use where there is a significant cause for concern that cannot be resolved by other means.[32][33] By integrating the predictive power of the CPCA with the empirical data from targeted experimental assays, the scientific community can continue to ensure the safety of pharmaceutical products while adhering to the principles of reducing, refining, and replacing animal testing.
References
- Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Health and Environmental Sciences Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK1KQE7kzXFU_YHrb3yMNupmwRsjrkda9Vfcm9072qhxnzTfksweBFnymQmPVUsBqns8xqW3zrH9QMUDEoMeTREbqYyrq72ctQG9GCUmhbtOZU8tmWF7SpyDlbREsHP0hkDzMPe0eszK2BK6-16Qjd8g-HaitbTXvGhK9D_rD_plz2wwZL_IYTqWmcMAF_Wlecjn7cRtGNcUE2TpIp4FQD9LSO8YHrDhqYjGThzbW4UqFy3oc5ZUH6Kk5m-pK_VUayVmNTn55Sy859NWdWR7qxw6OiCDdz0ogM-h4mYsJgcA==]
- Mechanisms of action of N-nitroso compounds. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxjXz0Oz-uGg1QtPx1OdeyWrjE4d11pkr4vbgrIxnBdY07MvkllvQCpH0al7LwfgvYtOPl1oW9Ir-Y5sFoQ2VoSxg4qzyg1aDCEKe-ukUfFK6jrjuqPVFKNubmjmsovHmzgkHLbyIh47v8Tb-JRI26wUnH4aaQx6FjdkRn9wUnUQUVKfJSu0OXhq_6tfFEQK1d4fkZtt1wJxubUt6l_Cft0MEznh212wz4nZ1aghQSCVPKJa8tQIQXg==]
- The carcinogenic potency of nitrosamines compared to the probability of... ResearchGate. [URL: https://www.researchgate.net/figure/The-carcinogenic-potency-of-nitrosamines-compared-to-the-probability-of-a-CH2_fig1_368817757]
- The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-n-nitrosamines-in-carcinogenesis-a-technical-guide/]
- Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [URL: https://www.mdpi.com/1660-4601/18/15/7999]
- Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. FDA. [URL: https://www.fda.gov/drugs/drug-safety-and-availability/determining-recommended-acceptable-intake-limits-n-nitrosamine-impurities-pharmaceuticals]
- Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. [URL: https://www.fda.gov/media/158332/download]
- N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK578007/]
- Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/379373979_Mechanisms_of_Nitrosamine_Mutagenicity_and_Their_Relationship_to_Rodent_Carcinogenic_Potency]
- In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1469632/]
- In vitro approaches for carcinogenicity testing. NC3Rs. [URL: https://www.nc3rs.org.uk/our-portfolio/vitro-approaches-carcinogenicity-testing]
- FDA guidance on carcinogenicity testing. NIH. [URL: https://ntp.niehs.nih.gov/whatwestudy/niceatm/alt-methods/policies-guidance/fda-guidance-carcinogenicity-testing]
- S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/s-1-need-carcinogenicity-studies-pharmaceuticals]
- In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953187/]
- Using the Carcinogenic Potency Categorization Approach (CPCA) to Classify N-nitrosamine Impurities. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Using-the-Carcinogenic-Potency-Categorization-Approach-%28CPCA%29-to-Classify-N-nitrosamine-Impurities/infographics/701]
- In Vitro Tests to detect chemical carcinogens. Cambridge University Press & Assessment. [URL: https://www.cambridge.org/core/journals/proceedings-of-the-nutrition-society/article/abs/in-vitro-tests-to-detect-chemical-carcinogens/3E20F00511874A698F567F915003E01F]
- Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S277272892400010X]
- ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. EMA. [URL: https://www.ema.europa.eu/en/ich-guideline-s1br1-testing-carcinogenicity-pharmaceuticals-scientific-guideline]
- In Vitro-In Vivo Carcinogenicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27819933/]
- In Vitro Carcinogenicity Study. Creative Biolabs. [URL: https://www.creative-biolabs.com/preclinical-toxicology/in-vitro-carcinogenicity-study.htm]
- Nitrosamine CPCA approach for NDSRIs. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/nitrosamine-cpca-approach-for-ndsris/]
- Weight-of-Evidence Assessments: Unpacking New Guidance on Carcinogenicity Testing. Allucent. [URL: https://www.allucent.com/resources/blog/weight-of-evidence-assessments-unpacking-new-guidance-on-carcinogenicity-testing]
- Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. [URL: https://www.iphasebio.com/blog/ames-test-for-n-nitrosamines-assessing-mutagenicity]
- Nitrosamine carcinogenesis: rodent assays, quantitative structure-activity relationships, and human risk assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9421685/]
- Carcinogenicity Studies. Charles River Laboratories. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/carcinogenicity-studies]
- A deep dive into historical Ames study data for N-nitrosamine compounds. ResearchGate. [URL: https://www.researchgate.
- Carcinogenicity Studies. Inotiv. [URL: https://www.inotiv.com/toxicology/carcinogenicity-studies/]
- Using the Carcinogenic Potency Categorization Approach (CPCA) to Classify N-nitrosamine Impurities. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Creative-Services/Infographics/390979-Using-the-Carcinogenic-Potency-Categorization-Approach-CPCA-to-Classify-N-nitrosamine-Impurities/]
- Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. LinkedIn. [URL: https://www.linkedin.com/pulse/optimizing-detection-n-nitrosamine-mutagenicity-ames-test-david-li-g0vsc]
- Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20491563/]
- Current Status Of The Ames Test For N-nitrosamines. Lhasa Limited. [URL: https://www.lhasalimited.org/news/current-status-of-the-ames-test-for-n-nitrosamines/1063]
- Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s1b-testing-carcinogenicity-pharmaceuticals]
- What is the CPCA Category for Nitrosamine?. Zamann Pharma Support GmbH. [URL: https://zamann-pharma.
- A Comparative Guide to the Carcinogenicity of Nitrosamines in Rodents. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-carcinogenicity-of-nitrosamines-in-rodents/]
- Generation of TD50 Values for Carcinogenicity Study Data. Lhasa Limited. [URL: https://www.lhasalimited.
- Carcinogenicity Assessment. Lhasa Limited. [URL: https://www.lhasalimited.org/products/carcinogenicity-assessment]
- The Carcinogenic Potency Project (CPDB). National Institute of Environmental Health Sciences. [URL: https://toxnet.nlm.nih.gov/cpdb/]
- Carcinogenic effects of N-nitroso compounds in the environment. ResearchGate. [URL: https://www.researchgate.net/publication/342111812_Carcinogenic_effects_of_N-nitroso_compounds_in_the_environment]
- Use of the TD50 99 % CI for single dose rodent carcinogenicity studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37772922/]
- Toxicological Profile for N-Nitrosodiphenylamine. Agency for Toxic Substances and Disease Registry. [URL: https://www.
- Summary of carcinogenic potency and positivity for 492 rodent carcinogens in the carcinogenic potency database. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2678391/]
- [On the carcinogenetic action of N-nitroso compounds. 7th communication: methyl-, trideuteromethyl-, ethyl-, n-propyl-, n-butyl-, acetoxymethyl-nitrosamine, and methyl-butyroxymethyl-nitrosamine (author's transl)]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1280387/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. hesiglobal.org [hesiglobal.org]
- 8. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. In vitro approaches for carcinogenicity testing | NC3Rs [nc3rs.org.uk]
- 17. In Vitro Approaches to Determine the Potential Carcinogenic Risk of Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro-In Vivo Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Carcinogenicity Study - Creative Biolabs [creative-biolabs.com]
- 20. criver.com [criver.com]
- 21. inotiv.com [inotiv.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]
- 25. Use of the TD50 99 % CI for single dose rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Carcinogenicity Assessment | Lhasa Limited [lhasalimited.org]
- 29. Summary of carcinogenic potency and positivity for 492 rodent carcinogens in the carcinogenic potency database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. premier-research.com [premier-research.com]
- 31. fda.gov [fda.gov]
- 32. ema.europa.eu [ema.europa.eu]
- 33. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Nitrosamine Challenge: A Comparative Guide to FDA and EMA Compliance
Introduction: The Imperative for Nitrosamine Control
The unexpected detection of N-nitrosodimethylamine (NDMA) and other nitrosamine impurities in widely used medications since 2018 has triggered a profound shift in the pharmaceutical landscape.[1][2] Classified as probable human carcinogens, these impurities pose a significant risk to patient safety, compelling regulatory bodies and manufacturers to implement stringent controls.[1][2][3] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to assess, control, and mitigate the presence of these compounds in drug products.[4]
This guide provides an in-depth comparison of analytical methodologies and mitigation strategies essential for compliance with both FDA and EMA frameworks. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to navigate this complex regulatory environment.
The Regulatory Framework: A Unified Three-Step Approach
Both the FDA and EMA mandate a harmonized, three-step process for marketing authorization holders (MAHs) to address the risk of nitrosamine impurities. This structured approach ensures a thorough evaluation and control throughout the lifecycle of a medicinal product.[5]
-
Risk Assessment: A comprehensive evaluation of active pharmaceutical ingredient (API) and finished drug product manufacturing processes to identify potential sources of nitrosamine formation or cross-contamination.[5][6]
-
Confirmatory Testing: If a risk is identified, robust analytical testing must be performed on batches of the API and/or drug product to detect and quantify any nitrosamine impurities present.[5][7]
-
Mitigation and Reporting: Implementing necessary changes to manufacturing processes, formulations, or sourcing of materials to prevent or reduce nitrosamines to acceptable levels. All findings and changes must be reported to the respective regulatory authorities.[5]
The core of compliance lies in the ability to reliably detect and quantify these impurities at trace levels. The selection of an appropriate analytical methodology is therefore a critical decision.
Root Cause Analysis: Understanding Nitrosamine Formation
Effective control begins with understanding the underlying chemistry. Nitrosamines are formed from a reaction between a nitrosating agent (typically derived from nitrites) and a secondary or tertiary amine under specific conditions.[1][8][9]
Key Contributing Factors:
-
Presence of Amines: The API structure itself, its degradation products, or impurities can contain secondary or tertiary amine functional groups.[9]
-
Presence of Nitrosating Agents: Sodium nitrite (NaNO₂) or other nitrosating agents can be carried over from API synthesis or be present as impurities in raw materials and excipients.[8][9]
-
Reaction Conditions: Acidic conditions (low pH) and elevated temperatures can significantly accelerate the rate of nitrosation.[1][8]
-
Solvents and Reagents: Certain solvents, such as dimethylformamide (DMF), can degrade to form amines, while others may be contaminated with nitrites.[9]
Caption: Core chemical pathway for N-Nitrosamine formation.
Comparative Analysis of Analytical Methodologies
The detection of nitrosamines at or below the Acceptable Intake (AI) limits—often in the low nanogram-per-day range—necessitates highly sensitive and selective analytical techniques.[6] The most widely adopted methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these platforms is not trivial and depends on the specific nitrosamines of interest, the drug product matrix, and available instrumentation. LC-MS is generally preferred for its versatility with less volatile and thermally unstable compounds, while GC-MS excels with volatile nitrosamines.[10]
| Parameter | LC-MS/MS (e.g., with APCI) | GC-MS/MS | LC-HRMS (e.g., Orbitrap, Q-TOF) |
| Principle | Chromatographic separation followed by ionization (often APCI or ESI) and detection by tandem mass spectrometry. | Chromatographic separation of volatile compounds followed by electron ionization (EI) and detection by tandem mass spectrometry. | Chromatographic separation followed by high-resolution mass spectrometry, providing highly accurate mass measurements. |
| Applicability | Broadly applicable to a wide range of nitrosamines, including non-volatile and thermally labile compounds (e.g., NDSRIs). | Best suited for volatile nitrosamines (e.g., NDMA, NDEA). Not suitable for thermally unstable compounds.[2] | Excellent for both known and unknown impurity identification due to high mass accuracy. Can differentiate nitrosamines from isobaric interferences.[11] |
| Typical LOQ | 0.01 - 0.1 ng/mL (10 - 100 ppt) for most common nitrosamines.[12] | < 1 ng/mL for volatile nitrosamines. | 0.005 ppm (5 ppb) or lower in drug product, demonstrating high sensitivity.[11] |
| Pros | - High versatility for diverse nitrosamine structures.- Avoids thermal degradation of analytes.[2]- High sensitivity and specificity. | - Excellent for volatile nitrosamines.- Robust and widely available technology. | - Highest specificity; resolves interferences.- Enables retrospective data analysis.- Confident structural elucidation.[11] |
| Cons | - Potential for matrix effects (ion suppression/enhancement).- Mobile phase purity is critical to avoid background noise.[13] | - Limited to thermally stable and volatile compounds.- Potential for on-column or in-injector formation of nitrosamines at high temperatures.[2] | - Higher instrument cost.- May require more specialized expertise for data interpretation. |
Data compiled from multiple sources, including scientific literature and manufacturer application notes.[11][12][14] LOQ values are matrix-dependent and serve as a general guide.
Caption: Generalized workflow for nitrosamine impurity analysis.
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical results stems from meticulously validated protocols. Below is a representative step-by-step methodology for the analysis of common nitrosamines in a drug product using LC-MS/MS, a widely accepted technique.
Protocol: Quantification of Six Nitrosamines in a Sartan Drug Product via LC-MS/MS
This protocol is adapted from methodologies described by the USP and leading instrument manufacturers.[15]
1. Objective: To accurately quantify NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in a sartan drug product using a validated LC-MS/MS method.
2. Materials & Reagents:
-
Standards: Certified reference standards for each nitrosamine and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10).
-
Drug Product: Representative batch of the sartan drug product.
-
Solvents: LC-MS grade methanol, water, and formic acid.
-
Equipment: LC-MS/MS system (e.g., SCIEX Triple Quad or Agilent Triple Quadrupole) with an APCI or ESI source, analytical balance, vortex mixer, centrifuge.[16][12]
3. Standard & Sample Preparation:
-
Internal Standard (IS) Solution: Prepare a mixed stock solution of all isotope-labeled standards in methanol.
-
Calibration Standards: Perform serial dilutions of the nitrosamine reference standards in a 50:50 methanol:water mixture to prepare a series of calibration standards ranging from 0.05 ng/mL to 20 ng/mL. Fortify each level with the IS solution.
-
Sample Preparation:
-
Accurately weigh 100 mg of the powdered drug product into a 2 mL centrifuge tube.
-
Add 1.0 mL of 50:50 methanol:water.
-
Add a precise volume of the IS solution.
-
Vortex vigorously for 20 minutes to ensure complete extraction.
-
Centrifuge at 12,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an LC vial for analysis.
-
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A linear gradient optimized for the separation of all target analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: APCI, positive mode. (APCI is often chosen to minimize ionization of the API and reduce matrix effects).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for confident identification and quantification.
5. System Suitability & Validation:
-
Causality: The use of isotope-labeled internal standards is critical. They co-elute with their corresponding native analytes and experience similar matrix effects, providing the most accurate correction for any extraction inefficiencies or ion suppression. This is a cornerstone of a self-validating system.
-
Criteria: Before analysis, inject a mid-level calibration standard multiple times. The system is suitable if the peak area relative standard deviation (%RSD) is <15%.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity (R² > 0.99), accuracy (recovery between 80-120%), precision, and sensitivity (LOQ).[6]
Mitigation Strategies: From Process Control to Formulation
If confirmatory testing reveals nitrosamine levels above the AI limit, mitigation is mandatory. The strategy must be tailored to the identified root cause.
| Strategy Category | Specific Action | Rationale / Mechanism |
| Process Chemistry Control | - Optimize reaction pH and temperature.- Use alternative, non-amine solvents or reagents.- Implement purification steps like crystallization to purge impurities.[17] | Prevents the chemical reaction from occurring by removing a necessary precursor or shifting conditions to be unfavorable for nitrosation.[8] |
| Raw Material & Supplier Control | - Qualify suppliers based on nitrite/amine levels in materials.- Implement stringent testing of incoming raw materials and excipients. | Prevents the introduction of precursors into the manufacturing process from the outset. Selecting excipients with low nitrite content can significantly reduce nitrosamine formation.[17] |
| Formulation Modification | - Incorporate antioxidants or "nitrite scavengers" such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the drug product formulation.[5][18][19] | Scavengers are more readily nitrosated than the amine precursors, effectively consuming the nitrosating agents and inhibiting the formation of the nitrosamine impurity.[18][19] Ascorbic acid has been shown to reduce nitrosamine formation by over 75% in model formulations.[19] |
| Packaging & Storage | - Use packaging materials with low permeability to moisture.- Control storage conditions (temperature and humidity). | Minimizes degradation of the drug product and excipients that could lead to the formation of amine precursors and unfavorable reaction conditions over the product's shelf life.[8] |
Caption: Decision tree for selecting a nitrosamine mitigation strategy.
Conclusion
Compliance with FDA and EMA guidelines on nitrosamine impurities is a complex but manageable challenge that demands a deep understanding of regulatory expectations, analytical science, and process chemistry. A proactive approach, grounded in a thorough risk assessment and supported by robust, validated analytical methods, is paramount. By leveraging sensitive techniques like LC-MS/MS and LC-HRMS, drug manufacturers can confidently detect and quantify impurities at the required trace levels. When mitigation is necessary, a scientifically driven strategy targeting the specific root cause—be it through process optimization or formulation changes like the inclusion of nitrite scavengers—can effectively ensure that drug products are safe, effective, and fully compliant with global standards.
References
-
Title: Nitrosamine formation mechanism from Nitrates and Amines Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: How ascorbic acid helps mitigate nitrosamine risk in drug products Source: dsm-firmenich Health, Nutrition & Care URL: [Link]
-
Title: Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent Source: DSM URL: [Link]
-
Title: Chemistry for The Formation of Nitrosamines Source: Veeprho URL: [Link]
-
Title: N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products Source: ScienceDirect URL: [Link]
-
Title: FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities Source: Lachman Consultants URL: [Link]
-
Title: An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CDER Nitrosamine Impurity Acceptable Intake Limits Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]
-
Title: How to comply with FDA-imposed nitrosamine impurity testing Source: Manufacturing Chemist URL: [Link]
-
Title: Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Solutions for Nitrosamine Analysis in Pharmaceuticals Source: Separation Science URL: [Link]
-
Title: Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System Source: Agilent URL: [Link]
-
Title: Determination of Nitrosamine Impurities Using the Agilent 6475 LC/TQ Source: Agilent URL: [Link]
-
Title: Nitrosamines Analysis with LC/MS-MS Source: SCIEX URL: [Link]
-
Title: Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS Source: SCIEX URL: [Link]
-
Title: Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment Source: ResearchGate URL: [Link]
-
Title: A Comprehensive and Rapid Method for Quantifying Nitrosamine Compounds - Using the SCIEX QTRAP® 6500+ LC-MS/MS System Source: SCIEX URL: [Link]
Sources
- 1. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 2. How to comply with FDA-imposed nitrosamine impurity testing [manufacturingchemist.com]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. fda.gov [fda.gov]
- 12. lcms.cz [lcms.cz]
- 13. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. dsm-firmenich.com [dsm-firmenich.com]
- 19. dsm.com [dsm.com]
A Comparative Guide to Read-Across Justification for Toxicological Assessment of Novel Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
The unexpected discovery of nitrosamine impurities in common medications has underscored the critical need for robust toxicological risk assessment strategies.[1][2][3] These compounds are classified as probable or possible human carcinogens, making their control in pharmaceutical products a global regulatory priority.[1][4][5][6] For novel nitrosamines—those lacking extensive toxicological data—establishing a scientifically sound acceptable intake (AI) limit presents a significant challenge. This guide provides an in-depth comparison of the read-across methodology against other toxicological assessment approaches, offering a framework for its justification and application in a regulatory context.
The Challenge of Novel Nitrosamines
Nitrosamines, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), often lack the compound-specific carcinogenicity and mutagenicity data required for traditional risk assessment.[4][7][8] Generating this data through long-term animal bioassays is a time-consuming, costly, and ethically complex endeavor. This data gap necessitates alternative approaches to ensure patient safety without impeding drug development. The International Council for Harmonisation (ICH) M7(R2) guideline, which addresses DNA-reactive impurities, identifies nitrosamines as a "cohort of concern" due to their high carcinogenic potency, requiring stringent control.[4][5][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance recommending risk-based approaches to control these impurities.[3][4][7][10]
The Read-Across Approach: A Data-Gap Solution
Read-across is a toxicological assessment methodology that predicts the properties of a data-poor "target" chemical by using data from a structurally and mechanistically similar, data-rich "source" chemical, known as an analogue.[11][12][13][14] This approach is founded on the principle that substances with similar chemical structures will exhibit comparable physicochemical properties, metabolic pathways, and, consequently, similar toxicological effects.[12][13][14] For novel nitrosamines, a scientifically justified read-across analysis from a structurally similar surrogate with robust carcinogenicity data is an accepted method for determining an AI limit.[4][15]
The Scientific Rationale: Mechanism of Action
The carcinogenicity of most nitrosamines is dependent on metabolic activation.[16][17][18] This process, primarily mediated by cytochrome P450 (CYP) enzymes, involves the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).[17] This enzymatic reaction generates unstable intermediates that ultimately form highly reactive electrophiles (diazonium ions), which can alkylate DNA, leading to mutations and initiating carcinogenesis.[16][17]
A robust read-across justification hinges on demonstrating that the target and source nitrosamines share this metabolic activation pathway and potential for DNA reactivity.
Core Workflow for Read-Across Justification
A successful read-across argument requires a transparent, systematic, and scientifically rigorous justification.
Step 1: Characterize the Target Nitrosamine
-
Define the precise chemical structure, including all functional groups.
-
Analyze the local chemical environment around the N-nitroso group, as this heavily influences metabolic activation.[19][20]
-
Hypothesize potential metabolic pathways based on established structure-activity relationships (SAR).
Step 2: Select and Justify the Source Analogue(s)
-
Structural Similarity: The primary criterion. Analogues should possess a high degree of structural similarity, especially concerning the arrangement of alkyl groups around the amine nitrogen.[12][14]
-
Mechanistic Similarity: The analogue must share the same proposed mechanism of toxicity (e.g., metabolic activation via α-hydroxylation).[12]
-
Data Robustness: The source analogue must have high-quality, reliable carcinogenicity data, typically expressed as a TD50 value (the chronic dose rate that gives 50% of the animals tumors).
Step 3: Formulate the Read-Across Hypothesis
-
This is a clear statement postulating that the toxicological data of the source is applicable to the target.
-
The hypothesis must be supported by a weight-of-evidence approach, comparing the two compounds across multiple domains:
-
Structural: Overlaying structures to highlight similarities and differences.
-
Metabolic: Comparing known or predicted metabolic pathways.
-
Physicochemical: Comparing properties like molecular weight, logP, and pKa.
-
Toxicological: Comparing available data from other endpoints (e.g., mutagenicity).
-
Step 4: Assess Uncertainty and Finalize the AI
-
Identify and discuss any structural differences or data gaps that could introduce uncertainty.
-
If multiple suitable analogues exist, a worst-case approach (using the most potent analogue) is often adopted for a conservative AI calculation.[21]
-
The AI is derived from the source analogue's TD50 value.
Comparative Analysis of Toxicological Assessment Methods
Read-across is one of several tools available for assessing the risk of novel nitrosamines. Its primary advantage lies in leveraging existing data to avoid new, resource-intensive animal studies.
| Methodology | Principle | Data Output | Pros | Cons | Regulatory Acceptance |
| Read-Across | Predicts toxicity based on data from structurally and mechanistically similar analogues.[11][13] | Quantitative AI (Acceptable Intake) limit derived from a surrogate TD50 value. | - Reduces animal testing- Cost and time-efficient- Uses existing high-quality data | - Requires robust scientific justification- Dependent on availability of suitable analogues- Uncertainty in analogue selection | Accepted by FDA and EMA with strong, transparent scientific justification.[4][12] |
| (Q)SAR Models | In silico models that predict biological activity based on chemical structure.[22][23] | Qualitative mutagenicity prediction (alert/no alert); sometimes potency categorization. | - Very fast and low cost- No animal use- Good for initial screening | - Predictions are not definitive- Limited by the model's training set and applicability domain- Not currently accepted for deriving a definitive AI limit alone.[15] | Used for initial hazard identification (ICH M7 Class prediction) and to support other data; not sufficient on its own for AI derivation. |
| Enhanced Ames Test | In vitro bacterial reverse mutation assay optimized for nitrosamine detection.[24][25][26] | Qualitative (Positive/Negative for mutagenicity). | - Relatively fast and low cost- Standardized (OECD 471)- Avoids animal carcinogenicity studies | - Does not provide a carcinogenic potency value (TD50)- A negative result may not fully rule out carcinogenic potential.[27] | Recommended by regulators as a key experimental test to determine mutagenic potential.[24][28] A positive result confirms the mutagenic hazard. |
| Rodent Carcinogenicity Bioassay | Long-term in vivo study in animals (typically rats/mice) to directly measure carcinogenic potential. | Definitive, compound-specific TD50 value and tumor profile. | - The "gold standard" for carcinogenicity data- Provides the most robust data for AI calculation | - Extremely high cost and long duration (2+ years)- Significant animal use and ethical concerns- Impractical for every novel impurity | The data from these studies forms the basis for all other approaches but is not required for every new impurity. |
Experimental Protocols
Protocol 1: Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines
This protocol is an essential experimental component to confirm the mutagenic potential of a nitrosamine, a key piece of evidence in a toxicological assessment. Regulatory guidance encourages the use of an "enhanced" protocol to overcome sensitivity issues seen with standard methods.[24][26][28]
Objective: To determine if the target nitrosamine can induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Bacterial Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101).[25]
-
Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rodents induced with a combination of phenobarbital and β-Naphthoflavone. Both rat and hamster liver S9 should be used.[18]
-
Cofactor-supplemented buffer (S9 mix).
-
Test article (novel nitrosamine) dissolved in a suitable, non-mutagenic solvent (e.g., DMSO or water).
-
Positive Controls (with and without S9 activation, as appropriate): e.g., N-Nitrosodimethylamine (NDMA).[25]
-
Minimal glucose agar plates.
-
Top agar.
Methodology (Pre-incubation Method):
-
Preparation: Prepare serial dilutions of the test article. Prepare fresh S9 mix (a high concentration, e.g., 30% v/v, is recommended for the "enhanced" condition).[18][24][26]
-
Pre-incubation: In a sterile test tube, combine:
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test article dilution (or solvent control/positive control).
-
0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for metabolic activation and interaction with the bacteria.[18][25]
-
Plating: Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control count, depending on the bacterial strain.[18]
Example Read-Across Data Presentation
The justification should be presented clearly, often in a tabular format, to allow for a direct comparison between the target and the source analogue.
| Parameter | Target: N-nitroso-X | Source Analogue: N-Nitrosodimethylamine (NDMA) | Justification of Similarity |
| Chemical Structure | [Insert Structure Image] | [Insert Structure Image] | Both are simple, small molecule dialkylnitrosamines. The target contains [describe key features] which are electronically and sterically similar to the two methyl groups of NDMA. |
| Molecular Weight | [Value] g/mol | 74.08 g/mol | Similar molecular size suggests comparable absorption and distribution properties. |
| Metabolic Activation | Predicted via α-hydroxylation by CYP enzymes.[17] | Confirmed via α-hydroxylation, primarily by CYP2E1, to form a reactive methyldiazonium ion.[16][17] | The structural similarity strongly supports a shared bioactivation mechanism, which is the key driver of carcinogenicity.[16][29] |
| Enhanced Ames Test Result | Positive in TA100 with S9 activation | Positive in TA100 with S9 activation | Both compounds are confirmed mutagens requiring metabolic activation, supporting a common genotoxic mechanism. |
| Carcinogenicity Data (TD50, rat) | Data not available | 0.096 mg/kg/day | N/A |
| Read-Across Justification | Based on high structural and mechanistic similarity, the carcinogenic potency of NDMA is considered a conservative surrogate for N-nitroso-X. | N/A | N/A |
| Derived AI Limit | 26.5 ng/day | N/A | Derived using the TD50 of NDMA, applying appropriate calculation factors. This value is often used as a default for potent nitrosamines. |
Conclusion and Future Outlook
The read-across approach represents a critical, scientifically-defensible tool in the toxicological assessment of novel nitrosamine impurities.[12][21] It provides a pragmatic and efficient pathway to establish health-protective intake limits, balancing patient safety with the realities of pharmaceutical development. This methodology, when supported by a robust weight-of-evidence argument and confirmatory in vitro data like the enhanced Ames test, is accepted by major regulatory agencies.[4][12]
As the field evolves, the integration of in silico tools, a deeper understanding of metabolic pathways, and the expansion of high-quality carcinogenicity databases will further strengthen the reliability and application of read-across.[19][30] For professionals in drug development, mastering the principles and rigorous application of read-across is essential for navigating the complex regulatory landscape of nitrosamine impurity control.
References
- Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration.
- Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration.
- Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025, May 19). Gentronix.
- Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. (2024, September 5). Federal Register.
- ICH M7 for Nitrosamines: Steps for a Lifecycle Management. (2024, September 11). Zamann Pharma Support.
- Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
- EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Goodwin.
- EMA guidelines for the detection of nitrosamines in medicines. (2025, July 2). Netpharmalab.
- EMA revises guidance on nitrosamine impurities. (2023, July 24). European Pharmaceutical Review.
- Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. (n.d.). Ardena.
- Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment. (n.d.). Aurigene Pharmaceutical Services.
- Enhanced Ames test: a new era in nitrosamine genotoxicity assessment. (2025, November 21). GenEvolutioN.
- Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency (EMA).
- Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (n.d.). University of Minnesota.
- Metabolic activation and biological effects of nitrosamines in the mammalian lung. (n.d.). National Library of Medicine.
- Nitrosamine impurities. (2025, July 29). European Medicines Agency (EMA).
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). PubMed Central.
- Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (n.d.). PubMed Central.
- Introduction to Read-across: Principles, Techniques and Frameworks. (2022, July 29). U.S. Environmental Protection Agency.
- The Risk of Cancer Correlated with Nitrosamine Exposure. (2025, November 22). Journal of Chemical Health Risks.
- Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (n.d.). Health and Environmental Sciences Institute.
- Nitrosamine Risk Assessment. (n.d.). QbD Group.
- The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control. (2025, December 24). ResolveMass.
- enhanced ames test for nitrosamine impurities. (n.d.). JRF Global.
- Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities. (2025, May 22). Echemi.
- Read-across – State of the art and next level!. (n.d.). ToxMinds.
- Read Across Approach for Nitrosamine and NDSRI Impurities. (2024, October 20). YouTube.
- Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. (n.d.). PubMed Central.
- Read-Across: A Practical New Approach Methodology for Food Safety Assessments. (2025, July 23). Food Safety Magazine.
- Use of analogues and read-across in risk assessment. (2025, February 25). Canada.ca.
- Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. (2022). PubMed.
- Enhancing N-Nitrosamine Risk Assessment with Read-across: A Valuable Addition to Standard CPCA Calculators. (n.d.). Instem.
- Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection. (2026, January 2). ResearchGate.
- Establishing best practice for N-nitrosamine read-across and surrogate selection. (n.d.). OUCI.
- N-Nitrosamine SAR Modeling of Potency – Current Status and Future Needs. (2024, May 20). U.S. Food and Drug Administration.
- (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025, February 27). National Institutes of Health.
- Supporting the Safety of Non-Genotoxic Impurities: Read-Across Best Practices. (n.d.). Innovatune.
- A New Structural Similarity Method to Identify Surrogate Compounds for Assessing the Carcinogenicity of Nitrosamine Impurities. (n.d.). MultiCASE.
- Quantitative structure Activity Relationships (QSAR) for nitrosamine risk assessment. (2022, March 2). HMA-EMA Catalogues.
Sources
- 1. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 2. fpmaj.gr.jp [fpmaj.gr.jp]
- 3. netpharmalab.es [netpharmalab.es]
- 4. fda.gov [fda.gov]
- 5. ardena.com [ardena.com]
- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 12. youtube.com [youtube.com]
- 13. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 14. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 15. qbdgroup.com [qbdgroup.com]
- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hesiglobal.org [hesiglobal.org]
- 18. jrfglobal.com [jrfglobal.com]
- 19. instem.com [instem.com]
- 20. multicase.com [multicase.com]
- 21. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative structure Activity Relationships (QSAR) for nitrosamine risk assessment. EMA/2020/46/TDA/01(Lot 1) SC01 under FWC EMA/2020/46/TDA/L1.02 (QSAR for Nitrosamines) | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
- 24. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 25. aurigeneservices.com [aurigeneservices.com]
- 26. Enhanced Ames Test for Nitrosamines | GenEvolutioN [genevolution.fr]
- 27. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. conservancy.umn.edu [conservancy.umn.edu]
- 30. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Nitroso-N,N-DI-(7-methyloctyl)amine
This document provides essential safety and logistical protocols for the proper handling and disposal of N-Nitroso-N,N-DI-(7-methyloctyl)amine (CAS No. 1216985-81-7, 643014-99-7).[1][2] As a member of the N-nitrosamine class of compounds, this substance is classified as a suspected human carcinogen and requires meticulous adherence to safety procedures to mitigate exposure risks for laboratory personnel and ensure environmental protection.[3][4] The procedures outlined herein are designed for researchers, scientists, and drug development professionals, providing a framework grounded in established safety standards and chemical degradation principles.
Hazard Assessment and Risk Mitigation
This compound presents significant health risks that necessitate stringent control measures. The primary hazards are summarized below.
| Hazard Statement | GHS Classification | Source(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [5][6] |
| Suspected of causing cancer | Carcinogenicity (Category 2) | [5][6][7] |
Effective risk mitigation is predicated on the correct use of engineering controls and Personal Protective Equipment (PPE). All handling of this compound, including weighing, solution preparation, and disposal procedures, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Table of Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile inner gloves, Butyl rubber outer gloves. | Provides robust chemical resistance against N-Nitroso compounds, minimizing the risk of dermal absorption.[7] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against accidental splashes and potential aerosol generation during handling and disposal.[7] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required for any operations with a risk of aerosol generation that cannot be contained within a fume hood.[7][10] |
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal pathway. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Pure Compound & Concentrated Solutions: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., amber glass for neat material or solutions).
-
Contaminated Solvents: Collect dilute solvent rinsates and solutions in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Solid Waste: All disposable items, such as pipette tips, wipes, absorbent pads, gloves, and lab coats, must be collected in a dedicated, leak-proof container or double-bagged using transparent, sealable bags.[8]
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[8] Each container must be labeled with the words "HAZARDOUS WASTE ," the full chemical name "this compound," and the date of accumulation.[8]
Disposal Pathways: A Decision Framework
Laboratories have two primary pathways for the disposal of this compound waste: direct disposal via a certified contractor or in-lab chemical degradation prior to disposal. The choice depends on institutional policies, waste volumes, and available resources.
Caption: Disposal decision workflow for N-nitrosamine waste.
Protocol for In-Lab Chemical Degradation
For laboratories equipped to perform chemical neutralization, reduction using an aluminum-nickel (Al-Ni) alloy in an alkaline solution is an effective method for degrading N-nitrosamines.[11]
Principle: This method chemically reduces the N-nitroso group (N-N=O) to the corresponding, and significantly less toxic, secondary amine.[11] This process eliminates the carcinogenic potential of the molecule before it enters the waste stream.
Materials:
-
N-nitrosamine waste (dissolved in a compatible solvent, avoiding acetone or dichloromethane).[11]
-
Aluminum-Nickel (Al-Ni) alloy powder.
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Deionized water.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., Erlenmeyer flask).
Step-by-Step Protocol:
-
Work Environment: Perform all steps in a certified chemical fume hood while wearing all mandatory PPE.
-
Prepare Alkaline Solution: Prepare a sufficient volume of 2M aqueous sodium hydroxide solution to dissolve and dilute the nitrosamine waste.
-
Add Nitrosamine Waste: Carefully add the nitrosamine waste to the alkaline solution in the reaction vessel. Begin stirring.
-
Add Reducing Agent: Slowly and portion-wise, add the Al-Ni alloy powder to the stirring solution. Caution: The reaction can be exothermic; control the rate of addition to prevent excessive heat generation or frothing. A typical ratio is a significant excess of the alloy powder.
-
Reaction Time: Allow the mixture to stir at room temperature. The reduction is often rapid, but a reaction time of 24 hours is recommended to ensure complete degradation.[11]
-
Quenching and Final Disposal: Once the reaction is complete, cautiously neutralize the alkaline solution with a suitable acid (e.g., hydrochloric acid or sulfuric acid). The resulting solution, now containing the secondary amine, can typically be disposed of through the standard aqueous chemical waste stream. Always confirm that this final step is compliant with your institution's and local regulations.
Procedures for Direct Disposal
If in-lab degradation is not an option, the waste must be disposed of through a licensed hazardous waste management company.
-
Packaging: Ensure all waste containers are securely sealed, properly labeled, and free of external contamination.
-
Storage: Store the waste in a designated, secure area with secondary containment, away from incompatible materials.
-
Documentation: Maintain an accurate inventory of the hazardous waste being stored.
-
Pickup: Schedule a pickup with your institution's Environmental Health & Safety (EHS) office or its contracted hazardous waste vendor. Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill zone.
-
Don PPE: Before re-entering the area, don the full PPE detailed in Section 1.
-
Contain Spill: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or sand). Do not use combustible materials like paper towels on a concentrated spill.[8] For solid spills, moisten the material first to prevent dust generation.[12]
-
Clean Up: Carefully collect all contaminated materials using non-sparking tools and place them into a designated hazardous waste container.
-
Decontaminate Surfaces: The work area must be thoroughly decontaminated. A solution of 1:1 hydrobromic acid and glacial acetic acid has been cited for its effectiveness in destroying nitrosamines on surfaces.[13] Alternatively, repeated washing with soap and water, followed by a solvent rinse (e.g., methanol), can be used. All cleaning materials must be disposed of as hazardous waste.[8]
References
-
Veeprho. This compound | CAS 643014-99-7. [Link]
-
Wikipedia. Nitrosamine. [Link]
-
ACS Publications. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
SDS Manager. N-Nitroso-N,N-bis(7-methyloctyl)amine SDS. [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]
-
AFIRM Group. NITROSAMINES. [Link]
-
National Center for Biotechnology Information. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
-
National Center for Biotechnology Information. Nitrosamine | H2N2O | CID 37183 - PubChem. [Link]
-
Emedco. Four Tips for Dealing with Carcinogenic Chemicals. [Link]
-
Regulations.gov. Guidelines for the laboratory use of chemical carcinogens. [Link]
-
Semantic Scholar. Decontamination and disposal of nitrosoureas and related N-nitroso compounds. [Link]
-
PubMed. Efficient photolytic degradation of nitrosamines. [Link]
-
PubMed. Safe disposal of carcinogenic nitrosamines. [Link]
-
Nitrosamine Exchange. Best practice to decontaminate work area of Nitrosamines. [Link]
-
New Jersey Department of Health. N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine. [Link]
-
Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. [Link]
-
National Center for Biotechnology Information. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. [Link]
-
Occupational Safety and Health Administration (OSHA). Carcinogens - Overview. [Link]
-
MDPI. Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. [Link]
-
Journal of Korean Society of Environmental Engineers. Effect of pH on UV Photodegradation of N-Nitrosamines in Water. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-diphenylamine, 100µg/ml in Methanol. [Link]
-
National Center for Biotechnology Information. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
National Center for Biotechnology Information. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. [Link]
-
Environmental Protection Agency (EPA). N-Nitrosodimethylamine. [Link]
-
Environmental Protection Agency (EPA). Method 607: Nitrosamines. [Link]
-
U.S. Food & Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Environmental Protection Agency (EPA). Method 8070A: Nitrosamines by Gas Chromatography. [Link]
Sources
- 1. This compound-d4 [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Nitrosamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Nitroso-N,N-bis(7-methyloctyl)amine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 11. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Navigating the Risks: A Comprehensive Guide to Handling N-Nitroso-N,N-DI-(7-methyloctyl)amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Nitroso-N,N-DI-(7-methyloctyl)amine. As N-nitroso compounds are a class of potent, mutagenic carcinogens, adherence to stringent safety protocols is paramount to ensure personnel safety and environmental protection.[1][2] This document moves beyond generic safety data sheets to offer in-depth, field-proven insights into operational procedures, personal protective equipment (PPE), and disposal plans, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: Why N-Nitroso Compounds Demand Respect
N-nitroso compounds, including this compound, are characterized by a nitroso functional group (-N=O) attached to a nitrogen atom.[1] Many compounds in this class are known to be carcinogenic, necessitating careful handling and adherence to strict safety protocols.[1] The primary routes of exposure to these hazardous chemicals are inhalation of vapors or dust, absorption through the skin, and ingestion.[1] Therefore, a multi-faceted approach to personal protection is crucial.
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and a suspected carcinogen.[3][4] These hazards underscore the importance of the engineering controls and personal protective equipment detailed in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. A risk assessment of all procedures involving this compound should be conducted to ensure the highest level of protection.[5]
PPE Selection and Use Protocol:
-
Hand Protection:
-
Glove Selection: Due to the nature of nitro compounds, Butyl rubber gloves are recommended for handling this compound.[6] Nitrile gloves may be used for incidental contact, but they should be promptly removed and replaced upon any splash.[5][7] It is highly recommended to double-glove , wearing a second pair of gloves over the first for added protection.[8]
-
Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation or puncture. Disposable gloves should be discarded after each use and immediately following any overt contact with the chemical.[9]
-
-
Body Protection:
-
A fully fastened laboratory coat is mandatory when handling this compound.[9][10] For procedures with a higher risk of splashing, a splash-resistant chemical apron should be worn over the lab coat.[11]
-
Disposable jumpsuits should be considered for large-scale operations or in situations with a significant potential for contamination.[9]
-
Laboratory clothing used when handling this compound should not be worn outside of the designated work area.[3][9]
-
-
Eye and Face Protection:
-
Chemical splash goggles are required whenever there is a potential for splashes of this compound.[12]
-
For tasks with a high risk of splashing or aerosol generation, a face shield must be worn in conjunction with chemical splash goggles to provide full facial protection.[2] All eye and face protection must be ANSI Z87.1 compliant.[2]
-
-
Respiratory Protection:
-
All handling of this compound that could generate aerosols or vapors, including weighing and solution preparation, must be conducted within a certified chemical fume hood .[8]
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection will be necessary. A formal respiratory protection program, including fit-testing and training, is required in such cases.[2][11]
-
Summary of Recommended PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber gloves (double-gloved) | High resistance to nitro compounds.[6] Double gloving provides an extra barrier.[8] |
| Body Protection | Fully-fastened lab coat, chemical apron as needed | Protects skin and street clothing from contamination.[9][11] |
| Eye & Face Protection | Chemical splash goggles and face shield | Protects against splashes and aerosols to the eyes and face.[2][12] |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to vapors and aerosols.[8] |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is essential to prevent contamination and exposure.
Designated Work Area Workflow:
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Decontamination and Waste Management
All materials contaminated with this compound must be treated as hazardous waste.[8][9] This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.[9]
Chemical Degradation Protocol for Liquid Waste:
For laboratories equipped to perform chemical degradation, the following procedure, adapted from established methods for the destruction of N-nitroso compounds, can be employed to render the waste less hazardous prior to collection by environmental health and safety personnel.[4][13] This procedure must be carried out by trained personnel in a chemical fume hood with appropriate PPE.
Objective: To chemically degrade this compound into less hazardous byproducts.
Method 1: Reduction with Aluminum-Nickel Alloy [4]
-
Preparation: In a chemical fume hood, place the liquid waste containing this compound into a suitable reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent.
-
Alkalinization: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution until the pH of the solution is strongly basic (pH > 12).
-
Reduction: Gradually add a stoichiometric excess of aluminum-nickel alloy powder to the stirring solution. The reaction is exothermic and may produce hydrogen gas; therefore, slow and careful addition is crucial.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the degradation can be monitored by analytical techniques such as HPLC or LC-MS to confirm the disappearance of the N-nitroso compound.
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The final solution should be collected as hazardous waste.
Method 2: Degradation with Hydrobromic Acid in Acetic Acid [14]
-
Preparation: In a chemical fume hood, prepare a 1:1 solution of hydrobromic acid and glacial acetic acid.
-
Degradation: Carefully add the liquid waste containing the N-nitroso compound to this solution. This method has been shown to hydrolyze N-nitroso derivatives of secondary amines.[14]
-
Disposal: The resulting solution should be neutralized and collected as hazardous waste.
Solid Waste Disposal:
-
All contaminated solid waste, including gloves, lab coats, and plasticware, must be double-bagged in clear, sealable bags.[8]
-
The bags must be labeled as "HAZARDOUS WASTE" and include the chemical name "this compound" and the date of generation.[8]
-
Store the waste in a designated, properly labeled, and closed container within a secondary containment system.[8]
Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and alert others.
-
For small spills, use an absorbent material to collect the liquid. Be aware that N-nitroso compounds may react with cellulose-based absorbents.[8]
-
Decontaminate the spill area and any contaminated equipment or surfaces. A 1:1 solution of hydrobromic acid and acetic acid can be used for decontamination, followed by a thorough rinse with soap and water.[14]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
Decontamination and Disposal Workflow:
Caption: A step-by-step workflow for the decontamination and disposal of this compound waste.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring the protection of both laboratory personnel and the environment.
References
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
- Lunn, G., Sansone, E. B., Andrews, A. W., Castegnaro, M., Malaveille, C., Michelon, J., Brouet, I., & Keefer, L. K. (1984). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
-
University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
ASrinivasan. (2022, June 17). Re: Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. Retrieved from [Link]
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
-
Louisiana State University Health Sciences Center. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
University of California Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
West Chester University Environmental Health and Safety. (n.d.). Selecting PPE for the Laboratory. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. wcupa.edu [wcupa.edu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. jefferson.edu [jefferson.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 13. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
